molecular formula C7H14ClNO B1461940 2-Ethylpiperidin-3-one hydrochloride CAS No. 1159826-57-9

2-Ethylpiperidin-3-one hydrochloride

Cat. No.: B1461940
CAS No.: 1159826-57-9
M. Wt: 163.64 g/mol
InChI Key: RKYYSPXEELHYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpiperidin-3-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYYSPXEELHYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661341
Record name 2-Ethylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-57-9
Record name 3-Piperidinone, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethylpiperidin-3-one hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethylpiperidin-3-one Hydrochloride

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures the identity, purity, and safety of a compound. This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-pronged, orthogonal analytical approach provides a self-validating system for unambiguous structure confirmation. We will employ a suite of modern analytical techniques—including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction—to build a conclusive, evidence-based structural assignment.

Introduction: The Imperative for Structural Certainty

This compound is a heterocyclic compound belonging to the piperidinone class. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active molecules. The precise substitution pattern on the piperidine ring is critical as it dictates the molecule's three-dimensional shape, reactivity, and interaction with biological targets. An error in structural assignment, particularly for a pharmaceutical ingredient or its impurity, can have profound consequences for efficacy and safety.

Therefore, the elucidation of this structure is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development.[1][2] The objective of this guide is to present a robust, field-proven workflow for confirming the molecular structure of this compound, starting from its elemental composition and culminating in its three-dimensional atomic arrangement.

Hypothesized Structure: Based on IUPAC nomenclature, the name "this compound" suggests the following structure: a six-membered piperidine ring with an ethyl group at the C2 position and a ketone at the C3 position, protonated at the nitrogen to form a hydrochloride salt.

Hypothesized Structure of this compound

Figure 1. Hypothesized chemical structure of this compound.

The Analytical Strategy: An Orthogonal, Multi-Technique Approach

Our workflow is designed to systematically build the structure from the ground up:

  • Elemental Composition: Determined by High-Resolution Mass Spectrometry (HRMS).

  • Functional Group Identification: Assessed using Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Atom Connectivity & Framework: Mapped out with a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

  • Definitive 3D Structure: Confirmed in the solid state by Single-Crystal X-ray Diffraction.

Elucidation_Workflow cluster_start Initial Analysis cluster_spectrometry Spectroscopic & Spectrometric Analysis cluster_final Definitive Confirmation Unknown Unknown Sample (2-Ethylpiperidin-3-one HCl) HRMS HRMS (Elemental Formula) Unknown->HRMS Mass? FTIR FTIR (Functional Groups) Unknown->FTIR Bonds? NMR NMR Suite (1H, 13C, 2D) (Connectivity Map) Unknown->NMR Connectivity? XRAY X-ray Crystallography (3D Structure) HRMS->XRAY Corroboration & Final Proof FTIR->XRAY Corroboration & Final Proof NMR->XRAY Corroboration & Final Proof Conclusion Final Elucidated Structure XRAY->Conclusion

Caption: Overall workflow for structure elucidation.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is the first critical step in identifying an unknown.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the sample in methanol.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺ (where M is the free base).

    • Acquire the spectrum over a mass range of m/z 50-500.

    • Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

    • Determine the exact mass of the most intense ion corresponding to the parent molecule and use software to calculate possible elemental formulas within a 5 ppm mass tolerance window.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the ketone (C=O) and the secondary ammonium salt (N⁺-H).

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal and automatically subtract it from the sample spectrum.

    • Identify the wavenumbers (cm⁻¹) of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. A suite of experiments is required to build the complete picture.

    • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Identifies the number of distinct carbon environments.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments.

  • Protocol:

    • Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts as it can exchange with the N-H proton, causing its signal to disappear, which aids in its assignment.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

    • Record standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimizing as necessary.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent signal.

Single-Crystal X-ray Diffraction
  • Rationale: This is the "gold standard" for structure determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, revealing exact bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.[5][6] It is the ultimate confirmation of the structure deduced from spectroscopic methods.

  • Protocol:

    • Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., methanol/ether).[6]

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to yield the final, precise atomic coordinates.

Results and Data Interpretation: Assembling the Puzzle

High-Resolution Mass Spectrometry

The HRMS spectrum would be expected to show a prominent ion in positive mode.

  • Expected Result: The free base, 2-Ethylpiperidin-3-one, has a formula of C₇H₁₃NO.

  • Monoisotopic Mass of Free Base (M): 127.0997 u.

  • Expected [M+H]⁺ Ion: C₇H₁₄NO⁺ with a calculated m/z of 128.1070 .

  • Interpretation: Observing an ion with a mass accurate to within 5 ppm of 128.1070 would provide strong evidence for the elemental formula C₇H₁₃NO for the parent compound.

ParameterExpected Value
Molecular Formula (Free Base)C₇H₁₃NO
Ionization ModeESI+
Observed Ion[M+H]⁺
Calculated Exact Mass (m/z)128.1070
Measured Mass (m/z)~128.1070 ± 0.0006
FTIR Spectroscopy

The FTIR spectrum provides a quick check for key functional groups.

  • Interpretation: The presence of a strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of a saturated six-membered ring ketone (C=O stretch).[7] A broad, strong absorption in the 2400-3200 cm⁻¹ region would be indicative of the N⁺-H stretch of the secondary ammonium hydrochloride salt. Standard C-H stretching vibrations would appear around 2850-3000 cm⁻¹ .

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2800-3200 (broad)N⁺-H stretchSecondary Ammonium
~2850-2980C-H stretchAlkyl (CH₃, CH₂)
~1725C=O stretchKetone
NMR Spectroscopic Analysis

This is the most detailed part of the analysis, where the molecular skeleton is pieced together.

¹H NMR Spectrum Analysis (Predicted):

  • Ethyl Group: An upfield triplet (~1.0 ppm, 3H) for the -CH₃ and a quartet (~2.5 ppm, 2H) for the -CH₂-.

  • Piperidine Ring Protons: A series of complex multiplets between ~1.8 and 3.5 ppm. The proton at C2, being adjacent to both the nitrogen and the ethyl group, would likely be a complex multiplet around ~3.0-3.3 ppm. The protons at C4, adjacent to the ketone, would be deshielded and appear around ~2.4-2.7 ppm. The protons at C6, adjacent to the nitrogen, would also be deshielded (~3.0-3.4 ppm).

  • N-H Proton: A broad singlet that may be shifted downfield. If D₂O is used as the solvent, this peak would disappear upon exchange.

¹³C NMR Spectrum Analysis (Predicted):

  • C=O Carbon: A highly deshielded signal around 205-210 ppm .

  • Ring Carbons: Carbons adjacent to the nitrogen (C2, C6) would appear around 50-60 ppm . Carbons further from the nitrogen (C4, C5) would be more upfield, around 20-40 ppm . The C3 carbon bearing the ketone would be around 40-50 ppm .

  • Ethyl Group Carbons: The -CH₂- carbon would be around 15-25 ppm , and the -CH₃ carbon would be the most upfield signal, around 10-15 ppm .

2D NMR for Connectivity Confirmation:

Caption: Key predicted COSY and HMBC correlations.
  • COSY: Would confirm the ethyl group fragment (H8↔H7) and the connectivity within the piperidine ring (H4↔H5↔H6). Crucially, a correlation between the C2 proton (H2) and the ethyl group's methylene protons (H7) would be expected.

  • HSQC: Would pair each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC: This is the key experiment for linking fragments. We would expect to see:

    • A correlation from the ethyl methyl protons (H8) to the C2 carbon.

    • Correlations from the C4 protons (H4) to the ketone carbon (C3).

    • Correlations from the C2 proton (H2) to the ketone carbon (C3) and the C6 carbon. This definitively places the ethyl group at C2 and the ketone at C3.

Single-Crystal X-ray Diffraction
  • Interpretation: The successful solution and refinement of the crystal structure would produce a 3D model of the molecule. This model would provide the ultimate, unambiguous confirmation of the atomic connectivity established by NMR. It would show the piperidine ring, the ethyl group at the C2 position, the carbonyl at the C3 position, and the chloride anion associated with the protonated nitrogen. Furthermore, it would reveal the solid-state conformation (e.g., a chair conformation for the piperidine ring) and the intermolecular interactions, such as hydrogen bonding between the N⁺-H group and the chloride anion.

Synthesis of Evidence and Final Conclusion

  • HRMS establishes the elemental formula as C₇H₁₃NO.

  • FTIR confirms the presence of a ketone and a secondary ammonium salt functional group.

  • NMR spectroscopy provides the complete connectivity map: it identifies the ethyl group and the piperidinone ring and, through HMBC correlations, proves that the ethyl group is located at C2 and the ketone at C3.

  • X-ray diffraction provides the final, irrefutable proof, presenting a three-dimensional image of the molecule that perfectly matches the structure deduced from the spectroscopic data.

Collectively, these self-validating and orthogonal techniques allow for the unequivocal structure elucidation of the compound as This compound . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for any application where molecular identity is paramount.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Ethylpiperidin-3-one hydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed around a core Dieckmann condensation reaction, preceded by the construction of a key acyclic diester intermediate and followed by sequential deprotection and salt formation steps. This document offers researchers, scientists, and drug development professionals a detailed narrative explaining the causality behind experimental choices, step-by-step protocols, and a thorough analysis of the reaction mechanisms involved. All quantitative data is summarized for clarity, and key transformations are visualized using process diagrams.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Substituted piperidinones, such as 2-Ethylpiperidin-3-one, serve as versatile intermediates, allowing for further functionalization to generate complex molecular architectures. The hydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.

The synthetic strategy detailed herein is a multi-step sequence designed for efficiency and scalability. The core logic involves the initial construction of a linear diester precursor, which is then subjected to an intramolecular cyclization to form the piperidinone ring. The use of a protecting group for the nitrogen atom is crucial for directing the cyclization and preventing unwanted side reactions. The benzyl group is selected as the protecting group of choice due to its stability under the conditions required for ring formation and its facile removal via catalytic hydrogenation in a later step.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring Formation & Modification cluster_2 Part 3: Final Product Formation A Ethyl 2-aminobutanoate C Ethyl 2-(benzylamino)butanoate A->C Reductive Amination B Benzylamine B->C E Diethyl 2-((2-(ethoxycarbonyl)ethyl)(benzyl)amino)butanoate C->E Aza-Michael Addition D Ethyl acrylate D->E F Ethyl 1-benzyl-2-ethyl-3-oxopiperidine-4-carboxylate E->F Dieckmann Condensation G 1-Benzyl-2-ethylpiperidin-3-one F->G Hydrolysis & Decarboxylation H 2-Ethylpiperidin-3-one G->H N-Debenzylation I This compound H->I Salt Formation

Caption: Overall synthetic strategy for this compound.

Detailed Synthetic Pathway and Mechanistic Insights

This section elaborates on each stage of the synthesis, providing detailed experimental protocols and discussing the underlying chemical principles.

Step 1: Synthesis of Ethyl 2-(benzylamino)butanoate (Intermediate I)

The synthesis begins with the N-benzylation of a commercially available amino acid ester, ethyl 2-aminobutanoate. This is efficiently achieved via reductive amination.

  • Principle: Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly effective for forming secondary amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[1]

Experimental Protocol:

  • To a round-bottom flask, add ethyl 2-aminobutanoate hydrochloride (1.0 eq), benzaldehyde (1.05 eq), and methanol as the solvent.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Remove methanol under reduced pressure.

  • Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate I as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)(benzyl)amino)butanoate (Intermediate II)

This step involves the conjugate addition of the secondary amine (Intermediate I) to an α,β-unsaturated ester, ethyl acrylate. This is a classic aza-Michael addition reaction.

  • Principle: The aza-Michael addition is a 1,4-conjugate addition of an amine nucleophile to an electron-deficient alkene.[1][2] The reaction creates the crucial diester backbone required for the subsequent intramolecular cyclization.

Experimental Protocol:

  • In a sealed vessel, dissolve Ethyl 2-(benzylamino)butanoate (Intermediate I ) (1.0 eq) and ethyl acrylate (1.2 eq) in acetonitrile.

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the mixture at 60-70 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diester, Intermediate II .

Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-2-ethyl-3-oxopiperidine-4-carboxylate (Intermediate III)

This is the key ring-forming step, utilizing an intramolecular Claisen condensation, known as the Dieckmann condensation, to form the piperidinone ring.

  • Principle: The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[3][4] The reaction proceeds via the formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group, leading to cyclization. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester. A full equivalent of base is therefore required.[5]

Dieckmann_Mechanism start Diester (Intermediate II) enolate Enolate Formation (Base abstracts α-proton) start->enolate NaOEt cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate expulsion Alkoxide Expulsion intermediate->expulsion - EtOH keto_ester β-Keto Ester (Intermediate III) expulsion->keto_ester deprotonation Deprotonation (Drives equilibrium) keto_ester->deprotonation Base final_enolate Final Enolate deprotonation->final_enolate workup Acidic Workup final_enolate->workup H₃O⁺ product Product (Intermediate III) workup->product

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., Argon).

  • Suspend sodium ethoxide (NaOEt) (1.2 eq) in anhydrous toluene.

  • Heat the suspension to reflux.

  • Add a solution of the diester (Intermediate II ) (1.0 eq) in anhydrous toluene dropwise via the addition funnel over 1-2 hours.

  • Maintain the reflux for an additional 4-6 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, Intermediate III , can be purified by vacuum distillation or column chromatography.

Step 4: Hydrolysis and Decarboxylation to 1-Benzyl-2-ethylpiperidin-3-one (Intermediate IV)

The β-keto ester (Intermediate III ) is converted to the target ketone by removing the ester group at the C4 position.

  • Principle: The hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, is a classic transformation for β-keto acids.[6][7] The reaction is typically performed under acidic conditions with heating. The β-keto acid intermediate readily loses CO₂ through a cyclic six-membered transition state to yield an enol, which tautomerizes to the more stable ketone.[8]

Experimental Protocol:

  • To a round-bottom flask, add the β-keto ester (Intermediate III ) (1.0 eq) and a 6M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, until CO₂ evolution ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

  • Extract the aqueous mixture with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield pure 1-Benzyl-2-ethylpiperidin-3-one (IV) .

Step 5: N-Debenzylation to 2-Ethylpiperidin-3-one (Free Base)

The final step in forming the core structure is the removal of the N-benzyl protecting group.

  • Principle: Catalytic hydrogenation is a highly effective method for cleaving N-benzyl bonds.[9] The reaction involves a palladium catalyst (typically on a carbon support) and a hydrogen source. This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[10][11] The latter is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

Workflow_Deprotection_Salt cluster_deprotection N-Debenzylation cluster_salt Hydrochloride Salt Formation A Dissolve Intermediate IV in Methanol B Add Pd/C Catalyst & Ammonium Formate A->B C Reflux Mixture B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Purify (if needed) Yields Free Base E->F G Dissolve Free Base in Anhydrous Ether H Add HCl in Ether (Dropwise at 0°C) G->H I Stir to Precipitate H->I J Filter Solid I->J K Wash with Ether J->K L Dry under Vacuum Yields Final Product K->L

Caption: Experimental workflow for deprotection and salt formation.

Experimental Protocol (Catalytic Transfer Hydrogenation):

  • Dissolve Intermediate IV (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

  • Add ammonium formate (HCOONH₄) (5.0 eq) in one portion.

  • Heat the suspension to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Ethylpiperidin-3-one free base. This is often pure enough for the next step or can be purified by distillation or chromatography.

Step 6: Formation of this compound (Final Product)

The final step is the conversion of the free base amine to its hydrochloride salt to improve handling and stability.

  • Principle: Amine hydrochloride salts are readily formed by reacting the free base with hydrochloric acid.[12] To prevent the introduction of water, which can affect crystallinity and yield, an anhydrous solution of HCl in a suitable organic solvent like diethyl ether or isopropanol is typically used.[13]

Experimental Protocol:

  • Dissolve the crude or purified 2-Ethylpiperidin-3-one free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield This compound as a crystalline solid.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Ethyl 2-aminobutanoateBenzaldehyde, NaBH₃CNIntermediate I 85-95%
2Intermediate I Ethyl acrylate, DBUIntermediate II 70-85%
3Intermediate II NaOEt, TolueneIntermediate III 65-80%
4Intermediate III 6M HClIntermediate IV 75-90%
5Intermediate IV 10% Pd/C, HCOONH₄Free Base 90-98%
6Free Base HCl in Diethyl EtherFinal Product >95%

Characterization Data for this compound:

  • Appearance: White to off-white crystalline solid.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1720-1735 cm⁻¹ corresponds to the C=O stretch of the ketone. A broad band in the range of 2700-3000 cm⁻¹ is indicative of the N-H⁺ stretch of the ammonium salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the piperidine ring. The N-H protons will appear as a broad singlet.

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms. A key signal will be the carbonyl carbon (C=O) appearing downfield, typically in the range of 205-215 ppm. Signals for the ethyl group and the four distinct methylene/methine carbons of the piperidine ring will also be present.[14][15]

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) will show the molecular ion peak [M+H]⁺ corresponding to the free base (2-Ethylpiperidin-3-one).

Conclusion

This guide outlines a comprehensive and scientifically grounded synthetic route to this compound. By leveraging a classical Dieckmann condensation as the key ring-forming step, this pathway provides a reliable method for accessing this valuable piperidinone intermediate. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary foundation to successfully implement this synthesis in a laboratory setting. The strategic use of a benzyl protecting group and a convenient transfer hydrogenation for its removal makes this route adaptable and efficient for applications in pharmaceutical and chemical research.

References

Introduction: Situating 2-Ethylpiperidin-3-one hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylpiperidin-3-one hydrochloride

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine rings are core structural motifs in a vast array of pharmaceuticals and biologically active molecules, serving as crucial pharmacophores that influence potency, selectivity, and pharmacokinetic properties.[1] As a functionalized building block, this compound offers medicinal chemists and process development scientists a valuable intermediate for constructing more complex molecular architectures. The presence of a ketone functionality at the 3-position and an ethyl group at the 2-position provides distinct reactive handles for further chemical modification, making it a precursor of interest in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its identification, safety, handling, and synthetic context.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of safe and effective chemical research. The definitive identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Identifiers

Identifier Value Source
Chemical Name This compound Chemspace[2]
Synonyms 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) ChemicalBook[3][4]
CAS Number 1159826-57-9 ChemicalBook[3][4]
Molecular Formula C₇H₁₄ClNO Chemspace[2]

| Molecular Weight | 163.65 g/mol | Chemspace[2] |

While extensive experimental data for this specific compound is not widely published, the fundamental properties derived from its structure are summarized below.

Table 2: Physicochemical Data

Property Value Notes
Form Solid Expected based on related hydrochloride salts.
Solubility Likely soluble in water The hydrochloride salt form generally confers aqueous solubility.[5]
Stability Stable under recommended storage conditions Based on data for similar piperidine derivatives.[6][7]

| Reactivity | Incompatible with strong oxidizing agents and strong bases | Common for amine hydrochloride salts.[5][6] |

Comprehensive Safety Profile and Hazard Management

GHS Hazard Classification (Inferred)

Based on the hazard profiles of closely related piperidinone hydrochlorides, the compound is anticipated to fall under several GHS categories.[8][9] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[8][9][10]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][9][10]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[8][9][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9][10]

GHS_Hazards cluster_compound 2-Ethylpiperidin-3-one HCl cluster_hazards GHS Hazard Profile (Inferred) Compound {2-Ethylpiperidin-3-one HCl | CAS: 1159826-57-9} H302 H301/302 Acute Toxicity (Oral) Compound->H302 Ingestion H315 H315 Skin Irritation Compound->H315 Skin Contact H319 H319 Serious Eye Irritation Compound->H319 Eye Contact H335 H335 Respiratory Irritation Compound->H335 Inhalation

References

physical and chemical characteristics of 2-Ethylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Ethylpiperidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Ethylpiperidin-3-one hydrochloride (CAS No: 41361-28-8). As a substituted piperidine, this compound serves as a valuable intermediate in synthetic organic chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, physicochemical properties, spectroscopic profile, and essential safety protocols. The information is presented with a focus on experimental causality and authoritative grounding to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Molecular Structure

1-Ethylpiperidin-3-one hydrochloride belongs to the piperidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for storage and use in various reaction conditions.

  • IUPAC Name: 1-ethylpiperidin-3-one;hydrochloride[2]

  • CAS Number: 41361-28-8[2]

  • Molecular Formula: C₇H₁₄ClNO[2]

  • Synonyms: 1-Ethyl-3-piperidone HCl, 1-Ethyl-3-piperidinone hydrochloride[2]

The molecular structure consists of a six-membered piperidine ring with a ketone group at the 3-position and an ethyl group attached to the nitrogen atom at the 1-position. The nitrogen is protonated, forming a hydrochloride salt.

Figure 1: Chemical Structure of 1-Ethylpiperidin-3-one Hydrochloride N N⁺H C1 CH₂ N->C1 Et_CH2 CH₂ N->Et_CH2 C2 CH₂ C1->C2 C3 C C2->C3 C4 CH₂ C3->C4 O O C3->O C5 CH₂ C4->C5 C5->N Et_CH3 CH₃ Et_CH2->Et_CH3 Cl G Figure 2: Workflow for NMR Characterization A Sample Preparation B Instrument Setup A->B Transfer sample to NMR tube C Data Acquisition B->C Load sample, lock, and shim D Data Processing C->D Acquire ¹H, ¹³C, COSY spectra E Spectral Analysis D->E Fourier transform, phase, and baseline correction F Structure Confirmation E->F Assign peaks, check integrals and correlations

References

A Technical Guide to the Diverse Biological Activities of Piperidinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of the diverse biological activities exhibited by piperidinone derivatives, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research. By synthesizing mechanistic insights with validated experimental protocols, this document serves as a crucial resource for researchers, chemists, and drug development professionals aiming to harness the therapeutic versatility of this important heterocyclic motif.

The Piperidinone Scaffold: A Foundation for Bioactivity

The six-membered piperidine ring is a frequently occurring structural unit in natural compounds and is a feature of many drugs.[2] The introduction of a ketone functional group, creating the piperidinone scaffold, provides a rigid structure and key hydrogen bonding capabilities, making it an excellent starting point for the synthesis of biologically active molecules.[3]

1.1. Chemical Characteristics and Synthetic Accessibility

Piperidinone derivatives are typically synthesized through well-established organic chemistry reactions.[3] Methods like the Mannich reaction, Dieckmann condensation, and various multicomponent reactions allow for the efficient and stereoselective construction of the piperidinone core, enabling the creation of diverse chemical libraries for biological screening.[4][5] This synthetic tractability is a key reason for the widespread investigation into their pharmacological properties.[6]

A Spectrum of Therapeutic Potential: Key Biological Activities

Piperidinone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating a variety of human diseases.[1][7]

2.1. Anticancer Activity

A significant body of research highlights the potent antiproliferative and cytotoxic effects of piperidinone derivatives against numerous human cancer cell lines.[7][8][9]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Many piperidinone compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, within cancer cells.[7] The primary mechanism often involves the intrinsic apoptotic pathway , which is initiated by intracellular stress signals like the accumulation of reactive oxygen species (ROS).[7][10] This leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that execute cell death.[11][12][13]

Furthermore, certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, preventing the cells from dividing.[7][9] Some compounds also function as proteasome inhibitors, leading to the buildup of poly-ubiquitinated proteins and triggering apoptotic pathways.[7][14]

Signaling Pathway Visualization: Intrinsic Apoptosis

Intrinsic_Apoptosis cluster_apoptosome Apoptosome Formation Piperidinone Piperidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidinone->ROS induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by a piperidinone derivative.

Quantitative Data: Cytotoxic Activity

The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
3,5-Bis(ylidene)-4-piperidonesHCT116 (Colon)0.5 - 5.0[8]
Curcuminoid Piperidones518A2 (Melanoma)~1.0[9]
3-Chloro-3-methyl-piperidonesH929 (Myeloma)< 5.0[14]
Dichloroacetyl-piperidonesCEM (Lymphoma)Low µM to nM[7]

2.2. Antimicrobial Activity

Piperidinone derivatives have also been identified as having significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][15]

Structure-Activity Relationship (SAR)

Research indicates that the antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the piperidinone ring. For instance, the presence of certain aryl groups at the 2 and 6 positions or the addition of a thiosemicarbazone moiety can enhance antibacterial and antifungal activities.[4] Some curcumin-like piperidone derivatives have shown moderate activity against cariogenic (cavity-causing) bacteria.[16]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone derivativesS. aureus62.5 - 250[4]
Thiosemicarbazone derivativesE. coli125 - 500[4]
N-Methyl 4-Piperidone MKCsS. mitis250 - 500[16]
Piperidine-2,6-dionesB. subtilisModerate Activity

2.3. Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Piperidinone derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways.[7]

Mechanistic Insights: Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[17][18] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[19] Pro-inflammatory stimuli, such as cytokines, trigger a signaling cascade that leads to the degradation of IκBα.[20] This frees NF-κB to move into the nucleus, where it activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[21] Some piperidinone derivatives can suppress this pathway, thereby reducing the inflammatory response.[22][23]

Signaling Pathway Visualization: NF-κB Inhibition

NFkB_Pathway cluster_nucleus Nuclear Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα Proteasome Proteasome Degradation IkB->Proteasome ubiquitination NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Piperidinone Piperidinone Derivative Piperidinone->IKK INHIBITS IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB inflammatory pathway by piperidinones.

2.4. Neuroprotective Activity

The piperidine scaffold is a core component of many neurologically active drugs, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's.[22][24]

Mechanistic Insights: AChE Inhibition and Anti-Amyloid Aggregation

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine.[8] Several piperidinone derivatives have been designed and synthesized as potent AChE inhibitors.[8]

Another hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Certain 2-piperidone derivatives have been shown to significantly inhibit this self-aggregation process, presenting a dual-action approach to treatment.[22] These compounds may also protect neurons from Aβ-induced toxicity and neuroinflammation.[25][26][27][28]

Methodologies for Bioactivity Screening and Validation

The evaluation of piperidinone derivatives requires robust, validated, and reproducible experimental protocols. The following sections detail standard methodologies for assessing the key biological activities discussed.

3.1. Primary Cytotoxicity Screening: The MTT Assay

  • Rationale: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29] It is a high-throughput and cost-effective method for initial screening of potential anticancer compounds. The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[30][31]

  • Detailed Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[32]

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[32]

    • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[31] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.2. Workflow for Antimicrobial Susceptibility Testing

  • Rationale: The Broth Microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34][35] It provides a quantitative measure of a compound's potency.[36]

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_comp Prepare Stock Solution of Piperidinone Derivative start->prep_comp serial_dil Perform 2-Fold Serial Dilutions in Broth in 96-Well Plate prep_comp->serial_dil inoculate Inoculate Wells with Bacterial Suspension serial_dil->inoculate prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine end End determine->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Detailed Protocol (Broth Microdilution):

    • Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[33]

    • Serial Dilution: Add 100 µL of the piperidinone stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[33]

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[33] Dilute this suspension to achieve the final target inoculum concentration in the wells.

    • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[37]

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[33][36]

    • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[34]

3.3. Neuroprotective Screening: Acetylcholinesterase Inhibition Assay

  • Rationale: The Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.[38][39][40] The assay measures the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB, which forms a yellow-colored compound that can be quantified spectrophotometrically.[41]

  • Detailed Protocol (Ellman's Method):

    • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the colorimetric reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[38]

    • Assay Setup (96-well plate):

      • Blank: Buffer + DTNB + ATCI

      • Control (100% Activity): Buffer + AChE enzyme + DTNB + Solvent

      • Test Sample: Buffer + AChE enzyme + DTNB + Piperidinone derivative solution

    • Pre-incubation: Add buffer, AChE solution, and the test compound or solvent to the respective wells. Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[38]

    • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[41][42]

    • Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition caused by the piperidinone derivative is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.

Conclusion and Future Outlook

The piperidinone scaffold is a versatile and synthetically accessible core that has given rise to derivatives with a wide array of potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their immense therapeutic potential.

Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing off-target toxicity. Advanced strategies, including the development of multi-target ligands and the use of in silico modeling, will be crucial in designing the next generation of piperidinone-based therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective drug candidates for some of the most challenging human diseases.

References

An In-Depth Technical Guide to 2-Ethylpiperidin-3-one Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-Ethylpiperidin-3-one hydrochloride is a specialized chemical structure that is not widely documented in commercially available databases or mainstream scientific literature. This guide, therefore, presents a scientifically rigorous and plausible pathway for its synthesis and characterization based on established principles of heterocyclic chemistry and extensive knowledge of analogous piperidone derivatives. The protocols and potential applications described herein are predictive and intended to guide research and development efforts.

Section 1: Introduction and Rationale

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Piperidones, the ketone-containing analogues, are not only bioactive in their own right but also serve as versatile synthetic intermediates for accessing complex, highly substituted piperidines.[4][5]

This guide focuses on the specific, non-commercial target, This compound . The introduction of an ethyl group at the 2-position and a ketone at the 3-position creates a chiral center and a unique electronic and steric profile. This substitution pattern is of significant interest for several reasons:

  • Modulation of Physicochemical Properties: The 2-ethyl group can influence the lipophilicity and metabolic stability of the molecule, key parameters in drug design.[2]

  • Vectorial Display of Functionality: The defined stereochemistry at the C2 position, adjacent to the ketone and the ring nitrogen, provides a rigid framework for orienting pharmacophoric features.

  • Synthetic Versatility: The ketone at C3 is a synthetic handle for a multitude of chemical transformations, including reductive amination, aldol condensations, and the introduction of spirocyclic systems, enabling the creation of diverse chemical libraries for screening.

This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, robust analytical methodologies for characterization, and an expert perspective on the potential biological relevance of this novel compound.

Section 2: Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of a substituted piperidone like our target compound can be devised using a retrosynthetic approach. The key bond disconnection points toward an intramolecular Dieckmann condensation, a robust and well-documented method for forming cyclic β-keto esters.[1][6][7][8][9]

G Target 2-Ethylpiperidin-3-one HCl N_Protected_Ketone N-Protected 2-Ethyl-3-piperidone Target->N_Protected_Ketone Deprotection & Salt Formation Beta_Keto_Ester N-Protected 2-Ethyl-3-oxopiperidine-4-carboxylate N_Protected_Ketone->Beta_Keto_Ester Hydrolysis & Decarboxylation Amino_Diester N-Protected Amino Diester Precursor Beta_Keto_Ester->Amino_Diester Dieckmann Condensation (Intramolecular C-C) Amino_Acid_Deriv N-Protected 2-Aminobutanoic Acid Derivative Amino_Diester->Amino_Acid_Deriv Michael Addition (C-N Bond Formation) Starting_Materials 2-Aminobutanoic Acid + Protecting Group + Acrylate Amino_Acid_Deriv->Starting_Materials N-Protection & Esterification

Caption: Retrosynthetic analysis of 2-Ethylpiperidin-3-one HCl.

This analysis highlights the key transformations required:

  • Dieckmann Condensation: The core piperidone ring is formed via the intramolecular cyclization of a linear N,N-disubstituted amino diester. This is the most critical C-C bond-forming step.

  • Michael Addition: The linear diester precursor can be assembled by the conjugate addition of a protected 2-aminobutanoic acid ester to an acrylate.

  • Protecting Group Strategy: The piperidine nitrogen must be protected during the synthesis to prevent unwanted side reactions and to direct the reactivity of the starting materials. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Dieckmann condensation and its facile removal under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.[10][11][12]

Section 3: Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes explanations for the choice of reagents and conditions, reflecting a field-proven understanding of synthetic organic chemistry.

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation cluster_4 Step 5: Deprotection & Salt Formation A 2-Aminobutanoic Acid B N-Boc-2-aminobutanoic acid methyl ester A->B 1. (Boc)2O, NaOH 2. SOCl2, MeOH C N-Boc-N-(2-methoxycarbonylethyl)- 2-aminobutanoic acid methyl ester B->C Methyl Acrylate, Triton B D N-Boc-2-ethyl-4-methoxycarbonyl- 3-oxopiperidine C->D K'OtBu, Toluene, Reflux E N-Boc-2-ethyl-3-piperidone D->E aq. HCl, Reflux F 2-Ethylpiperidin-3-one hydrochloride E->F HCl in Dioxane

Caption: Proposed five-step synthesis workflow.

Protocol 3.2: Synthesis of N-Boc-2-aminobutanoic acid methyl ester (Precursor)
  • Objective: To protect the amine and esterify the carboxylic acid of the starting material, 2-aminobutanoic acid.

  • Methodology:

    • N-Protection: Dissolve 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with 2M NaOH. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the pH with 2M NaOH. Stir at room temperature for 12-16 hours.

      • Causality: The basic conditions deprotonate the amino group, rendering it nucleophilic for attack on the Boc anhydride. Water is a necessary co-solvent for the starting material and base.

    • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-2-aminobutanoic acid as a crude oil.

    • Esterification: Dissolve the crude N-Boc acid in anhydrous methanol (MeOH). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

      • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. This provides a highly efficient, acid-catalyzed Fischer esterification pathway.

    • Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure methyl ester.

Protocol 3.3: Synthesis of the Amino Diester via Michael Addition
  • Objective: To construct the linear diester backbone required for cyclization.

  • Methodology:

    • Dissolve N-Boc-2-aminobutanoic acid methyl ester (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous acetonitrile.

    • Add a catalytic amount of Triton B (40% solution in methanol, 0.1 eq).

    • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting amine.

      • Causality: Triton B is a strong, non-nucleophilic base that deprotonates the N-H of the Boc-protected amine, generating a nucleophile for the 1,4-conjugate (Michael) addition to the electron-deficient methyl acrylate.

    • Work-up: Quench the reaction with a few drops of acetic acid. Concentrate the mixture under reduced pressure and purify directly by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the target diester.

Protocol 3.4: Dieckmann Condensation, Hydrolysis, and Decarboxylation
  • Objective: To form the piperidone ring and remove the auxiliary ester group.

  • Methodology:

    • Cyclization: Add the purified diester (1.0 eq) to a flask containing anhydrous toluene under an inert atmosphere (N₂ or Ar). Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature. Heat the mixture to reflux for 6-8 hours.

      • Causality: KOtBu is a strong, sterically hindered base ideal for promoting the intramolecular condensation. It deprotonates the carbon alpha to one ester, which then attacks the second ester carbonyl, leading to cyclization.[7][8] Toluene is a suitable high-boiling, aprotic solvent.

    • Hydrolysis & Decarboxylation: Cool the reaction mixture to 0 °C. Carefully quench by adding 6M HCl. Continue stirring and heat the biphasic mixture to reflux for 4-6 hours.

      • Causality: The acidic work-up protonates the intermediate enolate. Subsequent heating in strong acid hydrolyzes the β-keto ester. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield the desired N-Boc-2-ethyl-3-piperidone.[6]

    • Work-up: Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Protocol 3.5: N-Boc Deprotection and Hydrochloride Salt Formation
  • Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

  • Methodology:

    • Dissolve the purified N-Boc-2-ethyl-3-piperidone in a minimal amount of anhydrous ethyl acetate or diethyl ether.

    • Cool the solution to 0 °C.

    • Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A precipitate should form.

      • Causality: The strong acid cleaves the acid-labile tert-butyl carbamate (Boc) group, releasing CO₂ and isobutylene. The free piperidine nitrogen is then protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, facilitating its isolation.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield This compound .

Section 4: Analytical Characterization and Data

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Method Expected Results for this compound (C₇H₁₄ClNO)
Molecular Weight 163.65 g/mol
¹H NMR (400 MHz, D₂O)δ (ppm): 3.5-3.8 (m, 2H, -CH₂-N-), 3.2-3.4 (m, 1H, -CH(Et)-CO-), 2.7-2.9 (t, 2H, -CO-CH₂-), 2.0-2.3 (m, 2H, piperidine ring), 1.6-1.8 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₂-CH₃). Note: N-H protons may be broad or exchange with D₂O.
¹³C NMR (100 MHz, D₂O)δ (ppm): ~208 (C=O), ~60 (C2), ~45 (C6), ~40 (C4), ~25 (C5), ~23 (-CH₂CH₃), ~10 (-CH₂CH₃).
Mass Spectrometry (ESI+) m/z: 128.1070 [M+H]⁺ (for the free base C₇H₁₃NO).
Infrared (IR) Spectroscopy ν (cm⁻¹): ~2700-3000 (N-H⁺ stretch), ~1725 (C=O stretch), ~1450-1600 (N-H bend).
High-Performance Liquid Chromatography (HPLC) Purity assessment >95% (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% TFA).

Section 5: Potential Biological Activity and Applications

While no biological data exists for this specific molecule, the 2,3-substituted piperidone scaffold is a promising starting point for drug discovery campaigns.

  • CNS Disorders: Many piperidine-containing drugs act on the central nervous system (CNS).[2] The scaffold can be decorated to target a variety of receptors and enzymes. The defined stereochemistry of 2-Ethylpiperidin-3-one could be exploited to develop selective ligands for targets like sigma receptors or neurotransmitter transporters, which have been implicated in pain and neurodegenerative diseases.[13]

  • Antimicrobial Agents: Substituted piperidines have demonstrated significant antifungal and antibacterial properties.[3][14][15][16] The mechanism often involves disruption of cell membrane biosynthesis or integrity. 2-Ethylpiperidin-3-one could serve as a template for developing novel antimycotics, particularly against resistant fungal strains.

G cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 2-Ethylpiperidin-3-one Scaffold P1 Hydrophobic Pocket P2 Hydrogen Bond Acceptor P3 Hydrogen Bond Donor N N-H N->P2 H-Bond Donor Ketone C=O Ketone->P3 H-Bond Acceptor Ethyl Ethyl Group Ethyl->P1 van der Waals Interaction

Caption: Conceptual binding model of the scaffold.

This conceptual diagram illustrates how the key functional groups of the molecule could interact with a hypothetical biological target. The protonated nitrogen can act as a hydrogen bond donor, the ketone as a hydrogen bond acceptor, and the ethyl group can engage in hydrophobic interactions. This multi-point interaction capability makes it a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies.

Section 6: Conclusion

This compound represents a novel, synthetically accessible chemical entity with significant potential in drug discovery and development. This guide provides a robust and scientifically-defensible blueprint for its synthesis, leveraging the power of the Dieckmann condensation. The detailed protocols and analytical standards described herein are intended to provide researchers with the necessary foundation to produce and characterize this compound with high fidelity. The insights into its potential biological applications underscore the value of exploring unique, substituted heterocyclic scaffolds in the ongoing search for new therapeutic agents.

References

solubility of 2-Ethylpiperidin-3-one hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethylpiperidin-3-one Hydrochloride in Organic Solvents

Introduction: Characterizing a Novel Piperidine Derivative

This compound is a heterocyclic compound belonging to the piperidine class. Piperidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The addition of an ethyl group at the 2-position and a ketone at the 3-position, combined with its formulation as a hydrochloride salt, presents a unique physicochemical profile that dictates its behavior in various solvent systems.[4]

A comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.[5][6] As of this writing, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide provides a framework for predicting and experimentally determining its solubility profile in common organic solvents. We will proceed from a first-principles analysis of its molecular structure to establish a reasoned hypothesis, followed by a detailed, field-proven experimental protocol for quantitative validation.

Section 1: Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces, including polarity, hydrogen bonding, and ionic interactions.[7] The structure of this compound provides clear indicators of its expected behavior.

1.1. Molecular Structure Deconstruction

The molecule can be broken down into three key functional components that influence its solubility:

  • The Piperidin-3-one Ring: The core heterocyclic structure contains a polar ketone group (C=O) and a secondary amine (which is protonated in the hydrochloride form). This structure is inherently polar and capable of acting as a hydrogen bond acceptor (at the oxygen) and donor (at the nitrogen).[7][8]

  • The C2-Ethyl Group: The ethyl substituent (-CH₂CH₃) introduces a nonpolar, lipophilic character to the molecule.[9] This feature will enhance its affinity for less polar organic solvents compared to an unsubstituted piperidinone.

  • The Hydrochloride Salt: This is the most dominant feature for predicting solubility. The molecule exists as an ionic salt (piperidinium chloride). This ionic nature drastically increases its polarity and introduces the potential for strong ion-dipole interactions, which are most effectively facilitated by polar solvents.[10][11][12]

G cluster_0 This compound cluster_1 Structural Components cluster_2 Influence on Solubility Compound C₇H₁₄ClNO Piperidinone Piperidin-3-one Core (Polar, H-Bonding) Compound->Piperidinone Ethyl C2-Ethyl Group (Nonpolar, Lipophilic) Compound->Ethyl HCl Hydrochloride Salt (Ionic, High Polarity) Compound->HCl PolarSolvents Favors Polar Solvents (e.g., Alcohols, DMSO) Piperidinone->PolarSolvents NonpolarSolvents Enhances affinity for less polar solvents Ethyl->NonpolarSolvents DominantFactor Dominantly drives solubility in Protic & Polar Solvents HCl->DominantFactor DominantFactor->PolarSolvents

Caption: Analysis of this compound's structural components.

1.2. Qualitative Solubility Prediction

Based on the structural analysis, a qualitative solubility profile can be hypothesized. The ionic hydrochloride form will be the primary driver, favoring polar solvents capable of solvating the charged species.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Freely Soluble The hydroxyl (-OH) group can effectively solvate both the cation (piperidinium) and the chloride anion through strong hydrogen bonding and ion-dipole interactions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments and can solvate the cation effectively. However, their ability to solvate the chloride anion is less efficient than that of protic solvents, which may limit overall solubility.[13]
Less Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Low to Sparingly Soluble While possessing some dipole moment, these solvents lack the polarity and hydrogen bonding capability to effectively overcome the crystal lattice energy of the ionic salt.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble to Very Low These solvents cannot effectively solvate the ionic compound due to the lack of favorable intermolecular interactions. The "like dissolves like" principle predicts very poor compatibility.[1]

Section 2: Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[14][15] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.[6]

2.1. Causality-Driven Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and accurately measured.

Objective: To determine the equilibrium solubility (mg/mL or g/L) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (API)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation of Supersaturated Slurries:

    • Action: Add an excess amount of the API to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which confirms saturation. A starting point is to add ~50 mg of API to each vial.

    • Causality: Adding excess solid is critical to establishing a thermodynamic equilibrium between the dissolved and undissolved states. Without excess solid, you would only be measuring dissolution, not true solubility.[6][15]

  • Solvent Addition:

    • Action: Accurately pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each corresponding vial.

    • Causality: A precise solvent volume is essential for the final concentration calculation. Using calibrated volumetric glassware minimizes measurement error.

  • Equilibration:

    • Action: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the slurries at a moderate speed (e.g., 150 rpm) for a minimum of 48 hours.

    • Causality: Mechanical agitation continuously exposes fresh solvent to the solid's surface, accelerating the dissolution process.[14] An extended equilibration time (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14][16] Temperature control is vital as solubility is temperature-dependent.

  • Equilibrium Verification (Self-Validation):

    • Action: At predetermined time points (e.g., 24h, 48h, and 72h), sample the supernatant. Analyze the concentration at each point.

    • Causality: Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference between 48h and 72h readings).[14] This step validates that the experiment was run long enough to achieve a stable endpoint.

  • Phase Separation:

    • Action: After the final equilibration time, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. Then, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

    • Causality: This two-step process ensures complete separation of the solid and liquid phases. Any suspended microparticles in the sample would artificially inflate the measured concentration.

  • Sample Collection and Preparation:

    • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

    • Causality: Filtration is a final, critical step to remove any remaining particulates.[6] Immediate dilution is crucial, especially for solutions near saturation, to prevent the solute from precipitating out due to temperature changes or solvent evaporation before analysis.[14]

  • Quantitative Analysis:

    • Action: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method. Construct a calibration curve using standards of known concentration to determine the concentration of the API in the samples.

    • Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, only quantifying the compound of interest.[5]

  • Calculation:

    • Action: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)

G start Start: Prepare Vials add_api 1. Add Excess API to each vial start->add_api add_solvent 2. Add Precise Volume of Organic Solvent add_api->add_solvent equilibrate 3. Equilibrate (25°C, 48h+) on Orbital Shaker add_solvent->equilibrate verify 4. Verify Equilibrium (Sample at 24h, 48h, 72h) equilibrate->verify verify->equilibrate [Concentration changing] separate 5. Phase Separation (Settle & Centrifuge) verify->separate [Concentration is stable] sample 6. Sample & Filter Supernatant (0.22 µm Syringe Filter) separate->sample analyze 7. Quantitative Analysis (HPLC / UV-Vis) sample->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate end_node End: Quantitative Data calculate->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Section 3: Conclusion and Practical Implications

While specific published data for this compound is scarce, a robust solubility profile can be predicted based on its fundamental physicochemical properties. The ionic hydrochloride salt structure is the dominant factor, suggesting high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar media.

This guide provides the theoretical framework and a detailed, causality-driven experimental protocol necessary for researchers and drug development professionals to quantitatively determine this profile. The resulting data is critical for guiding solvent selection in synthesis and purification, designing stable liquid formulations, and ultimately, understanding the biopharmaceutical properties of this promising piperidine derivative.

References

spectroscopic data (NMR, IR, MS) of 2-Ethylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethylpiperidin-3-one Hydrochloride

Abstract: This guide provides a comprehensive technical analysis of the key spectroscopic characteristics of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It synthesizes fundamental spectroscopic principles with data from analogous structures to predict and interpret the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound. Each section details the causality behind expected spectral features, providing a robust framework for the structural elucidation of piperidinone derivatives and their salts. The guide includes detailed, field-proven experimental protocols and visual workflows to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a piperidine ring, a ketone at the 3-position, and an ethyl group at the 2-position. As a hydrochloride salt, the secondary amine in the piperidine ring is protonated, forming a piperidinium cation. This structural arrangement dictates its chemical properties and is fundamental to interpreting its spectroscopic signature.

The primary objective of this guide is to establish a detailed spectroscopic profile—MS, IR, ¹H NMR, and ¹³C NMR—to serve as a definitive reference for its identification and characterization. Understanding these spectral data is crucial for quality control in synthesis, reaction monitoring, and for providing the foundational data required in medicinal chemistry and drug development programs.

Molecular Structure:

Caption: Numbering scheme for this compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the ideal technique for analyzing this compound, as the molecule is already cationic. We anticipate a strong signal for the protonated molecule (the cation of the salt).

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight (free base): 127.18 g/mol

  • Expected [M+H]⁺: m/z 128.1

Fragmentation Analysis: Collision-induced dissociation (CID) of the m/z 128.1 parent ion would likely proceed through pathways characteristic of cyclic amines and ketones.[1] The fragmentation is governed by the stability of the resulting fragments and the location of the charge.

  • Loss of the Ethyl Group (α-cleavage): A primary fragmentation pathway involves the cleavage of the C2-C8 bond (α-cleavage relative to the nitrogen), leading to the loss of an ethyl radical (•CH₂CH₃). However, since ESI generates even-electron ions, the more likely fragmentation is the loss of ethene (28 Da) via a rearrangement, or cleavage next to the carbonyl.

  • Ring Cleavage: Piperidine rings can undergo characteristic ring cleavage.[1][2] A common pathway involves the breaking of the C-C bonds within the ring, often initiated by the nitrogen atom. For instance, cleavage adjacent to the carbonyl group is a common fragmentation pathway for cyclic ketones.[3]

  • Loss of CO: Elimination of carbon monoxide (28 Da) from the cyclic ketone structure is a possible fragmentation pathway.[3]

Predicted MS Data:

  • Parent Ion: m/z 128.1 ([C₇H₁₄NO]⁺)

  • Key Fragments: m/z 100 (Loss of CO or C₂H₄), m/z 99 (Loss of ethyl group), m/z 84, m/z 70.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features from the ketone and the secondary ammonium group. The hydrochloride salt form significantly alters the N-H stretching region compared to its free-base counterpart.

Key Functional Group Analysis:

  • Secondary Ammonium (R₂NH₂⁺): Unlike the sharp, single N-H stretch of a free secondary amine (~3300 cm⁻¹), the ammonium salt exhibits very broad and strong absorption bands from approximately 2400 to 3200 cm⁻¹.[4][5] This broad feature, often called the "ammonium band," is due to the N-H⁺ stretching vibrations and extensive hydrogen bonding. It frequently overlaps with the C-H stretching bands. An NH₂⁺ bending vibration is also expected in the 1620-1560 cm⁻¹ region.[5]

  • Ketone (C=O): A strong, sharp absorption band is expected for the carbonyl stretch. In a six-membered ring, this typically appears around 1715 cm⁻¹.[6] Its exact position can be influenced by adjacent functional groups and ring strain.

  • Aliphatic C-H: Stretching vibrations for the CH₂, and CH₃ groups will appear as sharp peaks in the 2850-3000 cm⁻¹ range, often seen as shoulders on the broader ammonium band.[4]

Table 1: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale & References
~2400-3200 Strong, Very Broad N-H⁺ Stretch Characteristic of secondary ammonium salts due to extensive hydrogen bonding.[4][5]
~2850-3000 Medium-Sharp Aliphatic C-H Stretch Overlaps with the N-H⁺ stretch envelope.
~1715 Strong, Sharp C=O Stretch Typical for a saturated six-membered ring ketone.[6]

| ~1580 | Medium | N-H₂⁺ Bend | Characteristic deformation band for a secondary ammonium salt.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation. The analysis is performed assuming a standard deuterated solvent like D₂O or DMSO-d₆. In D₂O, the acidic N-H protons would exchange with deuterium and become invisible in the ¹H NMR spectrum. The following predictions are for a solvent like DMSO-d₆ where they would be observable.

¹H NMR Spectroscopy

The proton spectrum will show distinct signals for the ethyl group and the protons on the piperidine ring. The presence of the ketone and the proximity to the charged nitrogen atom will be the primary influences on the chemical shifts.

  • Ethyl Group: This will present as a classic triplet (for the -CH₃) and a multiplet/quartet (for the -CH₂-), with the methylene group shifted downfield due to its attachment to the ring at an α-position to the nitrogen.

  • Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The proton at C2 will be a multiplet, shifted downfield due to its position alpha to both the nitrogen and the ethyl group. The protons at C4, adjacent to the carbonyl, will be deshielded. Protons at C6, alpha to the nitrogen, will also be significantly downfield.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling (J) Rationale
NH ₂⁺ ~9.0-9.5 Broad Singlet - Acidic ammonium protons, broad due to exchange and quadrupolar coupling.
H -2 ~3.5-3.8 Multiplet (m) ~3-8 Hz Alpha to nitrogen and substituted with an ethyl group.
H -6 ~3.2-3.5 Multiplet (m) ~12, 4 Hz Alpha to nitrogen, showing axial/equatorial splitting.
H -4 ~2.6-2.9 Multiplet (m) ~6-14 Hz Alpha to carbonyl group, deshielded.
H -5 ~1.8-2.1 Multiplet (m) ~6-13 Hz Methylene protons on the ring.
CH ₂-CH₃ ~1.6-1.9 Multiplet (m) ~7 Hz Methylene of the ethyl group.

| CH₂-CH ₃ | ~0.9-1.1 | Triplet (t) | ~7 Hz | Methyl of the ethyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon will be the most downfield signal.

  • Carbonyl Carbon (C3): This carbon will be highly deshielded due to the double bond to oxygen and will appear significantly downfield, typically >200 ppm.

  • Ring Carbons (C2, C6): The carbons adjacent to the nitrogen (C2 and C6) will be deshielded, appearing in the 50-65 ppm range. C2 will be further influenced by the ethyl substituent.

  • Other Ring Carbons (C4, C5): C4, being alpha to the carbonyl, will be shifted downfield compared to a typical methylene carbon. C5 will be the most shielded of the ring carbons.

  • Ethyl Group Carbons: These will appear in the typical aliphatic region.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

Carbon Assignment Predicted δ (ppm) Rationale & References
C 3 (C=O) ~205-210 Highly deshielded carbonyl carbon in a cyclic ketone.
C 2 ~60-65 Alpha to nitrogen and substituted.[7]
C 6 ~48-52 Alpha to nitrogen.[7]
C 4 ~38-42 Alpha to carbonyl.
C 5 ~25-30 Aliphatic carbon within the ring.
C H₂-CH₃ ~22-26 Methylene carbon of the ethyl group.

| CH₂-C H₃ | ~10-14 | Methyl carbon of the ethyl group. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 30-45° pulse angle with a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the internal standard (TMS at 0.00 ppm).

Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (0.1%) to ensure the analyte remains protonated.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion Analysis:

    • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion (m/z 128.1).

    • Acquire a full scan mass spectrum (e.g., from m/z 50-500).

  • Tandem MS (MS/MS) Analysis:

    • Set the mass spectrometer to isolate the parent ion (m/z 128.1).

    • Introduce collision gas (e.g., argon or nitrogen) into the collision cell and apply a range of collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify and analyze the fragment ions.

Workflow and Summary

The comprehensive characterization of this compound is a systematic process that integrates multiple spectroscopic techniques. Each method provides a unique and complementary piece of structural information, which, when combined, confirms the identity and purity of the compound.

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

References

Methodological & Application

Synthesis of 2-Ethylpiperidin-3-one Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 2-Ethylpiperidin-3-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust multi-step synthetic route, commencing with the alkylation of diethyl malonate, followed by cyanoethylation, reductive cyclization to form the core piperidone structure, and concluding with hydrolysis, decarboxylation, and salt formation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a thorough understanding of the chemical transformations involved.

Introduction

Piperidone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of substituted piperidones, such as 2-Ethylpiperidin-3-one, is of significant interest for the development of novel therapeutics. This application note outlines a reliable and scalable laboratory protocol for the synthesis of 2-Ethylpiperidin-3-one as its hydrochloride salt, facilitating its handling and storage. The synthetic strategy is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a four-step sequence:

  • Alkylation: Ethylation of diethyl malonate to yield diethyl ethylmalonate.

  • Cyanoethylation: Michael addition of acrylonitrile to diethyl ethylmalonate to introduce the cyanoethyl group.

  • Reductive Cyclization: Catalytic hydrogenation of the cyano-diester to form the 2-ethyl-3-oxopiperidine-4-carboxylate intermediate.

  • Hydrolysis, Decarboxylation, and Salt Formation: Conversion of the intermediate to the final product, this compound.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified. All solvents should be anhydrous. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and equipment for filtration and distillation, is required. A hydrogenation apparatus (e.g., Parr hydrogenator) is necessary for the reductive cyclization step.

Step 1: Synthesis of Diethyl Ethylmalonate

Reaction:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, add ethyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of Diethyl 2-Ethyl-2-(2-cyanoethyl)malonate

Reaction:

Procedure:

  • In a round-bottom flask, dissolve diethyl ethylmalonate (1.0 eq) in a suitable solvent such as tert-butanol.

  • Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.1 eq).

  • To this solution, add acrylonitrile (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

  • Purify by vacuum distillation to obtain pure diethyl 2-ethyl-2-(2-cyanoethyl)malonate.

Step 3: Reductive Cyclization to Ethyl 2-Ethyl-3-oxopiperidine-4-carboxylate

Reaction:

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve diethyl 2-ethyl-2-(2-cyanoethyl)malonate (1.0 eq) in anhydrous ethanol or acetic acid.

  • Add a hydrogenation catalyst, such as Raney Nickel (10% w/w) or Palladium on carbon (5% w/w).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.

  • Maintain the reaction under these conditions with vigorous stirring for 24-48 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-ethyl-3-oxopiperidine-4-carboxylate. This intermediate is often used in the next step without further purification.

Step 4: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation

Reaction:

Procedure:

  • To the crude ethyl 2-ethyl-3-oxopiperidine-4-carboxylate, add a solution of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.

  • Dissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., 2 M NaOH or K₂CO₃) at 0 °C.

  • Extract the free base, 2-Ethylpiperidin-3-one, with dichloromethane or ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Scientific Rationale and Mechanistic Insights

The synthetic route is designed based on well-established and robust organic reactions.

  • Alkylation of Diethyl Malonate: The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups. Treatment with a strong base like sodium ethoxide generates a resonance-stabilized enolate, which acts as a nucleophile to displace the bromide from ethyl bromide in an Sₙ2 reaction.

  • Cyanoethylation: This step is a classic Michael addition reaction. The base generates an enolate from diethyl ethylmalonate, which then attacks the β-carbon of the electron-deficient alkene, acrylonitrile.

  • Reductive Cyclization: This is the key ring-forming step. The nitrile group is reduced to a primary amine, which then undergoes an intramolecular nucleophilic acyl substitution with one of the ester groups to form the six-membered piperidone ring (a lactam). The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the nitrile in the presence of the esters.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is susceptible to hydrolysis under acidic conditions to form a β-keto acid. β-Keto acids are unstable and readily undergo decarboxylation upon heating, where the carboxyl group is lost as carbon dioxide, to yield the desired ketone.

  • Salt Formation: The final product is a basic secondary amine. Conversion to its hydrochloride salt is achieved by protonation of the piperidine nitrogen with hydrochloric acid. This often results in a stable, crystalline solid that is easier to handle and purify than the free base.

Data Presentation

Table 1: Summary of Reagents and Conditions

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1AlkylationDiethyl malonate, Ethyl bromide, Sodium ethoxideEthanolReflux4-6
2CyanoethylationDiethyl ethylmalonate, Acrylonitrile, K-tert-butoxidetert-ButanolRoom Temp.12-24
3Reductive CyclizationDiethyl 2-ethyl-2-(2-cyanoethyl)malonate, H₂, CatalystEthanol/Acetic Acid50-7024-48
4Hydrolysis & DecarboxylationEthyl 2-ethyl-3-oxopiperidine-4-carboxylate, 6 M HClWaterReflux4-8
4Salt Formation2-Ethylpiperidin-3-one, HClDiethyl ether/IsopropanolRoom Temp.0.5-1

Table 2: Expected Characterization Data for this compound

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the ethyl group, piperidine ring protons, and N-H proton.
¹³C NMR Signals for the carbonyl carbon, the ethyl group carbons, and the piperidine ring carbons.
Mass Spectrometry Molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Characteristic peaks for N-H, C=O, and C-H bonds.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyanoethylation cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: Hydrolysis, Decarboxylation & Salt Formation A Diethyl Malonate + EtBr (NaOEt, EtOH, Reflux) B Diethyl Ethylmalonate A->B C Diethyl Ethylmalonate + Acrylonitrile (t-BuOK, t-BuOH, RT) B->C D Diethyl 2-Ethyl-2-(2-cyanoethyl)malonate C->D E Cyano-diester + H2 (Catalyst, EtOH/AcOH, 50-70°C) D->E F Ethyl 2-Ethyl-3-oxopiperidine-4-carboxylate E->F G β-Keto Ester + 6M HCl (Reflux) F->G H 2-Ethylpiperidin-3-one G->H I 2-Ethylpiperidin-3-one + HCl J 2-Ethylpiperidin-3-one HCl I->J

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Ethyl bromide and acrylonitrile are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Strong bases and acids (sodium ethoxide, potassium tert-butoxide, hydrochloric acid) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate safety equipment.

Application Notes & Protocols: The Strategic Use of Chiral Piperidine Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: On the Selection of 2-Ethylpiperidin-3-one Hydrochloride

Initial inquiries into the direct application of this compound as a catalyst or primary chiral building block in asymmetric synthesis did not yield established methodologies in peer-reviewed literature. This observation is, in itself, a critical scientific insight. The utility of a chiral molecule in asymmetric synthesis is not guaranteed; it depends on a delicate balance of structural and electronic properties.

For a molecule like 2-Ethylpiperidin-3-one, several factors might limit its direct use as a chiral catalyst. The presence of a ketone adjacent to a stereocenter (the C2 position) creates a high risk of racemization via enolization, especially under basic or acidic conditions common in synthesis. Furthermore, its conformational flexibility may prevent the formation of a well-defined transition state, which is essential for inducing high levels of stereoselectivity.

Therefore, this guide pivots from the specific, yet undocumented, to the general and powerful. We will explore the broader, well-established principles of using chiral piperidine derivatives in asymmetric synthesis. Instead of focusing on a single, unproven agent, we will delve into a validated and highly effective strategy: the biomimetic organocatalytic synthesis of piperidine alkaloids. This approach provides a more robust and instructive foundation for understanding how to leverage the piperidine scaffold to achieve exceptional stereochemical control.

Introduction: The Piperidine Motif as a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to act as a rigid scaffold for presenting functional groups in a defined three-dimensional space.[1] Consequently, the development of synthetic methods to produce enantiomerically pure piperidines is a paramount objective in modern organic chemistry and drug discovery.[3][4]

This application note details the principles and protocols for the asymmetric synthesis of 2-substituted piperidine alkaloids using organocatalysis, a strategy that mimics biosynthetic pathways.[3] We will focus on a proline-catalyzed Mannich-type reaction, which offers a powerful, metal-free method for constructing the chiral piperidine core with high enantioselectivity.

Mechanistic Principles: Enamine Catalysis for Asymmetric C-C Bond Formation

The core of this synthetic strategy lies in enamine catalysis, a cornerstone of modern organocatalysis. A chiral secondary amine, such as L-proline, reacts reversibly with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of this enamine onto an electrophile (e.g., an imine), leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.

The workflow can be visualized as a catalytic cycle where the chiral amine is regenerated after each successful transformation.

Enamine_Catalysis_Cycle cluster_0 Catalytic Cycle Ketone Ketone (e.g., Acetone) Enamine Chiral Enamine Intermediate Ketone->Enamine + L-Proline - H₂O Proline L-Proline Catalyst Proline->Enamine Mannich_Product Mannich Adduct Enamine->Mannich_Product + Imine Imine Imine Electrophile (from Glutaraldehyde) Imine->Mannich_Product Product Cyclized Product (Piperidine Precursor) Mannich_Product->Product Intramolecular Cyclization Product->Proline Release of Catalyst + H₂O

Caption: Enamine catalysis cycle for piperidine synthesis.

Application: Asymmetric Synthesis of (+)-Pelletierine Analogs

Pelletierine and its analogs are piperidine alkaloids that have been targets of synthetic efforts due to their interesting biological activities. The following protocol outlines a biomimetic, organocatalytic approach to synthesize these structures with high enantiomeric excess (ee), avoiding the need for protecting groups.[3]

Materials and Reagents
ReagentSupplierGradeNotes
Glutaraldehyde (50% in H₂O)Sigma-AldrichReagent
Ammonium Chloride (NH₄Cl)Fisher ScientificACS Grade
AcetoneVWRHPLC GradeUsed as the nucleophile source.
L-ProlineAcros Organics99+%Chiral Catalyst.
BenzonitrileSigma-AldrichAnhydrous, 99.8%Solvent. Prevents product racemization.[3]
Sodium Hydroxide (NaOH)EMD MilliporeACS GradeFor workup.
Dichloromethane (DCM)Fisher ScientificACS GradeFor extraction.
Anhydrous Magnesium SulfateSigma-AldrichReagentFor drying.
Step-by-Step Experimental Protocol

This protocol is adapted from established biomimetic synthesis methodologies.[3]

Step 1: In Situ Formation of the Iminium Intermediate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (1.07 g, 20 mmol).

  • Add glutaraldehyde (50% aqueous solution, 2.0 g, 10 mmol).

  • The mixture is stirred at room temperature for 30 minutes. This allows for the in situ formation of 1-piperideine, the imine electrophile, in equilibrium.

Step 2: The Asymmetric Mannich Reaction

  • To the flask containing the iminium precursor, add benzonitrile (40 mL) as the solvent. The use of nitrile-based solvents is crucial as they have been shown to effectively prevent the racemization of the final product.[3]

  • Add acetone (14.6 mL, 200 mmol, 20 equivalents). Acetone serves as the prochiral nucleophile.

  • Add L-proline (345 mg, 3 mmol, 30 mol%) to the mixture. The relatively high catalyst loading ensures a reasonable reaction rate.

  • Seal the flask and stir the reaction mixture vigorously at room temperature for 48-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

Step 3: Workup and Purification

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the desired chiral 2-substituted piperidine precursor as a clear oil.

Expected Outcome and Characterization

This procedure typically yields the desired amino ketone product with high enantioselectivity (often >95% ee). The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Product AttributeExpected Value
Yield 50-70%
Enantiomeric Excess (ee) >95%
Diastereoselectivity N/A (for this specific reaction)
Appearance Colorless to pale yellow oil

Self-Validating Systems and Trustworthiness

A robust protocol incorporates self-validating checks to ensure reliability and reproducibility.

  • Control Reaction: Running the reaction without the L-proline catalyst should result in a racemic product, confirming that the catalyst is solely responsible for the observed enantioselectivity.

  • Catalyst Isomer: Using D-proline instead of L-proline should yield the opposite enantiomer of the product. This is a critical validation step that confirms the catalytic mechanism and the source of chirality.

  • Solvent Effects: As highlighted in the literature, switching the solvent from benzonitrile to a protic solvent like methanol may lead to a significant drop in enantiomeric excess due to racemization pathways.[3] This demonstrates the critical role of solvent choice in optimizing the reaction.

Conclusion and Future Directions

While this compound does not appear to be a documented reagent for asymmetric synthesis, the broader family of chiral piperidines provides a rich platform for catalytic innovation. The organocatalytic, biomimetic approach detailed here represents a powerful, environmentally friendly, and highly effective method for constructing complex chiral molecules. It underscores a fundamental principle of applied synthesis: understanding the "why" behind a reaction's success—or failure—is paramount. By grasping the mechanistic underpinnings of enamine catalysis and the factors that ensure stereochemical fidelity, researchers can rationally design new transformations and accelerate the discovery of novel therapeutics and chemical entities.

References

The Piperidine Scaffold: Harnessing the Potential of 2-Ethylpiperidin-3-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[4][5] The structural rigidity of the piperidine ring, combined with its ability to be functionalized at various positions, allows for the precise spatial orientation of substituents to interact with biological targets.[5][6] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and antipsychotic properties.[3][7] The presence of the nitrogen atom also imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salt forms, which are crucial for drug development.[4]

This technical guide delves into the potential applications of a specific, yet underexplored, derivative: 2-Ethylpiperidin-3-one hydrochloride . While direct literature on this exact molecule is sparse, by examining the chemistry of the piperidin-3-one core and the influence of 2-alkyl substitution, we can extrapolate its potential as a versatile building block for the synthesis of novel therapeutic agents.

The Piperidin-3-one Core: A Versatile Synthetic Intermediate

The piperidin-3-one scaffold is a valuable intermediate in organic synthesis due to the presence of a ketone functionality adjacent to the amine.[8] This arrangement allows for a multitude of chemical transformations to generate diverse libraries of compounds.

General Synthetic Strategies for Piperidin-3-ones

Several synthetic routes to the piperidin-3-one core have been reported. A common approach involves the Dieckmann condensation of an N-substituted amino diester, followed by decarboxylation. Another strategy utilizes a ring-closing metathesis reaction.[8] A generalized synthetic approach is outlined below:

G cluster_0 Synthesis of Piperidin-3-one Core Starting_Materials N-protected amino diester Dieckmann_Condensation Dieckmann Condensation Starting_Materials->Dieckmann_Condensation Base Cyclic_beta-keto_ester Cyclic β-keto ester Dieckmann_Condensation->Cyclic_beta-keto_ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclic_beta-keto_ester->Hydrolysis_Decarboxylation Acid/Heat Piperidin-3-one Piperidin-3-one Core Hydrolysis_Decarboxylation->Piperidin-3-one

Caption: Generalized synthetic scheme for the piperidin-3-one core.

This compound: A Gateway to Novel Chemical Space

The introduction of an ethyl group at the 2-position of the piperidin-3-one ring is expected to significantly influence its biological activity and metabolic stability. The alkyl substitution can provide steric bulk, which may enhance selectivity for a particular biological target. Furthermore, the presence of a chiral center at the 2-position opens up possibilities for the development of stereoselective therapeutics.[6]

Potential Therapeutic Applications

Based on the known activities of related piperidine derivatives, this compound can serve as a scaffold for the development of agents targeting:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.[4] Derivatives could be explored for their potential as antipsychotics, antidepressants, or agents for neurodegenerative diseases.

  • Oncology: Numerous piperidine-containing compounds have shown potent anticancer activity by targeting various signaling pathways.[1][7]

  • Infectious Diseases: The piperidine scaffold has been utilized in the development of antibacterial, antifungal, and antiviral agents.[3][7]

Experimental Protocols: Derivatization of this compound

The ketone and the secondary amine functionalities of this compound are prime handles for chemical modification. Below are detailed protocols for exemplary derivatization reactions to create a focused library of compounds for biological screening.

Protocol 1: Reductive Amination of the Ketone

This protocol describes the conversion of the ketone to a secondary or tertiary amine, a common strategy to introduce diversity and modulate basicity.

Objective: To synthesize a series of 2-ethyl-3-aminopiperidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-ethyl-3-aminopiperidine derivative.

Protocol 2: N-Arylation/N-Alkylation of the Piperidine Nitrogen

This protocol focuses on the functionalization of the piperidine nitrogen, which is crucial for modulating pharmacokinetic properties and target engagement.

Objective: To synthesize a series of N-substituted 2-Ethylpiperidin-3-one derivatives.

Materials:

  • This compound

  • Aryl halide or alkyl halide (e.g., 4-fluorobenzyl bromide, 2-chloropyrimidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add the desired aryl or alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the N-substituted product.

G cluster_derivatization Derivatization Strategies cluster_products Diverse Chemical Library Start 2-Ethylpiperidin-3-one HCl Reductive_Amination Reductive Amination (Ketone) Start->Reductive_Amination R-NH2, STAB N_Functionalization N-Arylation/Alkylation (Amine) Start->N_Functionalization R-X, Base Wittig_Reaction Wittig Reaction (Ketone) Start->Wittig_Reaction Phosphonium ylide Aldol_Condensation Aldol Condensation (α-carbon to ketone) Start->Aldol_Condensation Aldehyde/Ketone, Base Product_RA 3-Amino Derivatives Reductive_Amination->Product_RA Product_NF N-Substituted Derivatives N_Functionalization->Product_NF Product_WR Exocyclic Olefins Wittig_Reaction->Product_WR Product_AC α,β-Unsaturated Ketones Aldol_Condensation->Product_AC

References

Application Notes and Protocols: 2-Ethylpiperidin-3-one Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold for developing molecules that can interact with biological targets in ways that flat, aromatic systems cannot.[1] Within this important class of heterocycles, 2-Ethylpiperidin-3-one hydrochloride emerges as a particularly valuable and versatile building block.

This compound features a unique combination of functional groups: a secondary amine within the piperidine ring, a ketone at the 3-position, and an ethyl group at the 2-position. This arrangement offers multiple points for chemical modification, allowing for the creation of diverse and complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for a variety of synthetic transformations.[3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of novel compounds. We will explore its reactivity and provide detailed, field-proven protocols for key transformations, including N-alkylation, reductive amination, and the construction of fused heterocyclic systems. The causality behind experimental choices will be explained, empowering researchers to not only follow the protocols but also adapt and innovate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][6]

  • Avoid Contact: Minimize contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[6]

Handling:

  • Wash hands thoroughly after handling.[6]

  • Minimize dust generation and accumulation during handling.[6]

  • Use appropriate tools and techniques to handle the solid material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

  • The compound is hygroscopic; therefore, it should be protected from moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8]

Synthetic Applications and Protocols

The strategic placement of functional groups in this compound allows for a range of synthetic modifications. The secondary amine can be readily functionalized, and the ketone provides a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

N-Alkylation: Introducing Diversity at the Nitrogen Atom

N-alkylation is a fundamental transformation for modifying the properties of piperidine-containing molecules. By introducing different substituents at the nitrogen atom, one can tune the compound's polarity, basicity, and steric profile, which can have a significant impact on its biological activity.

Protocol: N-Benzylation of 2-Ethylpiperidin-3-one

This protocol describes a standard procedure for the N-alkylation of this compound with benzyl bromide.

Reaction Scheme:

N_Alkylation start 2-Ethylpiperidin-3-one Hydrochloride product 1-Benzyl-2-ethylpiperidin-3-one start->product Reflux, 8h reagents Benzyl Bromide, K2CO3, Acetonitrile

Caption: N-Benzylation of 2-Ethylpiperidin-3-one.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 1-benzyl-2-ethylpiperidin-3-one.

Causality and Insights:

  • Base: Potassium carbonate is used to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid (HBr) generated during the reaction. An excess is used to ensure complete reaction.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction, as it dissolves the reactants and facilitates the nucleophilic attack of the amine on the alkyl halide.

  • Purification: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Data Summary Table:

EntryAlkylating AgentBaseSolventYield (%)
1Benzyl bromideK₂CO₃Acetonitrile85-95
2Ethyl iodideCs₂CO₃DMF80-90
3Propargyl bromideK₂CO₃Acetone75-85
Reductive Amination: Forming New Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the synthesis of amines.[9][10] In the context of 2-Ethylpiperidin-3-one, this reaction allows for the conversion of the ketone functionality into a new amine-containing substituent, further increasing the molecular complexity and providing access to novel scaffolds.

Protocol: Reductive Amination with Aniline

This protocol details the reductive amination of 2-Ethylpiperidin-3-one with aniline to form the corresponding 3-anilino-2-ethylpiperidine.

Reaction Scheme:

Reductive_Amination start 2-Ethylpiperidin-3-one Hydrochloride product 3-Anilino-2-ethylpiperidine start->product Room Temp, 12h reagents Aniline, NaBH(OAc)3, DCE

Caption: Reductive Amination of 2-Ethylpiperidin-3-one.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Add aniline (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired 3-anilino-2-ethylpiperidine.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards ketones than sodium borohydride, allowing for the in-situ formation of the iminium ion intermediate before reduction.

  • Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

  • Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and destroys the excess reducing agent.

Data Summary Table:

EntryAmineReducing AgentSolventDiastereomeric Ratio (syn:anti)Yield (%)
1AnilineNaBH(OAc)₃DCE1:175-85
2BenzylamineNaBH₃CNMethanol1.2:170-80
3MorpholineNaBH(OAc)₃DCE1:180-90
Condensation Reactions: Building Fused Heterocyclic Systems

The presence of both a ketone and a secondary amine in the 2-Ethylpiperidin-3-one scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions can lead to the formation of novel polycyclic structures with potential applications in drug discovery.

Protocol: Synthesis of a Tetrahydropyrido[3,2-b]indole Derivative

This protocol describes a Fischer indole synthesis-type condensation reaction between 2-Ethylpiperidin-3-one and phenylhydrazine to construct a fused indole ring system.

Reaction Scheme:

Fischer_Indole start 2-Ethylpiperidin-3-one Hydrochloride product Ethyl-tetrahydropyrido [3,2-b]indole start->product Heat, 100°C reagents Phenylhydrazine, Polyphosphoric Acid

Caption: Synthesis of a Fused Indole Derivative.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 100°C for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired tetrahydropyrido[3,2-b]indole derivative.

Causality and Insights:

  • Acid Catalyst: Polyphosphoric acid serves as both the solvent and the acidic catalyst for the Fischer indole synthesis. It facilitates the formation of the phenylhydrazone intermediate and the subsequent[11][11]-sigmatropic rearrangement and cyclization.

  • Workup: The reaction is quenched by pouring it into ice-water to control the exothermic neutralization process. The basic workup is necessary to neutralize the PPA and extract the product into the organic phase.

Data Summary Table:

EntryHydrazineAcid CatalystTemperature (°C)Yield (%)
1Phenylhydrazine HClPPA10050-60
24-Methoxyphenylhydrazine HClEaton's Reagent8055-65
3Naphthylhydrazine HClPPA11045-55

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse chemical entities. Its unique structural features provide multiple avenues for chemical modification, enabling the creation of libraries of compounds for screening in drug discovery and other applications. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this important scaffold. By understanding the principles behind these transformations, scientists can further innovate and develop new synthetic routes to access previously unexplored chemical space.

References

Application Notes & Protocols for Synthetic Reactions Involving 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidinone Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds, prized for its favorable physicochemical properties and its ability to interact with biological targets.[1][2] 2-Ethylpiperidin-3-one, provided as its hydrochloride salt for enhanced stability and handling, is a valuable chiral building block in medicinal chemistry and drug development.[] Its bifunctional nature, possessing both a secondary amine and a ketone, allows for orthogonal chemical modifications, making it an ideal scaffold for generating diverse molecular libraries. The ethyl group at the C2 position introduces a specific stereochemical and steric element that can be crucial for modulating biological activity and selectivity.

This guide provides detailed experimental protocols for key synthetic transformations of 2-Ethylpiperidin-3-one hydrochloride, focusing on N-alkylation and reactions involving the ketone moiety. The procedures are designed for researchers in organic synthesis and drug discovery, with an emphasis on the rationale behind experimental choices and robust, reproducible methodologies.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of this compound.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNOPubChem
Molecular Weight163.64 g/mol PubChem
AppearanceOff-white to white solidGeneric SDS
StorageStore in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.[4][5][6]Fisher Scientific, CymitQuimica, Alfa Aesar
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases.[4][7]Fisher Scientific, Jubilant Ingrevia

Safety & Handling: this compound should be handled in a well-ventilated area or a chemical fume hood.[4][5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][7] Avoid inhalation of dust and direct contact with skin and eyes.[5][8] In case of contact, rinse the affected area thoroughly with water.[4][5]

Critical Consideration—The Hydrochloride Salt: The starting material is a hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. For reactions requiring a nucleophilic nitrogen (e.g., N-alkylation, reductive amination), the free base must be generated in situ or in a prior step by treatment with a suitable base. This is a crucial step for the success of the following protocols.

General Experimental Workflow

The successful synthesis and isolation of derivatives from this compound follow a consistent workflow. This process ensures reaction completion, efficient removal of byproducts, and purification of the final compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification start 2-Ethylpiperidin-3-one HCl + Solvents reagents Addition of Reagents (e.g., Base, Electrophile) start->reagents Dissolution reaction Stirring at Defined Temperature & Time reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Sampling monitoring->reaction Incomplete quench Reaction Quench (e.g., Water, Sat. NH4Cl) monitoring->quench Complete extraction Liquid-Liquid Extraction (e.g., EtOAc / H2O) quench->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentrate Solvent Removal (Rotary Evaporation) drying->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for synthesis.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide. The choice of a non-nucleophilic base is critical to neutralize the hydrochloride and scavenge the acid produced during the reaction without competing in the alkylation.

Causality: Potassium carbonate (K₂CO₃) is an excellent choice as it is a solid, cost-effective base that is easily filtered off after the reaction.[9] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[10]

G start 2-Ethylpiperidin-3-one HCl Free Base Generation reagents Alkyl Halide (R-X) K₂CO₃ (Base) start:f1->reagents:f0 Nucleophilic Attack product N-Alkyl-2-ethylpiperidin-3-one Purified Product reagents->product:f0 Reaction in DMF or Acetonitrile

Caption: N-Alkylation via Nucleophilic Substitution.

Materials & Reagents

ReagentM.W.QuantityMoles (mmol)
2-Ethylpiperidin-3-one HCl163.641.00 g6.11
Alkyl Halide (e.g., Benzyl Bromide)171.041.15 g (0.8 mL)6.72 (1.1 eq)
Potassium Carbonate (K₂CO₃), anhydrous138.212.53 g18.33 (3.0 eq)
N,N-Dimethylformamide (DMF), anhydrous-25 mL-
Ethyl Acetate-~150 mL-
Deionized Water-~100 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Step-by-Step Protocol

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.11 mmol) and anhydrous potassium carbonate (2.53 g, 18.33 mmol).

  • Add anhydrous DMF (25 mL) to the flask. Stir the suspension vigorously for 15-20 minutes at room temperature to ensure effective neutralization of the hydrochloride salt.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the reaction may be gently heated to 50-60 °C.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[11] It is less reactive than NaBH₄ and will selectively reduce the protonated iminium ion in the presence of the more sterically hindered ketone on the piperidine ring. The reaction is often catalyzed by a weak acid, like acetic acid, to facilitate the dehydration step that forms the iminium ion.[11]

G start 2-Ethylpiperidin-3-one (free base) Aldehyde/Ketone (R'COR'') intermediate Iminium Ion Intermediate [C=N]⁺ start->intermediate:f0 Condensation (-H₂O) product N-Alkyl-2-ethylpiperidin-3-one Purified Product intermediate:f1->product:f0 Reduction reductant NaBH(OAc)₃ Hydride Source reductant:f1->intermediate:f1

Caption: N-Alkylation via Reductive Amination.

Materials & Reagents

ReagentM.W.QuantityMoles (mmol)
2-Ethylpiperidin-3-one HCl163.641.00 g6.11
Triethylamine (TEA)101.190.85 mL6.11 (1.0 eq)
Aldehyde (e.g., Benzaldehyde)106.120.68 g (0.66 mL)6.42 (1.05 eq)
Sodium Triacetoxyborohydride211.941.94 g9.17 (1.5 eq)
1,2-Dichloroethane (DCE)-30 mL-
Acetic Acid (glacial)-1-2 drops(catalyst)
Saturated NaHCO₃ solution-~50 mL-
Dichloromethane (DCM)-~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Step-by-Step Protocol

  • In a 100 mL round-bottom flask, suspend this compound (1.00 g, 6.11 mmol) in 1,2-dichloroethane (30 mL).

  • Add triethylamine (0.85 mL, 6.11 mmol) to generate the free base in solution. Stir for 10 minutes.

  • Add the aldehyde or ketone (e.g., benzaldehyde, 1.05 eq) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.94 g, 9.17 mmol) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[11]

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[11]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated piperidinone.

Protocol 3: Knoevenagel Condensation of the Ketone

The ketone at the C3 position is a handle for C-C bond formation. A classic example is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst.[12][13]

Causality: This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[13] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the piperidinone. A subsequent dehydration step yields the final condensed product.

Materials & Reagents

ReagentM.W.QuantityMoles (mmol)
1-Benzyl-2-ethylpiperidin-3-one217.311.00 g4.60
Malononitrile66.060.33 g5.06 (1.1 eq)
Ammonium Acetate77.080.18 g2.30 (0.5 eq)
Toluene-20 mL-

Step-by-Step Protocol

  • Note: This reaction requires the N-protected free base form of the piperidinone (e.g., from Protocol 1 or 2), as the free N-H is acidic and can interfere.

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add N-benzyl-2-ethylpiperidin-3-one (1.00 g, 4.60 mmol), malononitrile (0.33 g, 5.06 mmol), ammonium acetate (0.18 g, 2.30 mmol), and toluene (20 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired condensed product.

References

safe handling and storage procedures for 2-Ethylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2-Ethylpiperidin-3-one hydrochloride

A Guide for the Safe Handling, Storage, and Use in Research & Development

Abstract & Scope

This document provides a detailed guide to the (CAS No. 1159826-57-9). As a piperidine derivative, this compound warrants careful management within a laboratory setting to mitigate potential risks. These protocols are designed for researchers, chemists, and drug development professionals, offering a framework built on the principles of risk assessment and the hierarchy of controls. The causality behind each procedural step is explained to foster a deep understanding of safety-conscious laboratory practices. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, the recommendations herein are synthesized from data on structurally similar piperidine hydrochlorides and heterocyclic ketones.[1][2][3][4][5]

Compound Profile and Hazard Identification

This compound is a heterocyclic organic compound. It belongs to the piperidone class, which are derivatives of piperidine containing a ketone group. The hydrochloride salt form generally increases water solubility and may alter the toxicological profile compared to the free base.

Physicochemical and Toxicological Data Summary

Due to the limited specific data for this exact molecule, the following table includes data inferred from closely related piperidine hydrochloride analogs.[1][4][6][7]

PropertyValue / InformationSource / Rationale
Chemical Formula C₇H₁₄ClNOPubChem (Analog)[4]
Molecular Weight 163.64 g/mol PubChem (Analog)[4]
Appearance Likely a white to off-white crystalline solid.General property of hydrochloride salts.
Solubility Expected to be soluble in water.Piperidine hydrochloride is water soluble.[7]
Stability May be hygroscopic. Store in a dry environment.A common characteristic of amine hydrochlorides.[2][7][8]
Incompatibilities Strong oxidizing agents, strong bases.Bases will neutralize the hydrochloride salt, liberating the free base.[8][9]
GHS Hazard Classification (Inferred)

Based on analogs like Piperidin-3-one hydrochloride and 3-Amino-1-ethylpiperidin-2-one hydrochloride, the following GHS classifications are anticipated.[1][6] Researchers must handle this compound as if it possesses these hazards until specific data becomes available.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6][10]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4][6][10]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][6][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4][6][10]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is insufficient.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Application for 2-Ethylpiperidin-3-one HCl node_elimination Elimination / Substitution (Use a less hazardous chemical) node_engineering Engineering Controls (e.g., Fume Hood) node_elimination->node_engineering Most Effective node_admin Administrative Controls (SOPs, Training) node_engineering->node_admin node_fumehood Work within a certified chemical fume hood. node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe Least Effective node_sops Follow established SOPs for weighing and handling. node_ppe_specific Wear appropriate gloves, eye protection, and lab coat.

Caption: The Hierarchy of Controls prioritizes safer systems over user behavior.

Engineering Controls: Your Primary Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For this compound, the primary engineering control is a properly functioning chemical fume hood.

  • Causality: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Since it is presumed to be a respiratory irritant, preventing inhalation is paramount.[1][4][6] A fume hood captures these airborne particles and vents them safely away from the user's breathing zone.

  • Protocol: All manipulations of the solid compound, and any work with its solutions that is not performed in a sealed container, must be conducted inside a chemical fume hood with a face velocity meeting institutional safety standards (typically 80-120 feet per minute).

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all tasks involving this compound, even when using engineering controls.[11][12] The selection of PPE must be appropriate for the potential hazards.

PPE Selection Protocol
PPE ItemSpecification & Rationale
Hand Protection Butyl rubber or Natural rubber gloves are recommended for handling ketones. Nitrile gloves may offer fair resistance for incidental contact but should be checked against manufacturer compatibility charts for breakthrough times.[13][14] Always double-glove when handling concentrated solutions.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splash, such as when transferring large volumes of solution or during a spill cleanup.[11]
Skin/Body Protection A flame-retardant lab coat should be worn and fully buttoned.[14] Ensure closed-toe shoes and long pants are worn to cover all exposed skin on the lower body.
Respiratory Protection Not typically required when working within a certified fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary.[14] Note: Respirator use requires prior medical clearance and fit-testing.

Standard Operating Protocols (SOPs)

Adherence to standardized protocols minimizes variability and the potential for error.

SOP 1: Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in Section 5.0. Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a weigh boat on the analytical balance inside the hood.

  • Aliquotting Solid: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust. If any powder spills, clean it immediately following the spill protocol (Section 7.0).

  • Dissolution: Place a stir bar in the receiving flask containing the solvent. Slowly add the weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.

  • Completion: Tightly cap the stock bottle and the prepared solution. Clean the spatula and the weighing area with a damp cloth (e.g., water or 70% ethanol) to decontaminate the surface. Dispose of the cloth as hazardous waste.

SOP 2: Storage Procedures

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

  • Immediate Storage: Always store this compound in its original, tightly sealed container to prevent moisture absorption, as it may be hygroscopic.[2][7][8]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area.[15] It should be kept away from incompatible materials such as strong bases and oxidizing agents.[8][9]

  • Segregation: Store in a cabinet designated for corrosive and toxic solids. Do not store with flammable liquids or strong acids.

  • Temperature: Recommended storage temperature is typically room temperature (15-25°C), away from direct sunlight and heat sources.

Emergency Preparedness and Spill Management

Accidents can happen. A clear, rehearsed plan is the key to a safe outcome.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[15]

Spill Response Protocol

The response to a spill depends critically on its size and location. This protocol is for minor spills (<10g of solid or <100mL of dilute solution) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact institutional emergency services.[17]

Spill_Response_Workflow node_start Spill Occurs node_alert Alert personnel in the immediate area. node_start->node_alert node_assess Assess Hazard: Is the spill large, volatile, or in a public area? node_alert->node_assess node_evacuate MAJOR SPILL Evacuate the area. Call Emergency Services (EH&S). node_assess->node_evacuate Yes node_minor MINOR SPILL Proceed with cleanup. node_assess->node_minor No node_ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat. node_minor->node_ppe node_contain Contain the spill. For liquids, use absorbent pads or vermiculite. For solids, gently cover with a damp paper towel. node_ppe->node_contain node_cleanup Clean up spill material. Work from outside in. Use non-sparking tools if a flammable solvent is involved. node_contain->node_cleanup node_package Package waste in a sealed, labeled container. node_cleanup->node_package node_decon Decontaminate the area with soap and water. node_package->node_decon node_end Cleanup Complete. Report incident to supervisor. node_decon->node_end

Caption: Workflow for responding to a chemical spill in the laboratory.

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials, gloves, and empty containers, must be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container. The label must include the full chemical name and associated hazards. Follow all institutional and local regulations for hazardous waste pickup and disposal.[16][17]

References

Application Note and Protocol for the Purification of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Piperidinone Intermediates

2-Ethylpiperidin-3-one hydrochloride is a heterocyclic ketone belonging to the piperidine class of compounds. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a key pharmacophore. As an intermediate, the purity of this compound is paramount, directly influencing the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound, emphasizing the rationale behind the procedural choices to ensure a robust and reproducible outcome.

Understanding the Purification Challenge: Potential Impurities

The purification strategy for this compound must be designed to effectively remove potential impurities arising from its synthesis. Common synthetic routes to 2-substituted-3-piperidinones, such as modifications of the Mannich reaction or Dieckmann condensation, can introduce several types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Byproducts of Side Reactions: Molecules formed through unintended reaction pathways.

  • Positional Isomers: Structurally similar isomers that may be difficult to separate.

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, leading to colored impurities.[1]

  • Genotoxic Impurities: The formation of the hydrochloride salt in the presence of alcoholic solvents can potentially generate trace amounts of alkyl halides, which are often genotoxic.[2]

Effective purification is therefore not merely a matter of isolating the desired product but of systematically eliminating these contaminants to meet stringent regulatory and quality standards.

Purification Strategy: Recrystallization of an Amine Hydrochloride

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For amine hydrochlorides like this compound, which are salts, polar solvents are generally the most effective.[3][5]

This protocol will detail a two-solvent (or solvent/anti-solvent) recrystallization method. This approach is particularly useful when finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) is challenging.[6] In this method, the crude compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" or "anti-solvent," in which the compound is insoluble, is added to induce crystallization.

Solvent System Selection Rationale

The choice of solvents is critical for a successful recrystallization. Based on the properties of amine hydrochlorides and related piperidinone derivatives, the following solvent system is recommended:

RoleSolventRationale
Good Solvent Isopropanol (IPA) or EthanolThese polar protic solvents are effective at dissolving amine hydrochlorides due to their ability to solvate the charged ammonium group and the polar ketone. They are also readily available in high purity and have convenient boiling points.[3][7]
Anti-Solvent Diethyl Ether or Methyl tert-Butyl Ether (MTBE)These are non-polar, low-boiling point solvents that are miscible with isopropanol and ethanol but have very low solvating power for the ionic hydrochloride salt, thus promoting its precipitation.[6]

Visualizing the Purification Workflow

The following diagram illustrates the key stages of the two-solvent recrystallization process for this compound.

PurificationWorkflow A Crude 2-Ethylpiperidin-3-one hydrochloride B Dissolve in minimum hot Isopropanol A->B C Hot Filtration (optional, for insoluble impurities) B->C If solids present D Slowly add Diethyl Ether (anti-solvent) until turbidity B->D If no solids C->D E Add a few drops of hot Isopropanol to redissolve D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration to collect crystals G->H I Wash with cold Diethyl Ether H->I J Dry under Vacuum I->J K Pure 2-Ethylpiperidin-3-one hydrochloride J->K

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

Safety Precautions: this compound and its related compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin.

Equipment:

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser (optional, to minimize solvent loss)

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Reagents:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Diethyl ether, anhydrous

ParameterValue/Range
Starting Material Crude Solid
Solvent 1 (Good) Isopropanol (IPA)
Solvent 2 (Anti-Solvent) Diethyl Ether
Dissolution Temperature ~80 °C (near boiling)
Cooling Protocol Slow cool to RT, then ice bath
Drying Conditions Vacuum, 40-50 °C

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture with stirring to near the boiling point of isopropanol (~82 °C). Continue to add small portions of hot isopropanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[8]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes particulate matter that will not dissolve.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether dropwise with continuous stirring. Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[6]

  • Clarification: Add a few drops of hot isopropanol to the turbid solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Assessment: Ensuring Quality Control

The purity of the recrystallized this compound should be verified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose.[9][10]

Analytical Workflow Diagram:

AnalyticalWorkflow A Purified Solid B Prepare solution in appropriate solvent (e.g., Methanol) A->B C Inject into HPLC or GC system B->C D Data Acquisition (Chromatogram) C->D E Peak Integration and Purity Calculation D->E F Purity Report E->F

Caption: General workflow for purity analysis of the final product.

Recommended HPLC Method (Adaptable)
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as the ketone chromophore absorbs in the low UV range).

  • Column Temperature: 25-30 °C.

This method will separate the main compound from more polar or less polar impurities, allowing for accurate quantification of purity.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound. By understanding the nature of potential impurities and applying the principles of two-solvent recrystallization, researchers can consistently obtain high-purity material, which is essential for the successful development of pharmaceutical agents and other fine chemicals. The purity of the final product should always be confirmed by appropriate analytical methods.

References

Application Notes & Protocols: Strategic Functionalization of the 2-Ethylpiperidin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidinone Core in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold in a vast array of clinically approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including metabolic stability, modulated lipophilicity, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[1] Among its many variants, the piperidinone scaffold offers a rich platform for synthetic diversification, providing multiple reactive handles for the construction of complex molecular architectures.[3][4]

This guide focuses on a specific, high-value building block: 2-Ethylpiperidin-3-one hydrochloride . This molecule presents three primary sites for chemical modification: the secondary amine at the 1-position, the enolizable α-carbons at the 2- and 4-positions, and the carbonyl group at the 3-position. Strategic and selective functionalization at these sites is critical for exploring structure-activity relationships (SAR) and optimizing lead compounds.[5]

This document provides detailed protocols and the underlying chemical principles for the targeted functionalization of the 2-Ethylpiperidin-3-one ring. The methodologies described are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel chemical entities.

A Note on the Starting Material: 2-Ethylpiperidin-3-one is typically supplied as a hydrochloride salt. This renders the secondary amine non-nucleophilic. A critical first step in most functionalization reactions (particularly N-functionalization and α-alkylation) is the neutralization of the salt with a suitable base to generate the free amine. This step is explicitly included in the following protocols.

Diagram: Reactive Sites of 2-Ethylpiperidin-3-one

The following diagram illustrates the principal sites for synthetic modification on the 2-Ethylpiperidin-3-one core structure after neutralization.

Caption: Key reactive centers for the synthetic modification of 2-Ethylpiperidin-3-one.

Section 1: N-Functionalization Protocols

Modification at the nitrogen atom is often the first step in library synthesis, allowing for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

Protocol 1.1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for N-alkylation that avoids the potential for over-alkylation, which can be an issue with alkyl halides.[6] This protocol uses an aldehyde or ketone as the alkyl source.

Principle: The secondary amine of the piperidinone reacts with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product. STAB is preferred as it is less basic and more selective for iminium ions over carbonyls.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the aldehyde/ketone (1.1 eq) and the solvent (DCM or DCE, approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 20-30 minutes. If the reaction with the hydrochloride salt is slow, a catalytic amount of acetic acid can be added to facilitate iminium formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 1.2: N-Acylation

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce conformational rigidity.

Principle: The free secondary amine, generated in situ, acts as a nucleophile, attacking an acylating agent like an acid chloride or anhydride. A non-nucleophilic base is required to neutralize the starting hydrochloride salt and to scavenge the HCl generated during the reaction.[7]

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the base (Et₃N or DIPEA, 2.5 eq) dropwise. Stir for 15 minutes to ensure complete neutralization.

  • Slowly add the acylating agent (1.1 eq) dropwise. Maintain the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude amide by flash column chromatography or recrystallization.

Reaction Type Reagent Example Base Solvent Typical Conditions
N-Reductive AminationBenzaldehyde-DCM / DCERT, 2-12 h
N-AcylationAcetyl ChlorideEt₃N / DIPEADCM0 °C to RT, 1-4 h
N-SulfonylationTosyl ChloridePyridineDCM0 °C to RT, 4-16 h
N-Arylation (Buchwald)Aryl BromideNaOtBuToluenePd₂(dba)₃, ligand, 80-110°C

Table 1: Summary of common N-functionalization conditions.

Section 2: α-Carbon Functionalization

Modifications at the α-positions (C2 and C4) are crucial for building molecular complexity and exploring stereochemical diversity. The C4 position is generally more reactive due to lower steric hindrance compared to the C2 position, which is substituted with an ethyl group.

Protocol 2.1: α-Alkylation via Enolate Formation

Principle: A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide. Lithium diisopropylamide (LDA) is a common choice for this transformation. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

Materials:

  • N-protected 2-Ethylpiperidin-3-one (e.g., N-Boc or N-Cbz derivative)

  • Lithium diisopropylamide (LDA), solution in THF/hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Important: The secondary amine must be protected (e.g., with a Boc group) before attempting α-alkylation to prevent N-alkylation and other side reactions.

Step-by-Step Protocol:

  • In a flame-dried, inert-atmosphere flask, dissolve the N-protected 2-Ethylpiperidin-3-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn yellow.

  • Add the alkyl halide (1.2 eq) dropwise at -78 °C.

  • Stir at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Modern Approaches: Iminium Ion Intermediates

Recent advancements allow for the α-functionalization of N-alkyl piperidines without the need for strong bases. These methods proceed through the formation of an endocyclic iminium ion, which is then trapped by a nucleophile.[5][8][9] This strategy offers excellent regioselectivity and is applicable to late-stage functionalization of complex molecules.[5][8]

Section 3: Carbonyl Group Modifications

The ketone at the C3 position is a versatile handle for introducing new functional groups and stereocenters.

Protocol 3.1: Reduction to an Alcohol

Principle: The carbonyl group is reduced to a secondary alcohol using a hydride reducing agent. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, offering good chemoselectivity in the presence of other functional groups like amides. The reduction introduces a new stereocenter at C3.

Materials:

  • N-functionalized 2-Ethylpiperidin-3-one (e.g., N-benzyl derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

Step-by-Step Protocol:

  • Dissolve the N-functionalized 2-Ethylpiperidin-3-one (1.0 eq) in MeOH or EtOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 - 2.0 eq) portion-wise. Be cautious of hydrogen gas evolution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

  • Work-up: Slowly add water to quench the excess NaBH₄.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: The product can be purified by flash column chromatography. The resulting diastereomers may be separable.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and analysis of a new 2-Ethylpiperidin-3-one derivative.

workflow start 2-Ethylpiperidin-3-one HCl (Starting Material) neutralize Step 1: Neutralization (e.g., with Et3N, K2CO3) start->neutralize Add Base reaction Step 2: Functionalization (N-Alkylation, α-Alkylation, etc.) neutralize->reaction Add Reagents workup Step 3: Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup Reaction Complete purify Step 4: Purification (Column Chromatography, Recrystallization) workup->purify Crude Product characterize Step 5: Characterization (NMR, LC-MS, HRMS, IR) purify->characterize Isolated Compound final Pure Functionalized Product characterize->final

Caption: A standard synthetic workflow for modifying 2-Ethylpiperidin-3-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpiperidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most established route involves a three-stage process:

  • Dieckmann Condensation: An intramolecular cyclization of a suitable diester, such as diethyl 3,3'-(ethylazanediyl)dipropanoate, to form a cyclic β-keto ester. This is the critical ring-forming step.[1][2][3]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid, which readily decarboxylates upon gentle heating to yield the target ketone, 2-Ethylpiperidin-3-one, as a free base.[4][5][6]

  • Salt Formation: The purified free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Q2: Why is the Dieckmann condensation the most critical and often lowest-yielding step?

The Dieckmann condensation is an intramolecular Claisen condensation that forms the piperidone ring.[2][3] Its success is highly sensitive to reaction conditions. The primary challenge is favoring the desired intramolecular cyclization over competing intermolecular reactions, which lead to polymer formation and significantly reduced yields. Furthermore, the choice of base and solvent is crucial for efficient enolate formation and subsequent cyclization.[7][8]

Q3: What are the key parameters that dictate the overall yield and purity?

The overall yield is a product of the efficiency of each step. The key parameters are:

  • Reagent Quality: All reagents, especially the base (e.g., Sodium Hydride) and solvents, must be strictly anhydrous.

  • Reaction Concentration: High-dilution conditions are often necessary during the Dieckmann condensation to suppress intermolecular side reactions.

  • Temperature Control: Precise temperature management is critical during the base addition, cyclization, and decarboxylation steps to prevent side reactions and product degradation.

  • pH Control: Careful pH adjustment is required during workup and salt formation to ensure complete product extraction and precipitation.

Troubleshooting Guide: From Cyclization to Purification

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield After Dieckmann Condensation

Q: My Dieckmann cyclization has failed or given a very low yield of the cyclic β-keto ester. The main recovered material is either starting diester or an intractable polymer. What went wrong?

A: This is the most common failure point. Let's diagnose the potential causes.

  • Possible Cause 1: Inactive Base or Wet Conditions.

    • Causality: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are extremely sensitive to moisture. Water will quench the base, preventing the deprotonation of the α-carbon required to form the reactive enolate intermediate.[9]

    • Solution: Ensure all glassware is oven-dried. Use freshly opened, high-purity anhydrous solvents (e.g., toluene, THF).[8] If using NaH, ensure it is a fresh batch and handled under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Intermolecular Polymerization.

    • Causality: At high concentrations, the enolate of one diester molecule is more likely to react with the carbonyl of another molecule rather than its own, leading to linear polymers.

    • Solution: Employ high-dilution techniques. A common strategy is the slow, dropwise addition of the diester solution to a refluxing suspension of the base in the solvent over several hours. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Possible Cause 3: Incorrect Base/Solvent Combination.

    • Causality: The base must be strong enough to deprotonate the α-ester position effectively. The choice of base and solvent can influence the reaction equilibrium.[1][8] For instance, using sodium ethoxide in ethanol can lead to reversible reactions, whereas a non-nucleophilic, strong base like NaH or potassium t-butoxide in an aprotic solvent like THF or toluene drives the reaction forward.[8]

    • Solution: Sodium hydride in refluxing anhydrous toluene is a robust and widely used system for this reaction.

SynthesisWorkflow A Diethyl 3,3'-(ethylazanediyl)dipropanoate (Starting Diester) B Cyclic β-Keto Ester Intermediate A->B Dieckmann Condensation (NaH, Toluene, Reflux) C 2-Ethylpiperidin-3-one (Free Base) B->C Hydrolysis & Decarboxylation (HCl, H₂O, Reflux) D This compound (Final Product) C->D Salt Formation (HCl in Ether)

References

Technical Support Center: Synthesis of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethylpiperidin-3-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind impurity formation, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Ethylpiperidin-3-one, and what are its critical steps?

The most prevalent and efficient method for constructing the 2-substituted-3-piperidinone core is via an intramolecular Dieckmann condensation.[1][2] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester. The general workflow involves preparing a suitable N-substituted amino diester followed by cyclization, hydrolysis, and decarboxylation.

Critical Steps:

  • Base Selection: The choice of base (e.g., sodium ethoxide, sodium hydride, potassium tert-butoxide) is crucial. The base must be strong enough to deprotonate the α-carbon of one ester group to initiate the cyclization.[3][4]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester groups, leading to side products and low yields.

  • Reaction Temperature: Temperature control is vital to prevent side reactions. The initial deprotonation is often performed at a low temperature, followed by heating to drive the cyclization to completion.[5]

Q2: I've observed an impurity with a mass of +16 Da relative to my product. What is it, and how is it formed?

An M+16 peak is the classic signature of an N-oxide impurity . The piperidine nitrogen is a tertiary amine, which is susceptible to oxidation.[6][7] This oxidation can occur under various conditions:

  • During Workup: Exposure to oxidizing agents, even atmospheric oxygen under certain conditions, can lead to N-oxide formation. The use of hydrogen peroxide for cleaning or in other steps is a common culprit.[8]

  • During Storage: Prolonged storage, especially in the presence of light and air, can lead to gradual oxidation of the final product.

  • Metabolic Action: In biological systems, N-oxidation is a common metabolic pathway for tertiary amines.[7][9]

N-oxides are often more polar than the parent amine and can typically be separated using normal-phase chromatography or identified by their distinct chromatographic behavior in reversed-phase HPLC.

Q3: My final product has a persistent yellow or brown discoloration. What are the likely causes?

Discoloration often points to the presence of high-molecular-weight, conjugated impurities. A common cause is the formation of dimeric or polymeric byproducts from intermolecular condensation reactions. Instead of the desired intramolecular Dieckmann condensation, two different diester molecules can react with each other, leading to linear dimers that can further react.[3] This is more likely to occur if the reaction concentration is too high or if the base is added too quickly.

Another potential cause is the degradation of the β-keto ester intermediate, especially under harsh acidic or basic conditions during workup.

Troubleshooting Guide: Common Impurities & Mitigation

This section directly addresses specific problems you may encounter.

Problem 1: Low Yield of Cyclized Product & Presence of Unreacted Starting Material
  • Likely Cause: Incomplete Dieckmann condensation.

  • Underlying Mechanism: The equilibrium of the Dieckmann condensation can be unfavorable if the resulting β-keto ester product does not have an enolizable proton, allowing the reverse reaction to compete.[1] Additionally, insufficient base, non-anhydrous conditions, or inadequate reaction time/temperature can prevent the reaction from reaching completion.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Base Stoichiometry: Use at least one full equivalent of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide.[3][5]

    • Sufficient Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching. Refluxing in a suitable solvent like toluene is common.[5]

  • Remediation: If the reaction has stalled, a second charge of the base may help drive it to completion, provided the starting materials have not degraded.

Problem 2: Identification of an Impurity with a Mass Corresponding to a Dimer of the Starting Material
  • Likely Cause: Intermolecular Claisen condensation.

  • Underlying Mechanism: At high concentrations, the enolate formed from one diester molecule may react with a second diester molecule (intermolecularly) before it has a chance to cyclize (intramolecularly). This side reaction is a competitive process to the desired Dieckmann condensation.[2]

  • Preventative Measures:

    • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.1-0.5 M) to favor the intramolecular pathway.

    • Slow Addition: Add the diester starting material slowly to a solution of the base. This keeps the instantaneous concentration of the starting material low, further promoting intramolecular cyclization.

Problem 3: Multiple Peaks in the Final Product HPLC, Including Isomers
  • Likely Cause: Formation of regioisomers or stereoisomers.

  • Underlying Mechanism: If the starting diester is asymmetrical in a way that allows for deprotonation at multiple sites, different enolates can form, leading to regioisomeric cyclic products. Additionally, the 2-ethyl group introduces a chiral center. If not controlled, a racemic mixture will be produced. Subsequent steps can introduce additional chiral centers.[10]

  • Preventative Measures:

    • Strategic Synthesis Design: Design the starting diester to have only one desired site for enolization. This can be achieved by blocking other potential sites or using directing groups.

    • Chiral Control: For stereospecific synthesis, employ a chiral auxiliary or use a stereoselective reduction method if the ketone is formed early in the synthesis.

  • Analytical Protocol: A well-developed chiral HPLC or GC method is necessary to separate and quantify stereoisomers.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and the critical junctures where common impurities can arise.

G start_end start_end process process impurity_source impurity_source impurity impurity SM Amino Diester Starting Material Base Addition of Strong Base (e.g., NaH in Toluene) SM->Base Enolate Enolate Formation Base->Enolate Incomplete Insufficient Base/ Wet Conditions Base->Incomplete Cyclization Intramolecular Cyclization Enolate->Cyclization Intermolecular High Concentration Enolate->Intermolecular Intermolecular Attack Product_Inter Cyclic β-Keto Ester Intermediate Cyclization->Product_Inter Hydrolysis Hydrolysis & Decarboxylation Product_Inter->Hydrolysis FinalProduct 2-Ethylpiperidin-3-one (Free Base) Hydrolysis->FinalProduct HCl_Salt HCl Salt Formation FinalProduct->HCl_Salt Oxidation Oxidative Conditions (Air, H₂O₂, Storage) FinalProduct->Oxidation Oxidation FinalHCl Final Product: 2-Ethylpiperidin-3-one HCl HCl_Salt->FinalHCl N_Oxide N-Oxide Impurity Oxidation->N_Oxide Dimer Dimeric Impurity Intermolecular->Dimer Unreacted Unreacted Starting Material Incomplete->Unreacted

Caption: Synthetic pathway and key impurity formation points.

Data Summary: Common Impurities

The table below summarizes key identifying characteristics for common impurities in the synthesis of 2-Ethylpiperidin-3-one. RRT (Relative Retention Time) is based on a typical reversed-phase C18 HPLC method where the product has a retention time of 1.0.

Impurity NameProbable StructureMass ChangeTypical RRT (vs. Product)Formation Conditions
N-Oxide Product + Oxygen atom on N+16 Da< 1.0 (More Polar)Oxidative workup or storage[8]
Unreacted Diester Starting MaterialVaries> 1.0 (Less Polar)Incomplete cyclization[1]
Dimer Two SM units linked~2x SM Mass> 1.0 (Much Less Polar)High reaction concentration[3]
Hydrolyzed SM SM with one or both esters as acids-Et/-Et, +H/+H< 1.0 (More Polar)Non-anhydrous conditions
Residual Solvents e.g., Toluene, THF, EthanolN/AN/A (GC-HS analysis)Inadequate drying[11]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a baseline for separating the main product from its common, less polar and more polar impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg/mL of sample in a 50:50 mixture of Water:Acetonitrile.

Protocol 2: Remediation of N-Oxide Impurity

If the N-oxide impurity is present at unacceptable levels, it can often be chemically reduced back to the parent amine.

  • Warning: This procedure should be optimized on a small scale first.

  • Dissolution: Dissolve the impure 2-Ethylpiperidin-3-one (free base or HCl salt) in a suitable solvent like methanol or ethanol (approx. 10 mL per gram).

  • Reducing Agent: Add a reducing agent. A common choice is sodium dithionite (Na₂S₂O₄) or triphenylphosphine (PPh₃). Add 1.5-2.0 equivalents of the reducing agent portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the N-oxide spot/peak by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product may require purification by column chromatography or recrystallization to remove the reducing agent byproducts (e.g., triphenylphosphine oxide).

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethylpiperidin-3-one Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Ethylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile synthetic building block. We will address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule, presenting two primary sites for chemical modification: the secondary amine of the piperidine ring and the ketone at the C3 position. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic. This is a critical consideration that must be addressed before attempting reactions at the nitrogen center. The ethyl group at the C2 position introduces steric hindrance that can influence the approach of reagents to the adjacent ketone and amine.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am starting with this compound. What is the most critical first step before attempting derivatization at the nitrogen?

A1: The absolute first step is to neutralize the hydrochloride salt to deprotonate the piperidine nitrogen. The lone pair of electrons on the nitrogen is essential for its nucleophilicity in reactions like N-alkylation or N-acylation. Without this step, these reactions will fail.

You have two primary options:

  • Pre-reaction Neutralization: Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane, ethyl acetate) and wash with an aqueous base solution (e.g., saturated sodium bicarbonate, 1M NaOH). Separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent to yield the free base. This is the cleanest method.

  • In Situ Neutralization: Add a non-nucleophilic base directly to the reaction mixture. Use at least two equivalents of the base: one to neutralize the HCl salt and one to act as an acid scavenger in the subsequent reaction. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).[1][2] This method is often more convenient for high-throughput synthesis.

Q2: I want to perform a reaction at the ketone. Do I still need to neutralize the hydrochloride salt?

A2: It depends on the reaction conditions. For reactions like reductive amination, which are often performed under mildly acidic conditions to promote imine/iminium formation, the hydrochloride salt can sometimes be used directly.[3][4] However, the pH must be carefully controlled. A pH between 5 and 6 is often optimal for imine formation.[3] If the pH is too low, the amine nucleophile will be fully protonated and non-reactive; if it's too high, the acid catalysis required for carbonyl activation and dehydration will be insufficient.[3] For base-catalyzed reactions at the ketone (e.g., aldol condensation), neutralization is mandatory.

Q3: What are the primary derivatization strategies for this molecule?

A3: The strategies can be divided based on the reactive site:

  • Nitrogen (N-H) Derivatization:

    • N-Alkylation: Introduction of alkyl groups using alkyl halides or sulfates.

    • N-Arylation: Forming a C-N bond with an aryl halide (e.g., Buchwald-Hartwig amination).

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination (on the nitrogen): Reacting the free amine with another aldehyde or ketone.

  • Ketone (C=O) Derivatization:

    • Reductive Amination (at the ketone): Reaction with a primary or secondary amine in the presence of a reducing agent to form a 3-amino-2-ethylpiperidine derivative.[5][6]

    • Formation of Imines, Oximes, or Hydrazones: Reaction with primary amines, hydroxylamine, or hydrazine derivatives, respectively.[3][7][8] These are often stable products or can be intermediates for further reactions.

    • Wittig Reaction: Conversion of the ketone to an alkene.

    • Reduction: Reduction of the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄).

Q4: How can I selectively derivatize one functional group in the presence of the other?

A4: Orthogonal protection-deprotection strategies are key.

  • To react at the ketone first: Protect the secondary amine. A Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group is ideal. These are stable to many conditions used for ketone modification.[9][10] After ketone derivatization, the protecting group can be removed (e.g., TFA for Boc, hydrogenolysis for Cbz) to reveal the amine for a subsequent reaction.

  • To react at the amine first: Protect the ketone. Formation of a ketal or acetal using ethylene glycol or a similar diol under acidic conditions is a common and effective strategy.[8] This protecting group is stable to the basic/nucleophilic conditions often used for N-alkylation and N-acylation and can be easily removed with aqueous acid.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in N-Alkylation/N-Acylation
Potential Cause Scientific Explanation & Solution
Incomplete Neutralization The piperidine nitrogen is still protonated and non-nucleophilic. Solution: Ensure you have either fully neutralized the starting material before the reaction or are using at least two equivalents of base in situ. Confirm the pH of your reaction mixture if possible.
Poor Leaving Group The alkylating agent has a poor leaving group (e.g., -OH, -OR). Solution: Convert the alkylating agent to a better leaving group, such as a halide (-Br, -I) or a sulfonate (-OTs, -OMs). Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Steric Hindrance The 2-ethyl group on the piperidine ring, or bulky groups on your alkylating/acylating agent, can sterically hinder the reaction. Solution: Increase the reaction temperature and/or time. Switch to a less sterically demanding solvent. For N-alkylation, consider using a less hindered base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.[1]
Side Reaction: Over-alkylation For N-alkylation, the product (a tertiary amine) can be further alkylated to form a quaternary ammonium salt, consuming your starting material and alkylating agent. Solution: Add the alkylating agent slowly (e.g., via syringe pump) to the solution of the amine. This maintains a high concentration of the secondary amine relative to the tertiary amine product, favoring the desired reaction.[1]
Problem 2: Incomplete Reaction or Low Yield in Reductive Amination (at the Ketone)
Potential Cause Scientific Explanation & Solution
Incorrect pH Imine/iminium ion formation is pH-dependent and reversible.[3] Solution: The optimal pH is typically between 5 and 6. If you are starting with the HCl salt, the pH may be too low. Add a small amount of a non-nucleophilic base (e.g., DIPEA) or buffer the reaction. If starting from the free base, add a catalytic amount of a mild acid like acetic acid.
Ineffective Reducing Agent The chosen reducing agent is not suitable for the reaction. Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also work but may reduce the starting ketone if imine formation is slow.[4]
Water Removal The formation of the imine intermediate generates water, and the reaction is an equilibrium.[3][8] Solution: While not always necessary for reductive amination (as the reduction step drives the reaction forward), adding a dehydrating agent like molecular sieves (3Å or 4Å) can help shift the equilibrium toward the imine, improving the overall reaction rate.
Sterically Hindered Amine The amine you are reacting with the ketone is very bulky. Solution: Increase reaction temperature and time to favor imine formation. Consider using a more reactive catalytic system, such as one involving titanium(IV) isopropoxide (Ti(OiPr)₄), which can act as a Lewis acid and a water scavenger.
Problem 3: Formation of Multiple Products / Purification Difficulties
Potential Cause Scientific Explanation & Solution
Diastereomer Formation Reactions at the C3 ketone (e.g., reduction or reductive amination) will create a new stereocenter at C3. This will result in a mixture of diastereomers (cis and trans relative to the C2 ethyl group). Solution: This is often unavoidable without using a stereoselective synthesis method. The diastereomers may be separable by column chromatography or crystallization. Chiral catalysts or reagents may be required for stereoselective synthesis.
Aldol Condensation Under basic conditions, the ketone can self-condense or react with other carbonyls via an aldol reaction, leading to complex side products.[11] Solution: Avoid strong bases when the ketone is unprotected. If a base is needed for another part of the molecule (e.g., N-alkylation), perform the reaction at a low temperature to minimize enolate formation.
Streaking on Silica Gel The basic piperidine nitrogen interacts strongly with the acidic silica gel, causing poor separation and streaking. Solution: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to your chromatography eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

Part 3: Experimental Protocols & Workflows

Workflow 1: General Derivatization Decision Process

G cluster_path1 Path 1: React at N first cluster_path2 Path 2: React at C=O first start 2-Ethylpiperidin-3-one Hydrochloride neutralize Neutralize to Free Base (e.g., NaHCO₃ wash) start->neutralize protect_N Protect Nitrogen (e.g., Boc₂O, DMAP) neutralize->protect_N protect_C Protect Ketone (e.g., Ethylene Glycol, p-TsOH) neutralize->protect_C react_N Derivatize at Nitrogen (N-Alkylation, N-Acylation) neutralize->react_N react_C Derivatize at Ketone (Reductive Amination, Wittig) protect_N->react_C protect_C->react_N deprotect_C Deprotect Ketone (e.g., aq. HCl) react_N->deprotect_C deprotect_N Deprotect Nitrogen (e.g., TFA) react_C->deprotect_N final_product Final Product deprotect_C->final_product deprotect_N->final_product

Caption: Decision workflow for selective derivatization.

Protocol 1: Reductive Amination at the C3-Ketone

This protocol describes the reaction of 2-Ethylpiperidin-3-one (free base) with benzylamine to form N-benzyl-2-ethylpiperidin-3-amine.

Materials:

  • 2-Ethylpiperidin-3-one (free base, 1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Acetic Acid (catalytic, ~0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Ethylpiperidin-3-one (1.0 equiv) and the chosen solvent (DCM or DCE, ~0.1 M concentration).

  • Add benzylamine (1.1 equiv) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system such as DCM/Methanol with 1% triethylamine) to yield the desired product.

Protocol 2: N-Alkylation of the Piperidine Ring

This protocol describes the N-methylation using methyl iodide.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv, finely ground)

  • Methyl iodide (MeI, 1.2 equiv)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.5 equiv).

  • Add the solvent (CH₃CN or DMF, ~0.2 M concentration).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add methyl iodide (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography if necessary.

Part 4: Analytical Methods & Data

Reaction monitoring is crucial for optimization. Here are common methods and expected outcomes.

Analytical Method Application & Key Observations
Thin Layer Chromatography (TLC) Monitoring Reaction Progress: A simple and fast method. The product will typically have a different Rf value than the starting material. Use a mobile phase like 9:1 DCM:MeOH. Visualize with KMnO₄ stain (ketone and amine are sensitive) or UV if your derivative contains a chromophore. For N-alkylation, the product is less polar than the starting free base.
LC-MS Confirming Product Identity: Provides the mass of the product, confirming the success of the derivatization. Ideal for tracking the disappearance of starting material (m/z 128.1 for the free base) and the appearance of the product peak. This is the most reliable method for monitoring complex reaction mixtures.
GC-MS Analysis of Volatile Derivatives: Useful if the derivatized product is sufficiently volatile and thermally stable. Derivatization is often used specifically to make compounds amenable to GC analysis.[12]
¹H NMR Spectroscopy Structural Confirmation: Unambiguously confirms the structure of the final, purified product. For N-alkylation, look for the appearance of new signals corresponding to the added alkyl group and the disappearance of the N-H proton. For reductive amination at the ketone, look for the disappearance of the ketone carbonyl in the ¹³C NMR and the appearance of new signals for the C3-H and the attached amine substituent in the ¹H NMR.

Troubleshooting Flowchart

G start Reaction Problem? low_yield Low / No Yield start->low_yield incomplete Incomplete Reaction start->incomplete side_products Multiple Side Products start->side_products check_sm Check Starting Material Purity & Neutralization low_yield->check_sm inc_time Increase Reaction Time incomplete->inc_time milder_cond Use Milder Conditions (Lower Temp, Weaker Base) side_products->milder_cond check_reagents Verify Reagent Activity (e.g., Hydride, Alkyl Halide) check_sm->check_reagents check_conditions Re-optimize Conditions (Temp, Solvent, Base) check_reagents->check_conditions inc_temp Increase Temperature inc_time->inc_temp inc_equiv Increase Reagent Equivalents inc_temp->inc_equiv purification Optimize Purification (e.g., add TEA to eluent) protect Consider Protecting Group Strategy protect->purification milder_cond->protect

Caption: A systematic flowchart for troubleshooting common issues.

References

stability issues of 2-Ethylpiperidin-3-one hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a structure that combines an α-aminoketone and a lactam (cyclic amide) within a piperidine ring. This unique combination of functional groups dictates its reactivity and stability. Understanding its behavior under acidic and basic conditions is crucial for its proper handling, storage, and use in synthetic applications.

The primary stability concerns for this molecule revolve around the potential for hydrolysis of the lactam ring and other pH-dependent degradation pathways. This guide will provide a detailed exploration of these issues and practical advice for mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound under acidic and basic conditions?

A1: The primary degradation pathway is the hydrolysis of the lactam (amide) bond within the piperidinone ring.[1][2] This can occur under both acidic and basic conditions, leading to the opening of the ring to form an amino acid derivative. Under strongly basic conditions, other reactions such as aldol-type condensations or rearrangements could potentially occur, although these are generally less common for this specific structure.

Q2: How does the hydrochloride salt form affect the stability of the compound?

A2: The hydrochloride salt form enhances the stability of the compound, particularly in its solid state, by protonating the basic nitrogen atom of the piperidine ring. This prevents the free base from participating in undesired side reactions. In solution, the hydrochloride salt will influence the initial pH, making an aqueous solution acidic.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Storage at 2-8°C is advisable to minimize the potential for degradation over time.

Q4: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in a basic solution. What could it be?

A4: An unexpected peak in HPLC after exposure to basic conditions could be a degradation product. The most likely candidate is the ring-opened product from the hydrolysis of the lactam bond. Depending on the exact conditions (e.g., presence of other reagents, temperature), other side products from self-condensation or rearrangement reactions might also be possible. It is recommended to use a stability-indicating HPLC method and characterize the new peak using mass spectrometry (MS) or NMR spectroscopy.[3][4][5][6][7][8]

Q5: Can this compound undergo racemization at the C2 position?

A5: Yes, racemization at the C2 position (the carbon bearing the ethyl group) is possible, particularly under basic conditions. The presence of the adjacent carbonyl group can facilitate the formation of an enolate intermediate, which would lead to the loss of stereochemical integrity at the C2 position. This is a critical consideration if the stereochemistry of your compound is important for its intended application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the lactam ring.Prepare solutions fresh and use them promptly. If storage is necessary, store at low temperatures (2-8°C) and consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6).
Appearance of multiple new peaks in HPLC after a reaction in a basic medium. Base-catalyzed degradation (hydrolysis, self-condensation).Minimize reaction time and temperature in basic media. Consider using a milder, non-nucleophilic base. Use a stability-indicating HPLC method to monitor the reaction progress and identify byproducts.
Inconsistent analytical results (e.g., varying peak areas in HPLC). On-column degradation or interaction with the stationary phase.Ensure the mobile phase is compatible with the compound. For basic piperidine derivatives, using a mobile phase with a suitable buffer or additive (e.g., trifluoroacetic acid) can improve peak shape and reproducibility.[3] Consider using a column with a different stationary phase if problems persist.
Color change of the compound in solution. Formation of degradation products with chromophores.A color change is a strong indicator of degradation. The solution should be discarded, and the experiment repeated under milder conditions. Characterize the colored species if necessary for understanding the degradation pathway.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis A 2-Ethylpiperidin-3-one (Protonated) B Tetrahedral Intermediate A->B + H2O C Ring-Opened Amino Acid B->C Proton Transfer & Ring Opening

Caption: Predicted acid-catalyzed hydrolysis of 2-Ethylpiperidin-3-one.

G cluster_base Base-Catalyzed Hydrolysis D 2-Ethylpiperidin-3-one E Tetrahedral Intermediate D->E + OH- F Ring-Opened Amino Acid Salt E->F Ring Opening

References

preventing side product formation in 2-Ethylpiperidin-3-one hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpiperidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important piperidinone intermediate. By understanding the underlying chemical principles and implementing the detailed protocols within, you can significantly improve yield, purity, and stereochemical control.

Introduction to the Synthetic Challenge

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving a Dieckmann cyclization of an N-protected amino diester, followed by decarboxylation and deprotection. Each of these steps presents unique challenges that can lead to the formation of undesirable side products, impacting the overall efficiency of the synthesis and the purity of the final compound. This guide provides a comprehensive, question-and-answer-based approach to identify and mitigate these issues.

Core Synthetic Pathway: A Representative Overview

A common and effective strategy for the synthesis of this compound involves the following key transformations. This pathway will serve as the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Deprotection & Salt Formation A N-Benzyl Amino Acid Ester B Ethyl Acrylate A->B C N-Benzyl Amino Diester B->C Formation of Diester Precursor D β-Keto Ester Intermediate C->D Base-mediated Intramolecular Cyclization E N-Benzyl-2-Ethylpiperidin-3-one D->E Acidic Workup F 2-Ethylpiperidin-3-one Hydrochloride (Target) E->F Catalytic Transfer Hydrogenation (H2, Pd/C, HCl)

Figure 1: Representative synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: The Dieckmann Cyclization

The intramolecular cyclization of the N-benzyl amino diester is the critical ring-forming step. The primary challenges here are preventing intermolecular side reactions and controlling regioselectivity.

Q1: My yield from the Dieckmann cyclization is low, and I'm observing a significant amount of a higher molecular weight side product. What is happening and how can I fix it?

A1: You are likely observing intermolecular Claisen condensation, which leads to the formation of dimeric or polymeric side products. This occurs when one molecule of the diester reacts with another, rather than cyclizing intramolecularly. This is a common issue, especially when attempting to form rings larger than six members, but can also occur under suboptimal conditions for six-membered ring formation.[1][2]

Root Causes and Solutions:

Parameter Problem Solution & Rationale
Concentration High concentrations favor intermolecular reactions.Run the reaction under high-dilution conditions. By slowly adding the diester to a solution of the base, the concentration of the starting material is kept low at any given time, thus favoring the intramolecular cyclization.
Base Selection Nucleophilic bases (e.g., sodium ethoxide) can lead to side reactions like transesterification.Use a non-nucleophilic, sterically hindered base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are excellent choices.[1] These bases are strong enough to deprotonate the α-carbon but are too bulky to act as effective nucleophiles.
Solvent Choice Protic solvents (e.g., ethanol) can interfere with the enolate formation and promote side reactions.Employ a non-polar, aprotic solvent. Toluene or tetrahydrofuran (THF) are commonly used and help to stabilize the enolate intermediate.[1]
Temperature Higher temperatures can increase the rate of intermolecular reactions.Perform the reaction at a lower temperature. While some heat may be required to initiate the reaction, running it at the lowest effective temperature can improve the selectivity for the desired intramolecular cyclization.

Troubleshooting Workflow for Dieckmann Cyclization:

Dieckmann_Troubleshooting cluster_solutions Solutions for Intermolecular Condensation Start Low Yield in Dieckmann Step Check_MW High MW Side Product Observed? Start->Check_MW Sol1 Implement High-Dilution Conditions Check_MW->Sol1 Yes Other_Issues Consider other issues: - Incomplete reaction - Degradation of starting material Check_MW->Other_Issues No Sol2 Switch to a Sterically Hindered Base (e.g., KOtBu, NaH) Sol1->Sol2 Sol3 Use an Aprotic Solvent (e.g., Toluene, THF) Sol2->Sol3 Sol4 Optimize (Lower) Reaction Temperature Sol3->Sol4

Figure 2: Troubleshooting workflow for low yield in the Dieckmann cyclization step.

Part 2: Hydrolysis and Decarboxylation

Following the successful cyclization, the resulting β-keto ester is typically hydrolyzed and decarboxylated under acidic conditions to yield the desired N-benzyl-2-ethylpiperidin-3-one.

Q2: After the acidic workup, my product is a mixture of the desired ketone and the β-keto ester. How can I ensure complete decarboxylation?

A2: Incomplete decarboxylation is a common issue and suggests that the reaction conditions (time, temperature, or acid concentration) were insufficient to drive the reaction to completion. The hydrolysis of the ester to the corresponding carboxylic acid is a prerequisite for decarboxylation, which then proceeds through a six-membered cyclic transition state upon heating.[3]

Troubleshooting Protocol for Complete Decarboxylation:

  • Ensure Complete Hydrolysis: After the Dieckmann cyclization, quench the reaction carefully and perform an acidic workup. Refluxing the reaction mixture in aqueous acid (e.g., 3-6 M HCl) for a sufficient period is crucial to ensure the ester is fully hydrolyzed to the β-keto acid.

  • Increase Reaction Temperature: Decarboxylation is thermally driven. Ensure the temperature of the acidic solution is maintained at reflux.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the persistence of the β-keto ester or the intermediate β-keto acid, extend the reflux time.

  • Solvent Considerations: The presence of a co-solvent like dioxane can sometimes facilitate the reaction by improving the solubility of the organic substrate in the aqueous acidic medium.

Q3: I am concerned about the stability of the piperidinone ring under harsh acidic conditions. Could the ring open?

A3: While piperidine rings are generally stable, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to side reactions, including ring opening through hydrolysis of the amide bond, though this is less common for lactams compared to open-chain amides. A more likely side reaction under acidic conditions is hydrolysis of the β-keto ester without subsequent decarboxylation if the temperature is not high enough.[4]

Recommendation: Use the mildest effective conditions. Start with refluxing in 3M HCl and monitor the reaction progress. Increase the acid concentration or temperature only if the reaction is not proceeding to completion.

Part 3: Stereochemical Control and Isomerization

The stereocenter at the C2 position, bearing the ethyl group, is susceptible to epimerization due to the presence of an adjacent carbonyl group, which allows for the formation of a planar enol or enolate intermediate.

Q4: My final product is a mixture of diastereomers. When is this epimerization likely occurring, and how can I control it?

A4: Epimerization of the C2 stereocenter can occur at any stage where a base or acid is present and the C3-keto group is in place, as this allows for the formation of an enol or enolate. The most likely stages for epimerization are:

  • During the Dieckmann cyclization: The basic conditions used for the cyclization can lead to racemization of the C2 proton.

  • During purification: If using chromatography on silica or alumina, which can be acidic or basic, epimerization can occur on the column.

Strategies to Minimize Epimerization:

Stage Mitigation Strategy
Dieckmann Cyclization Use a strong, non-nucleophilic base at low temperatures to favor rapid and irreversible enolate formation and cyclization, minimizing the time the C2 proton is labile.
Workup After the reaction is complete, quench at low temperature and proceed with a rapid acidic workup to neutralize the base.
Purification If chromatography is necessary, consider using a deactivated stationary phase or adding a small amount of a neutral or weakly basic additive (e.g., triethylamine) to the eluent to prevent on-column epimerization.

Visualizing Epimerization:

Epimerization R_Isomer (R)-2-Ethylpiperidin-3-one Enol_Intermediate Planar Enol/Enolate Intermediate R_Isomer->Enol_Intermediate Base or Acid S_Isomer (S)-2-Ethylpiperidin-3-one S_Isomer->Enol_Intermediate Base or Acid Enol_Intermediate->R_Isomer Protonation Enol_Intermediate->S_Isomer Protonation

Figure 3: Mechanism of epimerization at the C2 position via a planar enol/enolate intermediate.

Part 4: Deprotection and Final Salt Formation

The final step typically involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt. Catalytic transfer hydrogenation is a common and effective method for this transformation.

Q5: The debenzylation reaction is slow or incomplete. What can I do to improve the efficiency?

A5: Incomplete debenzylation can be due to several factors related to the catalyst, hydrogen source, or substrate.

Troubleshooting Incomplete Debenzylation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or due to poisoning. Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart the reaction.

  • Hydrogen Source: For catalytic transfer hydrogenation, ammonium formate is a common hydrogen donor.[5] Ensure it is added in sufficient excess (typically 4-5 equivalents). Alternatively, switching to traditional hydrogenation with hydrogen gas (H₂) at a suitable pressure may be more effective.

  • Solvent Choice: Methanol or ethanol are good solvent choices for this reaction. Ensure the solvent is of high purity.

  • Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done with caution to avoid side reactions.

Q6: I am observing over-reduction of the ketone. How can I prevent this?

A6: While less common with Pd/C under transfer hydrogenation conditions, over-reduction of the ketone to the corresponding alcohol is a potential side reaction.

Preventing Over-reduction:

  • Catalyst Choice: Pd/C is generally selective for debenzylation over ketone reduction. Avoid more aggressive catalysts like Raney Nickel if over-reduction is an issue.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of over-reduction. Avoid excessive heating.

  • Hydrogen Source: Catalytic transfer hydrogenation is often milder than high-pressure hydrogenation with H₂ gas and can offer better selectivity.

Summary of Key Recommendations

Problem Primary Cause Recommended Action
Low Yield in Cyclization Intermolecular condensationUse high-dilution, a non-nucleophilic base (KOtBu or NaH), and an aprotic solvent (toluene or THF).
Incomplete Decarboxylation Insufficient hydrolysis or heatIncrease reflux time and/or temperature in aqueous acid (e.g., 3-6 M HCl).
Diastereomeric Mixture Epimerization at C2Use low temperatures for the cyclization and consider deactivating chromatography media if purification is needed.
Incomplete Debenzylation Catalyst deactivation or insufficient hydrogen donorUse fresh Pd/C catalyst and ensure an adequate excess of ammonium formate or switch to H₂ gas.

By systematically addressing these potential pitfalls, researchers can optimize the synthesis of this compound, ensuring a higher yield and purity of this valuable synthetic intermediate.

References

Technical Support Center: Refining Purification Techniques for High-Purity 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Ethylpiperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical piperidinone intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that influence its purification?

A1: this compound is a chiral heterocyclic ketone salt.[1] Its purification is influenced by its polarity, imparted by the ketone and the hydrochloride salt of the secondary amine, and its potential for hydrogen bonding. The hydrochloride form generally confers higher crystallinity but also impacts its solubility in organic solvents. Understanding its pKa is also crucial for purification strategies involving pH adjustments, such as liquid-liquid extraction.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: While specific impurities are synthesis-route dependent, common contaminants in the synthesis of piperidone derivatives can include[2]:

  • Unreacted starting materials: Depending on the synthetic route, these can be various acyclic precursors.

  • Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities or related heterocyclic compounds.

  • Over-alkylation products: If alkylating agents are used, di- or tri-substituted byproducts may form.

  • Solvent adducts: Residual solvents from the reaction or initial workup can be trapped in the solid matrix.

  • Positional isomers: Depending on the synthetic strategy, isomers such as 4-ethylpiperidin-3-one may form.[3]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: As a hydrochloride salt, this compound is expected to be relatively stable. However, to prevent degradation, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8°C) is advisable.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for quantifying the main compound and detecting impurities.[3][4][5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of unknown impurities.[3]

Troubleshooting Guide: Purification of this compound

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Recrystallization Issues

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the compound's solubility is too high in the chosen solvent at the temperature of crystallization, or when the solution is supersaturated with impurities.

Causality: The compound is coming out of solution above its melting point or as a supercooled liquid. This is often due to an inappropriate solvent choice or the presence of impurities that disrupt the crystal lattice formation.

Solutions:

  • Re-evaluate your solvent system:

    • Single-Solvent System: If you are using a single solvent, the compound may be too soluble. Try a less polar solvent in which the compound has lower solubility.

    • Two-Solvent System: This is often more effective for polar compounds like amine hydrochlorides.[6][7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, ethanol) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., diethyl ether, ethyl acetate, or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[7][8][9]

  • Modify the cooling process:

    • Slow Cooling: Avoid rapid cooling (like placing the hot flask directly in an ice bath).[6] Slow, undisturbed cooling allows for the formation of a stable crystal lattice.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a few pure crystals, add one or two to the cooled, saturated solution to induce crystallization.

  • Reduce Impurity Load: If the material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.

Troubleshooting Workflow: Oiling Out During Recrystallization

Caption: Decision tree for addressing "oiling out" during recrystallization.

A6: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that impurities are being trapped within the crystals.

Causality: Co-crystallization of impurities or insufficient removal of the impure mother liquor.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent pairs to maximize the solubility difference between your product and the impurities. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at cold temperatures.[8]

    Solvent System Examples for Piperidinone Hydrochlorides Rationale
    Ethanol / Ethyl AcetateBalances polarity; good for moderately polar impurities.
    Methanol / Diethyl EtherA more polar "good" solvent with a very non-polar "anti-solvent".
    Isopropanol / HexaneAnother common combination with varying polarity.
    AcetonitrileCan be a good single solvent for some amine salts.[10]
  • Ensure Slow Crystal Growth: Rapid crystal formation can trap impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[6]

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization using the optimized solvent system can significantly improve the purity.

Chromatography Issues

A7: Peak tailing on silica gel is a common issue with amines and their salts.

Causality: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution.

Solutions:

  • Add a Mobile Phase Modifier:

    • Triethylamine (Et₃N): Add a small amount (0.1-1%) of triethylamine to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

    • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography with a mobile phase like acetonitrile/water (often with a modifier like TFA or formic acid) can be very effective.[4]

  • Convert to the Free Base: For chromatography, it is often easier to purify the free amine and then convert it back to the hydrochloride salt. To do this, neutralize the hydrochloride salt with a base (e.g., NaHCO₃ or Na₂CO₃ solution), extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and then perform the chromatography. After purification, the free amine can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with HCl (as a solution in dioxane or as a gas) to precipitate the pure hydrochloride salt.

Workflow: Conversion to Free Base for Chromatography

Caption: Step-by-step workflow for purification via the free base.

References

Technical Support Center: Investigating the Degradation Pathways of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethylpiperidin-3-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals. As this compound is a specific chemical entity, publicly available degradation data may be limited. Therefore, this guide provides a comprehensive framework based on first principles of organic chemistry and established pharmaceutical stability testing guidelines to empower you to investigate its degradation pathways effectively. We will address common experimental challenges and provide robust protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and analysis of this compound.

Q1: What is this compound, and why is understanding its stability crucial?

This compound is a heterocyclic compound featuring a piperidine ring, a ketone functional group, and an ethyl substituent. Piperidine and its derivatives are common structural motifs in many pharmaceuticals.[1][2] As a hydrochloride salt, its aqueous solubility is enhanced.

Understanding its chemical stability is a cornerstone of drug development for several reasons:

  • Safety & Efficacy: Degradation products can be inactive, have reduced efficacy, or worse, be toxic. Regulatory agencies like the FDA and ICH require a thorough understanding of a drug's stability profile.[3][4]

  • Formulation Development: Knowledge of how the molecule degrades under various conditions (e.g., pH, light, heat) informs the selection of stable formulations, compatible excipients, and appropriate packaging.[3][5]

  • Analytical Method Development: Identifying potential degradation products is essential for developing and validating a "stability-indicating" analytical method, which is a method capable of separating and quantifying the intact drug from its impurities.[4][6]

  • Shelf-Life Determination: Stability data is used to establish the shelf-life and recommended storage conditions for the drug substance and the final drug product.[3]

Q2: Based on its structure, what are the most likely degradation pathways for this compound?

The structure contains several reactive sites. The most plausible degradation pathways are:

  • Hydrolysis: The molecule contains a lactam (a cyclic amide) within the piperidinone ring. This amide bond is susceptible to cleavage under both acidic and basic conditions, which would result in a ring-opening to form an amino acid derivative.

  • Oxidation: The secondary amine and the carbon atoms adjacent to the ketone and the nitrogen are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide or atmospheric oxygen (especially in the presence of metal ions) can lead to the formation of N-oxides, hydroxylated derivatives, or further ring cleavage products.

  • Photodegradation: The ketone carbonyl group acts as a chromophore, meaning it can absorb UV light. This can lead to photochemical reactions, such as Norrish-type reactions or the formation of radical species that initiate further degradation.[7][8]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo various reactions, including ring-opening, elimination, or rearrangement. The specific pathway is highly dependent on the temperature and whether the degradation occurs in a solid or solution state.[9][10]

Q3: What are forced degradation studies, and why are they a necessary first step?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than those it would encounter during long-term storage (e.g., high heat, extreme pH, strong oxidizing agents).[3][5] These studies are a regulatory requirement and a critical scientific tool.[6][11]

The primary purposes are:

  • To deliberately generate degradation products to understand the degradation pathways.[3]

  • To provide samples containing the drug and its degradants, which are then used to develop and validate a stability-indicating analytical method.[5][6]

  • To assess the intrinsic stability of the molecule and reveal its chemical weaknesses.[3]

Q4: How much degradation should I aim for in my forced degradation experiments?

There is no formal regulatory guidance that specifies a target percentage, but a widely accepted industry practice is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]

  • Why not more? Excessive degradation (>20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the drug under normal storage conditions. This can unnecessarily complicate the analysis and lead to the development of an overly complex analytical method.[6]

  • Why not less? Insufficient degradation (<5%) may not generate enough of the primary degradation products to be detected or to adequately challenge the specificity of the analytical method.

You can control the extent of degradation by adjusting the stressor concentration, temperature, and exposure time.[3][6]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during forced degradation studies.

Problem Encountered Plausible Cause(s) Recommended Troubleshooting Actions
No significant degradation is observed. The stress condition is too mild. The molecule is intrinsically very stable under the applied conditions.1. Increase Stress Level: Sequentially increase the stressor concentration (e.g., from 0.1 M HCl to 1 M HCl), temperature (e.g., from 60°C to 80°C), or exposure time.[3] 2. Combine Stressors: For highly stable molecules, apply a combination of stressors, such as acid with heat.[6]
Complete or excessive degradation (>50%) occurs rapidly. The stress condition is too harsh.1. Reduce Stress Level: Decrease the stressor concentration, temperature, or duration of exposure. 2. Monitor at Earlier Time Points: Sample at shorter intervals (e.g., 2, 4, 8 hours instead of just 24 hours) to catch the optimal degradation window.[6]
Poor mass balance (<95%). 1. Non-UV Active Degradants: A degradation product may lack a chromophore and is thus invisible to the UV detector. 2. Volatile Degradants: Degradation products may be volatile and lost during sample preparation. 3. Precipitation: A degradant may be insoluble in the sample diluent. 4. Different Response Factors: The degradant may have a significantly different molar absorptivity at the chosen wavelength compared to the parent drug.1. Use a Mass Spectrometer (LC-MS): This can detect compounds regardless of their UV absorbance. 2. Use a Universal Detector: Consider using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 3. Check for Precipitation: Visually inspect samples before injection. If solids are present, investigate different diluents.
Unexpected peaks appear in control/unstressed samples. 1. Starting Material Impurity: The initial batch of this compound may contain impurities. 2. Solvent/Mobile Phase Contamination: Impurities in the solvents or buffers used. 3. Sample Preparation Artifacts: The drug may be reacting with the diluent or other components during sample preparation.1. Analyze Starting Material: Run a high-resolution chromatogram of the un-stressed API. 2. Run Blanks: Inject the diluent and mobile phase to check for contamination. 3. Evaluate Sample Stability: Assess the stability of the drug in the chosen analytical diluent over the typical run time.
Part 3: Protocols for Investigation

These protocols provide a starting point for your experiments. They should be adapted based on your observations and available equipment.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a control sample (stock solution in diluent) at 5°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[3][12]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.[3][12]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature in the dark.[12]

    • Thermal Degradation (Solution): Dilute the stock solution with purified water. Incubate at 80°C in the dark.

    • Thermal Degradation (Solid): Place the solid API powder in a controlled oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8][12] Conduct a parallel experiment with a dark control wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 8, 24, 48 hours).

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before dilution.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating the parent compound from all process impurities and degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) as it provides good retention for a wide range of compounds.

  • Mobile Phase Selection:

    • Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic pH) or 10 mM Ammonium Bicarbonate (for neutral/basic pH).

    • Phase B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.

    • Use a pooled mixture of all stressed samples to ensure the method separates all generated degradants.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity.

  • Optimization: Adjust the gradient slope, pH of the mobile phase, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.[4]

Part 4: Visualizing Degradation & Workflows
Plausible Degradation Pathways

The following diagrams illustrate the most likely degradation pathways based on the chemical structure of 2-Ethylpiperidin-3-one. These are hypothesized pathways and must be confirmed experimentally via techniques like LC-MS for structural elucidation.

G cluster_hydrolysis Plausible Hydrolytic Degradation cluster_oxidation Plausible Oxidative Degradation parent_h 2-Ethylpiperidin-3-one product_h 5-Amino-3-oxoheptanoic acid (Ring-Opened Product) parent_h->product_h H+ / H₂O or OH⁻ (Amide Hydrolysis) parent_o 2-Ethylpiperidin-3-one product_o1 2-Ethylpiperidin-3-one N-oxide parent_o->product_o1 [O] (e.g., H₂O₂) product_o2 Hydroxylated Derivatives parent_o->product_o2 [O]

Caption: Plausible hydrolytic and oxidative degradation pathways.

Experimental Workflow

This diagram outlines the logical flow of a forced degradation investigation.

G cluster_workflow Forced Degradation Experimental Workflow A 1. Prepare API Stock Solution (1 mg/mL) B 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C 3. Sample at Timepoints & Neutralize/Dilute B->C D 4. Analyze via Stability-Indicating HPLC C->D E 5. Evaluate Data (% Degradation, Purity, Mass Balance) D->E F 6. Identify Degradants (LC-MS) E->F

Caption: Standard workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for diagnosing and resolving catalyst poisoning issues encountered during reactions involving 2-Ethylpiperidin-3-one hydrochloride. As a key building block in pharmaceutical synthesis, ensuring the efficiency of its catalytic transformations is paramount.[1] This document is structured to provide rapid answers through FAQs, in-depth troubleshooting workflows, and preventative strategies to enhance the robustness of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled completely. Could my catalyst be poisoned?

A1: Yes, a sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning.[2] Poisoning occurs when impurities or the substrate itself bind strongly to the catalyst's active sites, preventing reactants from accessing them.[3][4] Key indicators include incomplete conversion, the need for higher catalyst loading, or a complete halt in the reaction.

Q2: What are the most likely catalyst poisons originating from this compound?

A2: The primary suspects are the nitrogen-containing heterocycle itself and the chloride counter-ion.

  • Nitrogen Heterocycle: The lone pair of electrons on the piperidine nitrogen can strongly adsorb onto the surface of metal catalysts (e.g., Palladium, Rhodium, Ruthenium), effectively blocking active sites.[4][5][6][7] This is a well-documented issue with nitrogen-containing compounds in catalysis.[8]

  • Chloride Ions: Halide ions are known catalyst poisons, particularly in hydrogenation reactions.[4] They can interact with the catalyst surface, altering its electronic properties and reducing its activity.[9]

  • Impurities: Synthesis of piperidines can sometimes result in impurities that are also potent catalyst poisons.[][11][12] It is crucial to consider the purity of your starting material.[13]

Q3: How does the hydrochloride salt form affect the catalyst?

A3: The hydrochloride salt presents a dual challenge. The acidic nature of the salt can influence the reaction medium. More importantly, the chloride ions can act as poisons.[4] In many catalytic systems, it is common practice to add a non-poisonous base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) to neutralize the hydrochloride, liberating the free amine in situ.[14] However, the choice of base is critical to avoid introducing another potential poison.

Q4: Which catalysts are most susceptible to poisoning in this context?

A4: Precious metal catalysts, particularly those from the platinum group (Pd, Pt, Rh, Ru), are highly susceptible to poisoning by nitrogen and halide compounds.[4][15] Palladium catalysts, widely used in hydrogenation and cross-coupling reactions, are notoriously sensitive to such poisons.[4][16][17]

Q5: Can I "reactivate" a poisoned catalyst in-situ?

A5: In-situ reactivation is generally difficult and often ineffective. Once a poison is strongly adsorbed, it is challenging to remove without disrupting the reaction. It is more effective to focus on prevention and, if poisoning occurs, to filter the catalyst and attempt an ex-situ regeneration, or use a fresh batch of catalyst.[18]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing Catalyst Deactivation

If you suspect catalyst poisoning, a systematic approach is necessary for confirmation. The following workflow can help you diagnose the issue.

G cluster_0 Diagnostic Workflow for Catalyst Deactivation A Reaction Stalls or is Sluggish B Run Control Experiment: Increase Catalyst Loading (e.g., 2x) A->B F Run Second Control: Use a fresh batch of catalyst and purified substrate A->F C Reaction Proceeds to Completion? B->C D YES: Strong Indication of Poisoning (Higher loading provides excess active sites) C->D Yes E NO: Issue may be more complex (e.g., substrate instability, wrong conditions) C->E No G Reaction Proceeds Normally? F->G H YES: Confirms poisoning from previous reagents or catalyst batch G->H Yes I NO: Re-evaluate reaction parameters (temperature, pressure, solvent) G->I No

Caption: Workflow for diagnosing catalyst deactivation.

Guide 2: Identifying the Poison

Identifying the specific poison is crucial for developing a long-term solution.

Potential PoisonMechanism of ActionAnalytical Detection Methods
2-Ethylpiperidin-3-one The nitrogen lone pair strongly adsorbs to metal active sites, blocking reactant access.[6][7][19]Characterize the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) to detect surface nitrogen species.[3][20]
Chloride Ions Chloride can adsorb onto the catalyst surface, altering its electronic properties and deactivating it.[21]Leach the spent catalyst with deionized water and analyze the leachate for chloride ions using Ion Chromatography (IC).[20]
Other Impurities (e.g., Sulfur) Impurities from synthesis can irreversibly bind to active sites. Sulfur is a particularly potent poison for many metal catalysts.[17]Analyze the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).[3][22] Analyze the spent catalyst for elemental composition using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or combustion analysis.[20]
Guide 3: Remediation and Catalyst Regeneration

While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst.

Important Note: The success of regeneration depends heavily on the nature of the poison and the catalyst. Irreversible poisoning, such as from strong sulfur binding, may not be remediable.[23]

Protocol 1: Basic Washing for Amine/Halide Poisoning

This procedure is suitable for catalysts poisoned by reversibly adsorbed species like the amine substrate or halide ions.

  • Separation: After the reaction, carefully separate the catalyst from the reaction mixture by filtration under an inert atmosphere.

  • Solvent Wash: Wash the catalyst multiple times with a solvent that was used in the reaction to remove any residual reactants and products.

  • Base Wash (for Hydrochloride Poisoning): Prepare a dilute solution of a non-coordinating base (e.g., 1% triethylamine in THF or a dilute aqueous solution of sodium bicarbonate). Wash the catalyst with this solution to displace the adsorbed amine and chloride ions.

  • Final Rinsing: Rinse the catalyst thoroughly with fresh, dry solvent to remove the base and any remaining salts.

  • Drying: Dry the catalyst under high vacuum.

  • Testing: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Some patents describe methods for reactivating palladium catalysts poisoned by nitrogen compounds using washes with solutions of alkali metal bicarbonates or carbonates.[24]

Section 3: Preventative Measures

Proactive measures are the most effective way to avoid catalyst poisoning and ensure reproducible results.

Substrate Purification

The purity of this compound is critical.[13] If you suspect impurities, consider purification before use.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/ether or isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Use of a Sacrificial Agent or Guard Bed

In some cases, a "guard bed" of a less expensive material can be placed upstream of the catalyst bed to adsorb poisons before they reach the main catalyst.[20] This is more common in flow chemistry but the principle can be applied to batch reactions by adding a robust, inexpensive adsorbent.

Reaction Condition Optimization
  • Addition of a Base: To neutralize the hydrochloride, add a stoichiometric amount of a non-poisonous base. Sterically hindered non-nucleophilic bases are often a good choice. It is crucial to ensure the base itself does not act as a catalyst poison.

  • Temperature: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface, though this may also slow the desired reaction.

G cluster_1 Prevention Strategy Start Start with High-Purity 2-Ethylpiperidin-3-one HCl A Is the reaction sensitive to HCl? Start->A B Add Stoichiometric Amount of Non-Poisoning Base (e.g., K₂CO₃, TEA) A->B Yes C No Base Needed A->C No D Run Reaction with High-Quality Catalyst B->D C->D E Monitor Reaction Progress D->E F Successful Completion E->F

Caption: A preventative workflow for catalytic reactions.

Section 4: References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search. 3

  • Catalyst poisoning. (n.d.). In Wikipedia. --INVALID-LINK--

  • Catalyst Poisoning Testing. (n.d.). Intertek. --INVALID-LINK--

  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. --INVALID-LINK--

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. --INVALID-LINK--

  • Troubleshooting of Catalytic Reactors. (2014). Slideshare. --INVALID-LINK--

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (2020). ACS Publications. --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PMC - NIH. --INVALID-LINK--

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2020). MDPI. --INVALID-LINK--

  • Method for reactivating palladium catalysts. (1976). Google Patents. --INVALID-LINK--

  • Impact of catalyst purity on organic transformation efficiency. (n.d.). IJARST. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. (n.d.). Benchchem. --INVALID-LINK--

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. --INVALID-LINK--

  • Troubleshooting low catalytic activity with IMes-based catalysts. (n.d.). Benchchem. --INVALID-LINK--

  • Detection of Catalyst Poisons. (n.d.). GAS Dortmund. --INVALID-LINK--

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2024). ResearchGate. --INVALID-LINK--

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2015). ResearchGate. --INVALID-LINK--

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2012). ResearchGate. --INVALID-LINK--

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2007). Journal of the American Chemical Society. --INVALID-LINK--

  • Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. (n.d.). Little Garage. --INVALID-LINK--

  • Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. --INVALID-LINK--

  • Nitrogen poisoning effect on the catalytic cracking of gasoil. (2019). ResearchGate. --INVALID-LINK--

  • Piperidine Impurities. (n.d.). BOC Sciences. --INVALID-LINK--

  • How do amines act as bases. (2024). Rawsource. --INVALID-LINK--

  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015). European Synchrotron Radiation Facility (ESRF). --INVALID-LINK--

  • Reactions of Amines. (n.d.). Webpages.uidaho.edu. --INVALID-LINK--

  • Amines as Bases. (2012). 2012 Book Archive. --INVALID-LINK--

  • Catalyst Losses and Troubleshooting. (2019). Refining Community. --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. --INVALID-LINK--

  • PIPERIDINE. (n.d.). Ataman Kimya. --INVALID-LINK--

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. --INVALID-LINK--

  • Piperidine Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. --INVALID-LINK--

  • Why Can Amines Act as Bases? (2020). YouTube. --INVALID-LINK--

  • This compound. (n.d.). Chemspace. --INVALID-LINK--

  • Piperidine Impurity 3. (n.d.). Alentris Research Pvt. Ltd.. --INVALID-LINK--

  • amines as bases. (n.d.). Chemguide. --INVALID-LINK--

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (2023). MDPI. --INVALID-LINK--

  • Synthetic method of piperazidines drug intermediate. (2015). Google Patents. --INVALID-LINK--

  • Metallic structured catalysts: Influence of the substrate on the catalytic activity. (2014). Applied Catalysis A: General. --INVALID-LINK--

  • Piperidine Synthesis. (1989). DTIC. --INVALID-LINK--

  • Impact of the Experimental Parameters on Catalytic Activity When Preparing Polymer Protected Bimetallic Nanoparticle Catalysts on Activated Carbon. (2016). ACS Catalysis. --INVALID-LINK--

  • The key role of Au-substrate interactions in catalytic gold subnanoclusters. (2017). PMC - NIH. --INVALID-LINK--

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (2014). PMC - NIH. --INVALID-LINK--

  • Metal substrates in catalytic reactions. (2022). Mapping Ignorance. --INVALID-LINK--

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. --INVALID-LINK--

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. (2013). ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of molecular entities is paramount to ensuring quality, safety, and efficacy. 2-Ethylpiperidin-3-one hydrochloride, a key building block in the synthesis of various biologically active compounds, requires a rigorous and multi-faceted analytical approach for its complete structural elucidation and purity assessment. The presence of a chiral center, a ketone functionality, and a piperidine ring necessitates the synergistic use of several analytical techniques. This guide offers an in-depth, comparative analysis of the principal methods employed for the characterization of this compound, providing practical insights for researchers, scientists, and drug development professionals.

The Imperative for an Orthogonal Analytical Approach

No single analytical technique can provide a complete picture of this compound. Each method offers a unique and complementary piece of the puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for defining the molecular framework. Mass Spectrometry (MS) is essential for confirming the molecular weight and probing fragmentation pathways. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying the compound. Finally, Fourier-Transform Infrared (FT-IR) Spectroscopy serves as a rapid and effective tool for identifying key functional groups. This guide will explore the nuances of each of these techniques in the context of characterizing this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Architecture

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). For hydrochloride salts, D₂O is often advantageous for solubility.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (400 MHz or greater) to achieve optimal signal dispersion, which is critical for resolving the complex spin systems within the piperidine ring.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Acquire 16 to 64 scans to ensure a good signal-to-noise ratio, with a relaxation delay of 1–2 seconds between scans.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline corrections.

Spectral Interpretation: The ¹H NMR spectrum will provide detailed information about the proton environments. Expect to see characteristic signals for the ethyl group (a triplet and a quartet) and a series of complex multiplets for the protons on the piperidine ring. Two-dimensional NMR techniques, such as COSY, are often necessary to definitively assign the connectivity of these ring protons.

¹³C NMR: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Due to the low natural abundance of ¹³C, a more concentrated sample (20–50 mg in 0.6 mL of deuterated solvent) is required.

  • Instrumental Setup: The same spectrometer used for ¹H NMR can be employed.

  • Data Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum to a single peak for each unique carbon atom. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2–5 seconds) are necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Spectral Interpretation: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. A key diagnostic signal will be the downfield resonance of the ketone carbonyl carbon (typically >200 ppm). Other signals will correspond to the carbons of the ethyl group and the piperidine ring.

Table 1: Comparison of NMR Techniques for this compound Characterization

Feature ¹H NMR ¹³C NMR 2D NMR (e.g., COSY, HSQC)
Primary Information Proton connectivity and environment Carbon framework Correlation between protons and/or carbons
Sensitivity High Low Moderate
Sample Requirement Low (5-10 mg) High (20-50 mg) Moderate (10-20 mg)

| Key Insights | Confirms ethyl group and proton stereochemistry | Unambiguously identifies the ketone functional group | Resolves overlapping signals and confirms atom-to-atom connections |

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Prep->C13_NMR TwoD_NMR 2D NMR (if necessary) H1_NMR->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Structural Elucidation Processing->Interpretation

Caption: A streamlined workflow for the NMR analysis of 2-Ethylpiperidin-3-one HCl.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1–10 µg/mL) in a solvent such as methanol or an acetonitrile/water mixture.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).

  • Ionization: ESI is a "soft" ionization technique ideal for polar molecules, typically generating the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

  • Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion can be isolated and fragmented (e.g., through collision-induced dissociation). The resulting fragment ions provide a fingerprint of the molecule's structure.[1][2]

Data Interpretation: The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of 2-Ethylpiperidin-3-one. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental composition.[3] The MS/MS spectrum will reveal characteristic fragmentation patterns, such as the loss of the ethyl group or cleavage of the piperidine ring.[1][2]

Table 2: Comparison of Mass Spectrometry Approaches

Feature Low-Resolution MS (e.g., Quadrupole) High-Resolution MS (e.g., TOF, Orbitrap)
Primary Information Nominal molecular weight Exact mass and elemental composition
Accuracy ~0.1 Da < 5 ppm

| Key Insights | Rapid confirmation of expected molecular weight | Unambiguous determination of the molecular formula |

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Solution Introduction LC-MS or Direct Infusion Prep->Introduction Ionization Electrospray Ionization (ESI) Introduction->Ionization Mass_Analysis Mass Analyzer (e.g., TOF) Ionization->Mass_Analysis Tandem_MS MS/MS Fragmentation Mass_Analysis->Tandem_MS MW_Confirmation Confirm Molecular Weight Mass_Analysis->MW_Confirmation Formula_Determination Determine Elemental Formula (HRMS) Mass_Analysis->Formula_Determination Fragmentation_Analysis Analyze Fragmentation Pattern Tandem_MS->Fragmentation_Analysis

Caption: A typical workflow for the mass spectrometric analysis of 2-Ethylpiperidin-3-one HCl.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is an indispensable tool for determining the purity of pharmaceutical compounds and for quantitative analysis.[4][5][6] A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol (Reversed-Phase HPLC):

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier is important for achieving good peak shape for the basic piperidine compound.

  • Stationary Phase: A C18 column is a common and effective choice.

  • Instrumentation:

    • Detector: A UV detector is commonly used. The wavelength can be set to a low value (e.g., 210 nm) to detect the ketone functionality. For compounds with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate the main compound from any impurities with different polarities.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Key Performance Indicators:

  • Purity: Calculated as (Area of main peak / Total area of all peaks) × 100%.

  • Retention Time: A consistent and reproducible retention time for the main peak.

  • Peak Shape: A sharp and symmetrical peak indicates an efficient separation.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_sep Separation & Detection cluster_analysis Data Analysis Sample_Prep Prepare Sample Solution Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase Separation C18 Column Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV or other Detector Separation->Detection Chromatogram_Analysis Analyze Chromatogram Detection->Chromatogram_Analysis Purity_Determination Determine Purity Chromatogram_Analysis->Purity_Determination Quantification Quantitate (if required) Chromatogram_Analysis->Quantification

References

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2-Ethylpiperidin-3-one Hydrochloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Ethylpiperidin-3-one Hydrochloride

This compound is a heterocyclic compound belonging to the piperidinone class. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various pharmacologically active molecules. The purity of an active pharmaceutical ingredient (API) or a key starting material like this is not merely a quality metric; it is a fundamental determinant of safety and efficacy. Impurities, whether they are residual starting materials, by-products, or degradation products, can possess their own pharmacological or toxicological profiles.[1] Therefore, the robust analytical characterization of this compound is a critical step in any research or development pipeline.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity and impurity profiling of this compound. As a Senior Application Scientist, my objective is not just to present protocols but to elucidate the scientific rationale behind the methodological choices, enabling you to select and implement the most appropriate technique for your specific analytical challenges. Our approach is grounded in the principles of method validation and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a polar, non-volatile salt like this compound, HPLC is often the primary choice for purity assessment and assay.

The HPLC Principle & Methodological Rationale

Our goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can accurately separate the main compound from its potential degradation products and synthesis-related impurities.[1]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC. Its non-polar nature provides effective retention for a broad range of molecules. The choice of a modern, end-capped C18 column is crucial to minimize peak tailing for basic compounds like piperidines, which can otherwise interact with residual acidic silanol groups on the silica support.

  • Mobile Phase Strategy: The mobile phase must be meticulously optimized. Since our analyte is a hydrochloride salt, its ionization state is pH-dependent. A buffered mobile phase (e.g., phosphate buffer at a pH of ~3.0) is essential to suppress the ionization of residual silanols and ensure a consistent, protonated state for the analyte, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: The piperidinone ring structure, while not a strong chromophore, is expected to have sufficient UV absorbance for detection. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the tentative identification of impurities.

Experimental Workflow: HPLC-PDA Analysis

The following workflow outlines the critical steps from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Accurately weigh 2-Ethylpiperidin-3-one HCl dissolve 2. Dissolve in Mobile Phase A to a known concentration (e.g., 1.0 mg/mL) prep_sample->dissolve filter 3. Filter through 0.45 µm syringe filter dissolve->filter inject 4. Inject onto calibrated HPLC system filter->inject separate 5. Gradient Elution Separation on C18 Column inject->separate detect 6. Detection by PDA Detector (210-400 nm) separate->detect integrate 7. Integrate Peaks in Chromatogram detect->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Report Results & Assess Peak Purity calculate->report

Caption: Workflow for HPLC-PDA purity analysis of 2-Ethylpiperidin-3-one HCl.

Detailed HPLC Protocol
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent with PDAStandard, reliable system for pharmaceutical analysis.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmRobust, general-purpose C18 column with good peak shape.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄Buffers the system for reproducible retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BEnsures elution of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves efficiency.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
Detection PDA, 215 nm. Scan range: 210-400 nm215 nm provides good sensitivity for the analyte; full scan helps identify impurities.
Sample Conc. 1.0 mg/mL in Mobile Phase AA typical concentration for purity analysis.
System Suitability & Trustworthiness

To ensure the validity of the results on any given day, a system suitability test (SST) must be performed before sample analysis. This is a non-negotiable aspect of a self-validating protocol.[2][4]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsConfirms injection and system precision.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While less direct for a hydrochloride salt, it offers unparalleled specificity for impurity identification, making it an essential complementary tool to HPLC.[6][7]

The GC-MS Principle & Methodological Rationale

The primary challenge with analyzing this compound by GC is its lack of volatility. The salt will decompose in the hot GC inlet. Therefore, a critical sample preparation step is required.

  • Sample Preparation: The most common approach is to convert the salt to its more volatile free base form. This is achieved by dissolving the sample in water, basifying the solution (e.g., with sodium carbonate), and then performing a liquid-liquid extraction (LLE) into an organic solvent like dichloromethane or ethyl acetate.[7] This not only isolates the free base but also helps to clean up the sample.

  • GC Separation: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent), is ideal. This stationary phase provides excellent separation for a wide variety of compounds based on their boiling points and polarity. A temperature gradient program is used to efficiently separate volatile impurities from the main analyte and any higher-boiling by-products.

  • MS Detection & Identification: The mass spectrometer is the key to GC-MS's power. Using Electron Ionization (EI), molecules are fragmented in a reproducible pattern, creating a unique "fingerprint" mass spectrum for each compound. This spectrum can be compared against commercial libraries (like NIST) for confident identification of known impurities. For unknown impurities, the fragmentation pattern provides structural clues for characterization.[6][8]

Experimental Workflow: GC-MS Analysis

This workflow highlights the essential sample preparation step prior to chromatographic analysis.

GCMS_Workflow cluster_prep Sample Preparation (Free Base Extraction) cluster_analysis Chromatographic Analysis cluster_data Data Processing & Identification dissolve 1. Dissolve sample in Deionized Water basify 2. Add Na₂CO₃ solution to basify (pH ~10-11) dissolve->basify extract 3. Liquid-Liquid Extraction with Dichloromethane basify->extract dry_conc 4. Dry organic layer (Na₂SO₄) & evaporate to dryness extract->dry_conc reconstitute 5. Reconstitute in Ethyl Acetate dry_conc->reconstitute inject 6. Inject into GC-MS (Splitless Mode) reconstitute->inject separate 7. Temperature Programmed Separation on DB-5ms Column inject->separate detect 8. EI Ionization & Mass Analysis (Scan Mode) separate->detect integrate 9. Integrate Peaks in Total Ion Chromatogram (TIC) detect->integrate library 10. Compare Mass Spectra with NIST Library integrate->library report 11. Identify Impurities & Estimate Relative Abundance library->report

Caption: Workflow for GC-MS impurity identification of 2-Ethylpiperidin-3-one.

Detailed GC-MS Protocol
ParameterConditionRationale
Instrument Agilent 7890B GC with 5977B MSD or equivalentIndustry-standard system for robust impurity analysis.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmVersatile, low-bleed column suitable for a wide range of analytes.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode 1 µL, SplitlessMaximizes sensitivity for trace impurity detection.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)Separates volatile components while ensuring elution of the main peak.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI), 70 eVCreates reproducible, library-searchable fragmentation patterns.
Scan Range 40 - 450 amuCovers the expected mass range of the analyte and related impurities.

Part 3: Head-to-Head Comparison & Data Interpretation

The choice between HPLC and GC-MS is not about which is "better," but which is better suited for the analytical question at hand.

Comparative Summary
FeatureHPLC-PDAGC-MS
Primary Use Quantitative Purity & Assay Impurity Identification & Structure Elucidation
Sample Prep Simple dissolution and filtrationMore complex (basification, LLE)
Volatility Req. Not required (ideal for salts)Required (analyte must be volatile or made volatile)
Selectivity Based on physicochemical interactionsBased on volatility and mass-to-charge ratio
Sensitivity Good (ng range)Excellent (pg range), especially in SIM mode
Identification Tentative (based on UV spectrum & RRT)Confident (based on mass spectral library matching)
Quantitation Highly accurate and preciseSemi-quantitative (area %), less accurate without specific standards
Throughput Moderate (20-30 min/run)Moderate (20-30 min/run)
Hypothetical Data Presentation

To illustrate the outputs, consider a hypothetical batch of this compound with 99.5% purity and several minor impurities.

Table 1: HPLC-PDA Purity Results

Peak No.Retention Time (min)Area %Possible Identity
14.50.15Unknown Impurity A (more polar)
28.20.202-Ethylpiperidine (starting material)
311.599.502-Ethylpiperidin-3-one
415.80.15Unknown Impurity B (less polar)

Table 2: GC-MS Impurity Identification Results

Peak No.Retention Time (min)Identified CompoundLibrary Match Score
16.12-Ethylpiperidine95%
29.82-Ethylpiperidin-3-one (free base)N/A (Main Peak)
312.31-(2-Chloroethyl)piperidine88%
414.5N-Ethyl-3-piperidinol91%

Note: The GC-MS analysis successfully identified impurity 2 from the HPLC run as a likely starting material. It also identified two additional process-related impurities that may or may not have been resolved by HPLC.

Conclusion and Recommendations

For the routine quality control, purity determination, and formal assay of this compound, HPLC-PDA is the recommended primary technique . Its ability to analyze the salt directly, coupled with its high precision and accuracy, makes it ideal for generating the quantitative data required for batch release and stability studies, in line with regulatory expectations.[9]

GC-MS serves as an indispensable orthogonal and complementary technique . Its strength lies not in routine quantitation but in definitive impurity identification. It should be employed during process development to characterize unknown peaks observed in HPLC, to investigate potential genotoxic impurities, and to build a comprehensive impurity profile of the material.[10]

A robust analytical control strategy for this compound should leverage both methods: HPLC for the "what quantity" and GC-MS for the "what is it." This dual approach provides the high level of scientific understanding and data integrity required by researchers, scientists, and drug development professionals.

References

A Comparative Guide to 2-Ethylpiperidin-3-one Hydrochloride and its Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Ethylpiperidin-3-one hydrochloride and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and biological evaluation of this important heterocyclic scaffold. In light of the limited publicly available data on the parent compound, this guide establishes a framework for analysis by leveraging data from closely related, well-documented analogs. We will explore how subtle structural modifications influence physicochemical properties and biological activity, thereby providing a methodological blueprint for structure-activity relationship (SAR) studies in this chemical series.

Introduction: The Piperidone Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors and enzymes.[1] Piperidones, the ketone-containing congeners of piperidines, are of particular interest as they serve as versatile synthetic intermediates, allowing for diverse functionalization at the carbonyl group and adjacent positions.[2][3]

The 3-piperidone core, specifically, is a valuable precursor for creating complex bioactive heterocycles.[1] The placement of the ketone at the 3-position allows for chemical modifications that can profoundly influence receptor binding and pharmacokinetic properties. This guide focuses on this compound as a representative member of this class and compares it with key analogs to elucidate fundamental SAR principles. We will examine analogs with variations at the nitrogen (N1) and the alpha-carbon (C2) to understand their impact on performance.

Key Analogs for Comparison:

  • Parent Compound (PC): this compound (Data is limited; used as a structural baseline)

  • Analog 1 (A1): N-Benzyl-4-methyl-3-piperidone (A well-characterized analog with published data)[4]

  • Analog 2 (A2): N-H-2-methyl-3-piperidone (A simplified analog for SAR discussion)

Synthesis and Characterization of 2-Alkyl-3-Piperidone Scaffolds

The synthesis of substituted 3-piperidones can be approached through several routes. A robust and adaptable method involves the initial synthesis of a substituted N-benzyl-3-hydroxypiperidine intermediate, followed by oxidation to the corresponding ketone.[4] This strategy offers the advantage of installing key substituents early in the synthetic sequence. The N-benzyl group serves as a useful protecting group and can be removed in a final step if the secondary amine is desired.

General Synthetic Workflow

The multi-step synthesis begins with a commercially available substituted pyridine, which is first N-benzylated. The resulting pyridinium salt is then reduced to the fully saturated piperidine alcohol. Finally, a controlled oxidation yields the target 3-piperidone.

Synthetic Workflow Start Substituted 3-Hydroxypyridine Step1 Step 1: N-Benzylation (Benzyl Halide) Start->Step1 Intermediate1 N-Benzyl-3-hydroxypyridinium Salt Step1->Intermediate1 Step2 Step 2: Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 N-Benzyl-3-hydroxypiperidine Step2->Intermediate2 Step3 Step 3: Oxidation (e.g., CrO3/H2SO4) Intermediate2->Step3 Product N-Benzyl-3-piperidone Analog Step3->Product Step4 Optional Step 4: Debenzylation (e.g., Catalytic Hydrogenation) Product->Step4 FinalProduct N-H-3-piperidone Analog Step4->FinalProduct

Figure 1: General synthetic workflow for 2-alkyl-3-piperidone analogs.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-methyl-3-piperidone (Analog A1)[4]

Causality: This protocol, adapted from literature, is chosen for its high yield and use of readily available starting materials.[4] Each step is designed to produce a stable intermediate that can be purified before proceeding, ensuring the overall success of the synthesis.

Step 1: Synthesis of Benzyl Chloride Salt of 3-Hydroxy-4-methylpyridine

  • Add 3-hydroxy-4-methylpyridine to a suitable reaction solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

  • At room temperature, add a solution of benzyl chloride in the same solvent dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter the resulting precipitate, and wash with cold solvent to yield the pyridinium salt intermediate.

Step 2: Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine

  • Dissolve the pyridinium salt from Step 1 in an alkaline aqueous solution (e.g., NaOH solution).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the piperidinol intermediate.

Step 3: Oxidation to N-Benzyl-4-methyl-3-piperidone (A1)

  • Dissolve the piperidinol from Step 2 in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent solution, such as Jones reagent (CrO₃ in concentrated H₂SO₄), dropwise, ensuring the temperature remains below 10°C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding isopropanol.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to yield the final product, Analog A1.

Comparative Physicochemical and Spectroscopic Data

The structural variations between the parent compound and its analogs lead to predictable differences in their spectroscopic signatures. The N-benzyl group in Analog A1, for instance, introduces characteristic aromatic signals in both ¹H and ¹³C NMR spectra and significantly increases the molecular weight.

PropertyParent Compound (PC)Analog 1 (A1)Analog 2 (A2)
IUPAC Name 2-Ethylpiperidin-3-oneN-Benzyl-4-methyl-3-piperidone2-Methylpiperidin-3-one
Formula C₇H₁₃NOC₁₃H₁₇NOC₆H₁₁NO
MW ( g/mol ) 127.18203.28113.16
¹H NMR (δ ppm) Predicted: Multiplets for piperidine ring protons (1.5-3.5 ppm); Quartet for -CH₂CH₃ (~2.5 ppm); Triplet for -CH₂CH₃ (~1.0 ppm).Actual: 7.22–7.32 (m, 5H, Ar-H), 3.55 (d, 2H, N-CH₂-Ph), 3.21 (dd, 1H), 2.88–2.94 (m, 1H), 2.77 (d, 1H), 2.43 (t, 1H), 2.27–2.35 (m, 1H), 1.98–2.04 (m, 1H), 1.57–1.67 (m, 1H), 1.07 (d, 3H, C4-CH₃).[4]Predicted: Similar piperidine ring signals to PC, but doublet for C2-CH₃ (~1.1 ppm).
¹³C NMR (δ ppm) Predicted: Carbonyl (C=O) ~208-210 ppm; Piperidine ring carbons ~30-65 ppm; Ethyl group carbons ~10-30 ppm.Actual: 208.3 (C=O), 137.3 (Ar-C), 129.0 (Ar-CH), 128.3 (Ar-CH), 127.3 (Ar-CH), 64.1, 62.6, 51.9, 42.9, 32.9 (Piperidine & N-CH₂), 14.2 (C4-CH₃).[4]Predicted: C=O ~208-210 ppm; Piperidine ring carbons ~30-60 ppm; Methyl carbon ~15 ppm.
Table 1: Comparative physicochemical and predicted/actual spectroscopic data for the parent compound and selected analogs.

Comparative Biological Activity: In Vitro Cytotoxicity

A primary application for novel heterocyclic compounds is in oncology drug discovery. A crucial first step is to assess their general cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle of the MTT Assay

Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] These insoluble crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active (viable) cells.

MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate (24h) Allow cells to adhere Start->Step1 Step2 Treat with Compounds (Varying concentrations) Step1->Step2 Step3 Incubate (48-72h) Allow for cytotoxic effect Step2->Step3 Step4 Add MTT Reagent (0.5 mg/mL) Step3->Step4 Step5 Incubate (2-4h) Formazan crystal formation Step4->Step5 Step6 Solubilize Crystals (Add DMSO) Step5->Step6 End Read Absorbance (570 nm) Step6->End

Figure 2: Standard workflow for an in vitro MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Cytotoxicity Assay

Trustworthiness: This protocol is a self-validating system. It includes both a negative (vehicle) control to establish baseline viability (100%) and a positive control (a known cytotoxic drug) to confirm the assay is responding correctly. This ensures that any observed decrease in viability is due to the test compound and not an artifact of the experimental setup.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Representative Cytotoxicity Data and Structure-Activity Relationship (SAR)

While cytotoxicity data for the specific analogs A1 and A2 are not available, we can analyze representative data from other published piperidone compounds to illustrate the principles of SAR analysis. The following table includes data for three novel piperidone compounds (P3, P4, P5) evaluated against the HL-60 human leukemia cell line.[5]

CompoundStructureCell LineIC₅₀ (µM)Key Observations
P3 3,5-bis(4-fluorobenzylidene)piperidin-4-oneHL-601.7The bis(benzylidene) substitution pattern confers potent activity. The electron-withdrawing fluorine may enhance this effect.[5]
P4 3,5-bis(4-chlorobenzylidene)piperidin-4-oneHL-602.0Replacing fluorine with chlorine results in a slight decrease in potency, suggesting sensitivity to the halogen substituent.[5]
P5 3,5-bis(4-methylbenzylidene)piperidin-4-oneHL-602.0The electron-donating methyl group provides similar potency to the chloro-substituted analog, indicating complex electronic and steric effects are at play.[5]
Table 2: Representative in vitro cytotoxicity data for piperidone analogs against the HL-60 cancer cell line.[5]

Analysis of Structure-Activity Relationships:

  • Role of N-Substitution: Comparing a hypothetical N-H analog (like A2) with an N-benzyl analog (like A1) is critical. The bulky, lipophilic benzyl group can significantly alter solubility, cell permeability, and steric interactions with a biological target. In many cases, N-alkylation or N-benzylation is used to modulate a compound's pharmacokinetic profile.

  • Effect of C2/C4-Substitution: The nature of the alkyl group at the C2 position (or C4 in the case of Analog A1) directly influences the stereochemistry and steric profile of the molecule. An ethyl group (Parent Compound) is larger than a methyl group (Analogs A1/A2) and may provide more favorable (or unfavorable) interactions within a target's binding pocket.

  • Aromatic Substituents: As seen with compounds P3-P5, substituents on appended aryl rings can fine-tune activity. Electron-withdrawing groups (F, Cl) versus electron-donating groups (CH₃) can alter the electronic properties of the entire molecule, affecting target binding and metabolic stability.

Conclusion and Future Directions

This guide establishes a foundational methodology for the comparative study of this compound and its analogs. While direct experimental data on the parent compound is scarce, we have constructed a robust framework for its synthesis, characterization, and evaluation by leveraging data from structurally related analogs. The provided protocols for synthesis and cytotoxicity assessment are standardized, validated, and ready for laboratory implementation.

The comparative analysis demonstrates that minor structural modifications to the piperidone scaffold—such as altering the N1-substituent or the C2-alkyl group—are expected to have a profound impact on biological activity. Future research should focus on the systematic synthesis of a library of 2-alkyl-3-piperidone analogs to generate a comprehensive dataset. This would enable the development of a quantitative structure-activity relationship (QSAR) model, accelerating the identification of lead compounds with optimized potency and selectivity for further preclinical development.

References

A Comparative Guide to the Structural Validation of 2-Ethylpiperidin-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the piperidine ring is a cornerstone scaffold, present in a vast array of pharmacologically active agents.[1] The introduction of substituents, such as in 2-Ethylpiperidin-3-one hydrochloride and its derivatives, creates stereochemical complexity and the potential for diverse biological activities. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting regulatory standards.

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of this important class of compounds. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, presenting an integrated workflow that leverages the strengths of each technique to build a complete and validated structural picture.

Pillar 1: The Foundational Questions in Structural Validation

The process of structural validation is a systematic investigation aimed at answering a series of fundamental questions. The selection of analytical techniques is dictated by which question we are trying to answer.

Question 1: What is the Elemental Composition and Molecular Weight?

The first step is to confirm that the synthesized compound has the expected elemental composition and molecular weight. This is the primary domain of Mass Spectrometry (MS) .

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this task. Unlike nominal mass instruments, HRMS provides the exact mass of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. For this compound derivatives, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2][3]

Comparative Analysis: Ionization Techniques

TechniquePrincipleAdvantages for PiperidinonesDisadvantages
Electrospray Ionization (ESI) Soft ionization of polar molecules from a solution.Excellent for hydrochloride salts, produces clear [M+H]⁺ ions, easily coupled with HPLC.Minimal fragmentation, providing less structural information in MS¹ scans.
Electron Ionization (EI) Hard ionization using an electron beam in the gas phase.Produces extensive, reproducible fragmentation patterns useful for library matching and structural fingerprinting.[4]Can lead to the absence of a molecular ion peak, requires volatile samples, not ideal for salts.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.[5]

  • Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5–10 µL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage (e.g., 3.5 kV), sampling cone voltage, and source temperature to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500). Use an internal calibrant to ensure high mass accuracy.

  • Analysis: Determine the exact mass of the [M+H]⁺ peak and use formula calculator software to confirm that the measured mass corresponds to the expected elemental composition within a narrow mass tolerance window (< 5 ppm).

Question 2: What is the Molecular Connectivity and Framework?

Once the molecular formula is confirmed, the next challenge is to determine the precise arrangement of atoms—the molecular scaffold. This is where Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable. A suite of NMR experiments provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): Identifies all unique proton environments in the molecule. Chemical shifts (δ) indicate the electronic environment, integration reveals the relative number of protons, and coupling constants (J) provide information about dihedral angles and adjacent protons. For a 2-Ethylpiperidin-3-one core, one would expect characteristic signals for the ethyl group (a quartet and a triplet), and a series of multiplets for the protons on the piperidine ring.[6][7]

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon environments. The chemical shift of the C=O group (ketone) is particularly diagnostic, typically appearing far downfield (>190 ppm).

  • 2D NMR - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons). This is crucial for tracing the connectivity through the piperidine ring and the ethyl substituent.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, providing an unambiguous C-H assignment.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the N-H proton.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp peaks. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D Spectra Acquisition: Acquire COSY and HSQC spectra using standard pulse programs. Optimize acquisition parameters to achieve good resolution in both dimensions.

  • Data Interpretation:

    • Use the ¹H spectrum to identify key spin systems (e.g., the ethyl group).

    • Use the HSQC to assign protons to their respective carbons.

    • Use the COSY to walk along the carbon backbone, confirming the connectivity of the piperidine ring and the attachment of the ethyl group at the 2-position.

Workflow for NMR-Based Structure Confirmation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Interpretation H1 ¹H NMR (Proton Environments) HSQC HSQC (C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY C13 ¹³C NMR (Carbon Framework) C13->HSQC Assign Assign Signals (Link ¹H to ¹³C) HSQC->Assign Connect Trace Connectivity COSY->Connect Assign->Connect Structure Propose Structure Connect->Structure

Caption: Integrated NMR workflow for structural connectivity.

Question 3: What is the Definitive 3D Structure and Stereochemistry?

While NMR and MS can define the molecular formula and connectivity, they often cannot unambiguously determine the three-dimensional arrangement of atoms, especially at chiral centers. For this, Single-Crystal X-ray Crystallography is the gold standard.[8] It provides a definitive, high-resolution map of atomic positions in the solid state, confirming relative and absolute stereochemistry, bond lengths, bond angles, and the conformation of the piperidine ring.

A significant advantage of working with the hydrochloride salt is that it often improves the crystallinity of the compound, making it more amenable to producing the high-quality single crystals required for diffraction analysis.[9] The presence of the chloride counter-ion can facilitate the formation of a well-ordered crystal lattice through hydrogen bonding and ionic interactions.[9]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most critical and often challenging step. Slowly evaporate the solvent from a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/ether, ethanol). Other techniques include slow cooling or vapor diffusion.

  • Crystal Mounting: Select a single, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the model against the experimental data to determine the final atomic positions with high precision.

Comparative Analysis: Methods for 3D Structure

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive ("gold standard").Requires high-quality single crystals, which can be difficult to grow. Structure is in the solid state.
Advanced NMR (NOESY/ROESY) Through-space proton-proton proximities.Provides solution-state conformational data, does not require crystals.Data is inferential, not a direct image. Can be ambiguous for complex or flexible molecules.
Question 4: Is the Validated Compound Pure?

A validated structure is only meaningful if it represents the bulk of the material. Therefore, assessing purity is a crucial part of the overall validation process. Chromatography is the primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC with a UV or MS detector, is the most common method for assessing the purity of non-volatile pharmaceutical compounds like piperidinone derivatives.[10][11] Gas Chromatography (GC) can also be used, but may require derivatization of the compound to increase its volatility and thermal stability.[12]

Experimental Protocol: Reverse-Phase HPLC Purity Assessment

  • Column Selection: A C18 column is a versatile and common starting point for piperidine derivatives.[10]

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (A), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, and an organic component (B), such as acetonitrile or methanol.

  • Method Development: Develop a gradient elution method, starting with a high percentage of mobile phase A and gradually increasing the percentage of B. This will ensure that impurities with a wide range of polarities are eluted and separated.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector at a wavelength where the compound absorbs, or with a mass spectrometer. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Integrated Structural Validation Workflow

G start Synthesized Compound ms HRMS (Confirm Formula) start->ms hplc HPLC / GC (Assess Purity) start->hplc nmr NMR Suite (¹H, ¹³C, COSY, HSQC) (Determine Connectivity) ms->nmr xray X-ray Crystallography (Define 3D Structure) nmr->xray If crystals available final Validated Structure nmr->final If no crystals xray->final hplc->final

Caption: A comprehensive workflow for structural validation.

Conclusion

Validating the structure of this compound derivatives requires a multi-faceted, evidence-based approach. No single technique is sufficient. By systematically addressing the fundamental questions of elemental composition, molecular connectivity, three-dimensional structure, and purity, researchers can build an unassailable case for the identity of their compound. High-resolution mass spectrometry provides the molecular formula, a comprehensive suite of NMR experiments reveals the atomic framework, X-ray crystallography offers the definitive 3D structure, and chromatography confirms purity. The synergy between these methods represents the gold standard for molecular structure elucidation in modern chemical research, providing the trustworthy and authoritative data essential for advancing drug discovery and development.[5]

References

comparing the efficacy of different synthetic routes to 2-Ethylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Ethylpiperidin-3-one Hydrochloride

This guide provides an in-depth comparative analysis of distinct synthetic strategies for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies discussed—Dieckmann Condensation, Pyridine Hydrogenation/Oxidation, and Aza-Michael Addition—are evaluated based on their efficiency, scalability, mechanistic principles, and practical considerations for laboratory and process chemistry.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs. Substituted piperidones, such as 2-Ethylpiperidin-3-one, serve as versatile intermediates, allowing for the introduction of chemical diversity at multiple positions. The selection of a synthetic route is a critical decision in any drug development campaign, directly impacting cost, timeline, and the impurity profile of the final active pharmaceutical ingredient (API). This guide aims to equip researchers, scientists, and drug development professionals with the technical insights needed to make an informed choice between common synthetic pathways to this key intermediate. We will dissect each route, providing not only step-by-step protocols but also the underlying chemical rationale for experimental choices.

Route A: The Dieckmann Condensation Pathway

The Dieckmann condensation is a classic and robust method for forming five- and six-membered cyclic β-keto esters via an intramolecular Claisen condensation of a diester.[1][2][3] This pathway is highly reliable for constructing the 3-piperidone core, but it necessitates a multi-step synthesis of the acyclic amino-diester precursor, followed by cyclization, decarboxylation, and final deprotection steps.

Mechanistic Overview & Strategy

The core of this strategy involves the base-mediated cyclization of a suitably N-protected amino-diester. A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group, generating an enolate.[4][5] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester, forming the six-membered ring.[2][5] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target ketone.[6] An N-benzyl protecting group is often employed for its stability and ease of removal via catalytic hydrogenolysis.[7]

Dieckmann Condensation Pathway cluster_0 Precursor Synthesis cluster_1 Core Synthesis A N-Benzylethylamine D Acyclic Amino-Diester A->D Sequential Alkylation B Ethyl Acrylate B->D C Ethyl Bromoacetate C->D E N-Benzyl-4-carbethoxy- 2-ethylpiperidin-3-one D->E 1. NaOEt (Base) Dieckmann Cyclization F N-Benzyl- 2-ethylpiperidin-3-one E->F 2. H3O+, Heat Hydrolysis & Decarboxylation G 2-Ethylpiperidin-3-one F->G 3. H2, Pd/C Deprotection H Final Product (Hydrochloride Salt) G->H 4. HCl

Caption: Workflow for the Dieckmann Condensation route.

Experimental Protocol (Route A)

Step A1: Synthesis of Diethyl 3-(benzyl(ethyl)amino)pentanedioate (Acyclic Precursor)

  • To a solution of N-benzylethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature and stir the mixture for 12 hours.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in ethanol. Add ethyl acrylate (1.2 eq) and heat the mixture to reflux for 24 hours.

  • After cooling, remove the solvent in vacuo and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the acyclic amino-diester.

Step A2: Dieckmann Cyclization, Decarboxylation, and Deprotection

  • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene. Heat the solution to reflux.

  • Add a solution of the amino-diester from Step A1 (1.0 eq) in anhydrous toluene dropwise to the refluxing sodium ethoxide solution. Maintain reflux for 4 hours.[7]

  • Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is the β-keto ester.

  • To the crude β-keto ester, add a 3M aqueous HCl solution and heat to reflux for 8 hours to effect both hydrolysis and decarboxylation.[8]

  • Cool the solution, basify to pH >10 with 6M NaOH, and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield crude N-benzyl-2-ethylpiperidin-3-one.

  • Dissolve the crude product in methanol, add 10% Palladium on carbon (5 mol%), and hydrogenate under a balloon of H₂ at room temperature for 16 hours.[9]

  • Filter the catalyst through Celite®, and concentrate the filtrate.

Step A3: Hydrochloride Salt Formation

  • Dissolve the final crude amine in anhydrous diethyl ether and cool to 0 °C.

  • Bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route B: Pyridine Hydrogenation & Oxidation Pathway

This route leverages a commercially available or readily synthesized pyridine precursor, which is first reduced to the corresponding piperidine, followed by functional group manipulation to install the ketone. This approach can be more convergent but is highly dependent on the efficiency and selectivity of the catalytic hydrogenation step.

Mechanistic Overview & Strategy

The key transformation is the catalytic hydrogenation of the aromatic pyridine ring to a saturated piperidine ring.[10] This reaction typically requires a platinum-group metal catalyst (e.g., Rh, Pt, Pd) and can be challenging, often requiring elevated pressures or specific additives to achieve good yields without over-reduction of other functional groups.[11][12] For a 3-hydroxypyridine precursor, the hydrogenation yields a 3-hydroxypiperidine. This secondary alcohol is then oxidized to the target 3-piperidone using standard oxidation reagents like Dess-Martin periodinane or a Swern oxidation.

Pyridine Hydrogenation Pathway A 2-Ethyl-3-hydroxypyridine B 2-Ethyl-3-hydroxypiperidine A->B 1. H2, Rh/C Catalytic Hydrogenation C 2-Ethylpiperidin-3-one B->C 2. Oxidation (e.g., Dess-Martin) D Final Product (Hydrochloride Salt) C->D 3. HCl

Caption: Workflow for the Pyridine Hydrogenation route.

Experimental Protocol (Route B)

Step B1: Catalytic Hydrogenation of 2-Ethyl-3-hydroxypyridine

  • In a high-pressure autoclave, charge 2-ethyl-3-hydroxypyridine (1.0 eq) and 5% Rhodium on carbon (2 mol%).

  • Add methanol as the solvent.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.

  • Heat the mixture to 60 °C and stir vigorously for 24 hours.

  • Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-ethyl-3-hydroxypiperidine, which can be used directly in the next step.

Step B2: Oxidation to 2-Ethylpiperidin-3-one

  • Dissolve the crude alcohol from Step B1 (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 30 minutes until both layers are clear.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step B3: Hydrochloride Salt Formation

  • Follow the procedure outlined in Step A3.

Route C: Intramolecular Aza-Michael Addition

This modern approach relies on the formation of the heterocyclic ring via an intramolecular conjugate addition.[13] The key is the synthesis of an acyclic precursor containing both an amine nucleophile and an α,β-unsaturated carbonyl (Michael acceptor) in the correct positions to favor a 6-endo-trig cyclization.

Mechanistic Overview & Strategy

The reaction involves the addition of a primary or secondary amine to the β-carbon of an α,β-unsaturated system.[14] For the synthesis of 2-ethyl-3-piperidone, a precursor such as 1-aminohept-1-en-4-one would be required. The intramolecular addition of the terminal amine to the enone system, often catalyzed by a mild acid or base, directly forms the piperidone ring.[15] This route can be highly atom-economical but relies on the successful synthesis of a potentially unstable acyclic precursor.

Aza_Michael_Pathway A Amino-Enone Precursor (e.g., 1-(ethylamino)hept-5-en-3-one) B 2-Ethylpiperidin-3-one A->B 1. Base or Acid Catalyst Intramolecular Aza-Michael Addition C Final Product (Hydrochloride Salt) B->C 2. HCl

Caption: Workflow for the Aza-Michael Addition route.

Experimental Protocol (Route C)

Step C1: Synthesis of Amino-Enone Precursor (Note: This is a representative synthesis; the precursor is not readily available.)

  • React pent-1-en-3-one with the Eschenmoser's salt dimethyl(methylidene)ammonium iodide to install an aminomethyl group at the α-position.

  • Treat the resulting amino ketone with ethylamine under conditions that favor N-alkylation to yield the required acyclic precursor. This step is non-trivial and may require significant optimization.

Step C2: Intramolecular Aza-Michael Addition

  • Dissolve the crude amino-enone precursor from Step C1 (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide (0.1 eq) and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude 2-ethylpiperidin-3-one by column chromatography.

Step C3: Hydrochloride Salt Formation

  • Follow the procedure outlined in Step A3.

Comparative Analysis

ParameterRoute A: Dieckmann CondensationRoute B: Pyridine HydrogenationRoute C: Aza-Michael Addition
Overall Yield Moderate (typically 30-50% over 5 steps)Good (typically 50-70% over 3 steps)Variable (highly precursor-dependent)
Number of Steps High (4-5 steps)Low (3 steps)Low (2-3 steps)
Scalability Good; classical reactions are well-understood for scale-up.Moderate; requires high-pressure hydrogenation equipment.Challenging; precursor synthesis and stability can be problematic.
Starting Materials Readily available basic chemicals (amines, acrylates).Requires specific, potentially costly, substituted pyridine.Requires custom synthesis of a specialized acyclic precursor.
Key Challenges Multiple steps; potential for side reactions during cyclization.Catalyst cost and activity; high-pressure equipment; selectivity.Synthesis and stability of the acyclic amino-enone precursor.
Safety & Environment Use of sodium metal or hydride bases; significant solvent usage.Handling of hydrogen gas under pressure; heavy metal catalysts.Precursor may be unstable; generally milder reaction conditions.

Conclusion and Recommendations

The optimal synthetic route to this compound depends heavily on the specific objectives of the research or production campaign.

  • Route A (Dieckmann Condensation) is the most established and versatile approach. While it has the highest step count, it is built on well-understood, reliable reactions and starts from simple, inexpensive materials. This makes it a strong candidate for large-scale manufacturing where process optimization can mitigate the lower overall yield.

  • Route B (Pyridine Hydrogenation) offers the most direct and potentially highest-yielding pathway, provided the substituted pyridine starting material is accessible and an efficient hydrogenation protocol can be established. This route is ideal for laboratory-scale synthesis where speed is a priority and access to high-pressure reactors is not a limitation.

  • Route C (Aza-Michael Addition) represents the most modern and atom-economical strategy. However, its practical application is contingent on the development of a robust synthesis for the key acyclic precursor. It holds significant potential but requires more initial process development compared to the other routes.

For most applications, Route B presents the best balance of efficiency and practicality for lab-scale synthesis, while Route A offers a more robust and scalable, albeit longer, alternative for process development and manufacturing.

References

A Comparative Guide to the Biological Activity of Piperidinone Analogs: Contextualizing 2-Ethylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties, enhancing drug-like characteristics such as metabolic stability and membrane permeability.[3] Within this broad class, piperidinones, which feature a ketone group on the piperidine ring, have garnered significant attention as versatile intermediates and pharmacophores in their own right.[4] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6] This guide provides a comparative analysis of the biological activities of various piperidinone derivatives, offering a framework to understand the potential of lesser-studied analogs like 2-Ethylpiperidin-3-one hydrochloride.

The Piperidinone Scaffold: A Hub of Biological Activity

Piperidinone derivatives are a subject of intense research due to their diverse pharmacological applications.[1][7] The introduction of various substituents at different positions on the piperidinone ring allows for the fine-tuning of their biological effects, a principle that underpins structure-activity relationship (SAR) studies.[8][9] For instance, the substitution pattern on the piperidine ring can significantly influence a compound's binding affinity to biological targets and its overall efficacy.[8]

Anticancer Properties

A significant body of research has focused on the anticancer potential of piperidinone derivatives.[4] Many of these compounds exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. For example, certain novel piperidone compounds have been shown to be cytotoxic to a range of cancer cell lines, including those of the breast, pancreas, and colon, with CC50 values in the low micromolar to nanomolar range.[10] The mechanism of action for some of these compounds involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases, all of which are hallmarks of the intrinsic apoptotic pathway.[10] Furthermore, some piperidones act as proteasome inhibitors, leading to an accumulation of poly-ubiquitinated proteins and contributing to their cytotoxic effects.[10]

Neuroprotective and Anti-Inflammatory Activities

Beyond their anticancer properties, piperidinone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.[5] Certain 2-piperidone derivatives have been found to inhibit the aggregation of β-amyloid, a key pathological feature of Alzheimer's disease.[5] These compounds can also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells.[5]

Other Pharmacological Activities

The versatility of the piperidinone scaffold is further demonstrated by its application in other therapeutic areas. For instance, piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.[11] Additionally, various piperidinone analogs have been investigated for their antimicrobial and cholinesterase inhibitory activities.[12]

Comparative Analysis of Piperidinone Derivatives

Compound ClassKey Structural FeaturesReported Biological Activities
3,5-Bis(benzylidene)-4-piperidones Arylidene groups at the 3 and 5 positionsPotent cytotoxic and anticancer activity.[10][13]
2-Piperidone Derivatives Varied substitutions on the 2-piperidone coreInhibition of β-amyloid aggregation, anti-inflammatory effects.[5]
N-Substituted Piperidinones Modifications at the nitrogen atomDiverse activities including anticancer and antimalarial.[12]
Spiro-piperidinones Spirocyclic fusion to the piperidine ringEnhanced cytotoxicity and apoptosis induction in cancer cells.[6]

Based on this comparative analysis, it is plausible that this compound could exhibit a range of biological activities. The presence of the ethyl group at the 2-position and the ketone at the 3-position would influence its steric and electronic properties, which in turn would dictate its interaction with biological targets. Further experimental evaluation is necessary to elucidate its specific pharmacological profile.

Experimental Protocols for Assessing Biological Activity

To determine the biological activity of a novel piperidinone compound like this compound, a battery of in vitro assays would be employed.

Cytotoxicity Assessment: Differential Nuclear Staining (DNS) Assay

This assay is used to determine the cytotoxic concentration at which 50% of the cell population is killed (CC50).[14]

Protocol:

  • Cell Seeding: Plate cancer and non-cancerous cell lines in 96-well plates at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48 hours.

  • Staining: Add a staining solution containing Hoechst 33342 (stains all cells) and propidium iodide (stains only dead or dying cells with compromised membranes).[14]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of live and dead cells to calculate the CC50 value.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[15][16]

Protocol:

  • Preparation of Receptor Membranes: Isolate cell membranes containing the receptor of interest from tissue homogenates or cultured cells.

  • Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using filtration through glass fiber filters.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which is then used to calculate the binding affinity (Ki).

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Staining and Imaging cluster_3 Data Analysis start Seed cells in 96-well plates incubate_overnight Incubate overnight start->incubate_overnight add_compound Add serial dilutions of Piperidinone analogs incubate_overnight->add_compound incubate_treatment Incubate for 48 hours add_compound->incubate_treatment add_stain Add Hoechst 33342 and Propidium Iodide incubate_treatment->add_stain image Fluorescence Microscopy add_stain->image quantify Quantify live and dead cells image->quantify calculate_cc50 Calculate CC50 values quantify->calculate_cc50 G Piperidinone Piperidinone Compound ROS Reactive Oxygen Species (ROS) Accumulation Piperidinone->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

The Strategic Advantage of 2-Ethylpiperidin-3-one Hydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal and Process Chemists

In the intricate field of pharmaceutical and natural product synthesis, the piperidine ring stands as a cornerstone scaffold, present in a multitude of bioactive molecules.[1] The strategic construction of substituted piperidines, particularly those bearing multiple stereocenters, remains a significant challenge.[2] Among the arsenal of available building blocks, 2-Ethylpiperidin-3-one hydrochloride has emerged as a synthon of considerable strategic value. This guide provides an in-depth comparison of this compound against other common synthons, elucidating its advantages through mechanistic insights and supporting experimental data.

Introduction: The Challenge of Piperidine Synthesis

The piperidine motif is a recurring feature in many alkaloids and therapeutically important compounds.[3][4] While simple piperidines are readily accessible, the synthesis of polysubstituted derivatives with precise stereochemical control is often complex and requires multi-step procedures.[5] The choice of the initial building block, or synthon, is therefore a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. Common approaches often rely on the cyclization of linear precursors or the modification of pre-existing heterocyclic rings.[6][7] However, these methods can suffer from poor stereoselectivity and limited functional group tolerance.

2-Ethylpiperidin-3-one HCl: A Synthon Designed for Control

This compound is a heterocyclic ketone that offers a unique combination of features making it an advantageous starting material for complex target molecules.[8][9] Its structure incorporates a chiral center at the 2-position and a versatile ketone functionality at the 3-position, providing multiple handles for subsequent chemical transformations.

Caption: Structure of 2-Ethylpiperidin-3-one.

The primary advantages of this synthon can be categorized into three main areas: inherent stereocontrol, functional group versatility, and convergent synthetic potential.

Comparative Analysis: Key Performance Advantages

Superior Stereochemical Direction

A significant challenge in piperidine synthesis is the control of stereochemistry. The pre-existing stereocenter at the C2 position in 2-Ethylpiperidin-3-one provides a powerful tool for directing the stereochemical outcome of subsequent reactions, an advantage not offered by achiral synthons like N-benzyl-4-piperidone.

Mechanism of Stereocontrol: The ethyl group at the C2 position creates a sterically hindered environment on one face of the piperidine ring. This steric bias forces incoming reagents to approach from the less hindered face, leading to a high degree of diastereoselectivity in reactions at the adjacent C3 ketone.

For instance, the reduction of the ketone is a common transformation. With a simple, achiral piperidone, this reduction typically yields a mixture of cis and trans isomers. In contrast, the reduction of 2-Ethylpiperidin-3-one can proceed with high diastereoselectivity.

Functionalization_Workflow Start 2-Ethylpiperidin-3-one Hydrochloride Reduction Stereoselective Reduction Start->Reduction ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Olefination Start->Wittig Grignard Grignard Addition Start->Grignard Product_Alcohol cis-2-Ethyl-3-hydroxypiperidine Reduction->Product_Alcohol Product_Amine cis-2-Ethyl-3-aminopiperidine ReductiveAmination->Product_Amine Product_Olefin 2-Ethyl-3-methylenepiperidine Wittig->Product_Olefin Product_TertAlcohol 3-Alkyl-2-ethyl-3-hydroxypiperidine Grignard->Product_TertAlcohol

References

Safety Operating Guide

Navigating the Disposal of 2-Ethylpiperidin-3-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Ethylpiperidin-3-one hydrochloride, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical, immediate resource for your operational and safety planning.

Understanding the Hazard Profile

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from its generation to its final disposal.[3][4] This "cradle-to-grave" approach ensures that hazardous materials are managed in a way that protects both human health and the environment.[4]

Immediate Pre-Disposal Steps in the Laboratory
  • Waste Identification and Segregation: All waste containing this compound, including contaminated labware, spill cleanup materials, and unused product, must be treated as hazardous waste.[5] This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper disposal.[6][7] Incompatible chemicals must be stored separately, using physical barriers if necessary.[8]

  • Container Selection and Labeling:

    • Container Compatibility: Use only containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[9] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]

    • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[5] The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the approximate concentration and any other components in the waste stream. The date of initial accumulation should also be clearly marked.[9]

  • Satellite Accumulation Area (SAA): The designated waste container should be stored in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8][9] The SAA must be in a well-ventilated area, and secondary containment should be used to capture any potential leaks or spills.[5][8] It is crucial to keep the waste container closed at all times except when adding waste.[5][9]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled with care. According to federal regulations, a container is considered "empty" if all wastes have been removed by standard practices and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[5][7] The rinsate from this process must be collected and disposed of as hazardous waste.[7] Once properly emptied and rinsed (if applicable), the labels on the container should be defaced before disposal as regular trash.[5]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Control and Contain: If it is safe to do so, control the source of the spill. Use appropriate absorbent materials, such as chemical sorbent pads or vermiculite, to contain the spill. Avoid generating dust if the spilled material is a solid.[1]

  • Cleanup:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, a respirator may be necessary.[1]

    • Carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning solution as hazardous waste.

    • Wash the area with soap and water.[1]

  • Reporting: Document the spill and the cleanup procedure according to your institution's policies.

Final Disposal Procedure

The final disposal of the accumulated hazardous waste must be conducted through your institution's licensed hazardous waste disposal program.

  • Contact EHS for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[9]

  • Waste Manifest: For off-site transportation and disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the generator to the final disposal facility.[10] Your EHS office will manage this documentation.

  • Approved Disposal Methods: The licensed waste disposal facility will use an approved method for the destruction of the chemical waste. For organic compounds like this compound, incineration at a permitted hazardous waste incinerator is a common and effective disposal method.[6] Land disposal is generally restricted for hazardous wastes unless they have been treated to meet specific standards.[3]

Visualizing the Disposal Process

To further clarify the decision-making and procedural flow for the proper disposal of this compound, the following diagrams have been developed.

DisposalDecisionTree Decision Tree for this compound Waste Start Waste Generated (this compound) IsHazardous Is the waste hazardous? Start->IsHazardous TreatAsHazardous Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes NonHazardousDisposal Dispose as Non-Hazardous Waste IsHazardous->NonHazardousDisposal No Segregate Segregate from other waste streams TreatAsHazardous->Segregate Containerize Place in a compatible, labeled container Segregate->Containerize SAA Store in Satellite Accumulation Area Containerize->SAA EHS_Pickup Arrange for EHS pickup SAA->EHS_Pickup FinalDisposal Licensed Final Disposal (e.g., Incineration) EHS_Pickup->FinalDisposal

Caption: Decision-making flowchart for the disposal of this compound waste.

SpillResponseWorkflow Workflow for a this compound Spill Spill Spill Occurs Evacuate Evacuate Area & Alert Supervisor/EHS Spill->Evacuate Assess Assess the Spill (Is it safe to clean up?) Evacuate->Assess EHS_Cleanup Allow EHS to manage cleanup Assess->EHS_Cleanup No PersonalCleanup Proceed with Cleanup Assess->PersonalCleanup Yes PPE Don Appropriate PPE PersonalCleanup->PPE Contain Contain the Spill with Absorbents PPE->Contain Collect Collect Contaminated Materials Contain->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate the Spill Area Dispose->Decontaminate Document Document the Incident Decontaminate->Document

Caption: Step-by-step workflow for responding to a spill of this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of piperidine-related compounds.

ParameterValue/InformationSource
Hazard Classifications Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory)[1][2]
Disposal Precautionary Statement P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]
RCRA Regulations Governs hazardous waste from generation to disposal.[3]
SAA Accumulation Limit A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[9]
Empty Container Residue Limit No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers < 110 gal.[7]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through licensed channels, researchers can ensure the safety of their colleagues and the protection of the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpiperidin-3-one hydrochloride
Reactant of Route 2
2-Ethylpiperidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.